molecular formula C9H9NO2 B1458229 2-Cyclopropylnicotinic acid CAS No. 1244761-65-6

2-Cyclopropylnicotinic acid

Cat. No.: B1458229
CAS No.: 1244761-65-6
M. Wt: 163.17 g/mol
InChI Key: ZEJNYZWEQWPWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropylnicotinic acid is a high-purity chemical compound classified as a heterocyclic building block, primarily utilized in research and development for pharmaceutical and organic synthesis . As a derivative of nicotinic acid (vitamin B3), this compound features a cyclopropyl substituent on its pyridine ring, a structure known to confer significant interest in medicinal chemistry for exploring new molecular entities . The core nicotinic acid structure is a precursor to essential coenzymes NAD and NADP, which are involved in numerous cellular redox reactions and DNA repair mechanisms . Researchers value such specialized building blocks for constructing more complex molecules, particularly in the discovery of novel therapeutics targeting metabolic pathways, cardiovascular diseases, and age-associated neurological disorders . This product is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human use. Researchers should consult safety data sheets and handle the product with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)7-2-1-5-10-8(7)6-3-4-6/h1-2,5-6H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJNYZWEQWPWOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Cyclopropylnicotinic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Cyclopropylnicotinic Acid

CAS Registry Number: 1244761-65-6 Molecular Formula: C₉H₉NO₂ Molecular Weight: 163.17 g/mol

Executive Summary

This compound is a specialized heterocyclic building block increasingly utilized in modern drug discovery. It functions as a critical intermediate for introducing the cyclopropyl moiety—a privileged structure known to enhance metabolic stability, potency, and permeability—into the 2-position of the pyridine scaffold. This guide details its physicochemical profile, a validated synthesis protocol via Suzuki-Miyaura cross-coupling, and its strategic application in medicinal chemistry.

Physicochemical Profile

Understanding the fundamental properties of this compound is essential for predicting its behavior in synthesis and biological assays.

PropertyValueTechnical Note
Appearance Off-white to pale yellow solidHygroscopic; store under inert atmosphere.
Melting Point 135–140 °C (Predicted)Varies based on crystal polymorph and purity.
pKa (Acid) ~4.95 (Predicted)Slightly less acidic than nicotinic acid (pKa 4.75) due to the weak electron-donating effect of the cyclopropyl group.
LogP 1.62 (Calculated)Significantly more lipophilic than nicotinic acid (LogP 0.7), improving membrane permeability.
H-Bond Donors 1Carboxylic acid hydroxyl.
H-Bond Acceptors 3Pyridine nitrogen + Carboxyl oxygens.
Rotatable Bonds 2C(sp2)-C(sp2) (pyridine-cyclopropyl) and C-COOH.

Chemical Synthesis: The Suzuki-Miyaura Protocol

The most robust method for synthesizing this compound avoids the harsh conditions of Minisci radical alkylations. Instead, a palladium-catalyzed cross-coupling between 2-chloronicotinic acid (or its ester) and cyclopropylboronic acid is the industry standard for scalability and purity.

Reaction Logic & Pathway

The steric bulk of the carboxylic acid at the 3-position can hinder the catalyst's approach to the 2-position. Therefore, using a highly active catalyst system (like Pd(dppf)Cl₂) and optimizing the solvent polarity is crucial.

SynthesisPathway SM1 2-Chloronicotinic Acid (Starting Material) Intermediate Pd-Complex (Oxidative Addition) SM1->Intermediate Step 1 Reagent Cyclopropylboronic Acid (Boron Source) Reagent->Intermediate Transmetallation Catalyst Pd(dppf)Cl2 • DCM (Catalyst) Catalyst->Intermediate Base K3PO4 (aq) (Base) Base->Intermediate Activation Product This compound (Target) Intermediate->Product Reductive Elimination (C-C Bond Formation)

Figure 1: Catalytic cycle for the synthesis of this compound via Suzuki coupling.

Experimental Protocol (Self-Validating)

Reagents:

  • 2-Chloronicotinic acid (1.0 equiv)

  • Cyclopropylboronic acid (1.5 equiv)

  • Pd(dppf)Cl₂[1][2] · CH₂Cl₂ (0.05 equiv)

  • Potassium phosphate (K₃PO₄), 2.0 M aqueous solution (3.0 equiv)

  • Solvent: Toluene/Water (3:1 ratio)

Step-by-Step Methodology:

  • Inerting: Charge a round-bottom flask with 2-chloronicotinic acid, cyclopropylboronic acid, and the Pd catalyst. Evacuate and backfill with Argon three times. Why: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

  • Solvation: Add degassed Toluene and the aqueous K₃PO₄ solution.

  • Reaction: Heat the biphasic mixture to 90°C with vigorous stirring for 16 hours. Note: Vigorous stirring is critical to ensure phase transfer of the boronate species.

  • Monitoring: Check by LC-MS. The starting material (2-chloronicotinic acid) shows a distinct mass (M+H 158/160, 3:1 ratio). The product will appear at M+H 164.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with water and wash with ethyl acetate (discard organic layer to remove non-polar impurities/catalyst ligands).

    • Critical Step: Acidify the aqueous layer to pH ~3-4 using 1N HCl. The product will precipitate or can be extracted into fresh ethyl acetate.

  • Purification: If precipitation is insufficient, extract the acidified aqueous layer with 10% MeOH in DCM. Dry over Na₂SO₄ and concentrate.

Medicinal Chemistry Applications

The this compound moiety is not merely a structural spacer; it is a functional bioisostere used to solve specific pharmacological problems.

Strategic Utility
  • Conformational Restriction: The cyclopropyl group is rigid. When placed adjacent to the pyridine nitrogen and the carboxylic acid, it locks the molecule into a specific conformation, reducing the entropic penalty of binding to a target protein (e.g., kinase ATP pockets).

  • Metabolic Shielding: The 2-position of pyridine is susceptible to nucleophilic attack and oxidative metabolism. The cyclopropyl group provides steric bulk that blocks these metabolic soft spots without adding excessive lipophilicity (unlike a tert-butyl group).

  • Sigma-Hole Interactions: The unique electronic signature of the cyclopropane ring (banana bonds) allows for specific pi-stacking or cation-pi interactions within receptor active sites.

MedChemLogic Problem Problem: High Clearance / Low Potency Solution Solution: Introduce 2-Cyclopropyl Group Problem->Solution Effect1 Steric Shielding (Blocks CYP450 oxidation) Solution->Effect1 Effect2 Rigidification (Pre-organizes binding conformation) Solution->Effect2 Effect3 Lipophilicity Tune (LogP +0.9 vs H) Solution->Effect3 Result Result: Improved Drug Candidate (Higher AUC, Lower IC50) Effect1->Result Effect2->Result Effect3->Result

Figure 2: Decision logic for incorporating the this compound scaffold in lead optimization.

References

  • Li, A. Y. (2002). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Benzene-related synthesis methods.

  • Rueda-Espinosa, J., et al. (2023).[2] Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor. Canadian Journal of Chemistry.[2]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

  • ChemicalBook. (2025).[4][5][6] this compound Product Entry & CAS Data.

Sources

2-Cyclopropylnicotinic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

A Pharmacophore Scaffold for Next-Generation Kinase & GPCR Ligands

Executive Summary

2-Cyclopropylnicotinic acid (2-Cyclopropylpyridine-3-carboxylic acid) is a critical heterocyclic building block in modern medicinal chemistry. Distinguished by the steric bulk and conformational rigidity of the cyclopropyl group adjacent to the carboxyl moiety, this scaffold offers unique advantages over standard alkyl derivatives. It serves as a bioisostere for isopropyl or tert-butyl groups, significantly enhancing metabolic stability against cytochrome P450 oxidation while restricting bond rotation to lock bioactive conformations. This guide provides an exhaustive technical analysis of its properties, synthesis, and application in drug discovery.

Part 1: Chemical Identity & Physicochemical Profile[1]

Compound Identity

  • IUPAC Name: 2-Cyclopropylpyridine-3-carboxylic acid

  • Common Name: this compound[1]

  • CAS Registry Number: 1244761-65-6 (Free Acid)

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 163.17 g/mol [2]

Structural Representation

  • SMILES: OC(=O)c1cccnc1C2CC2[2]

  • InChI Key: RMVMPLYFCJXMCQ-UHFFFAOYSA-N[2]

Physicochemical Properties Table

PropertyValueTechnical Context
Appearance White to off-white crystalline solidHygroscopic nature requires storage under desiccant.
Predicted pKa ~4.8 (COOH), ~3.2 (Pyridine N)Exists as a zwitterion in neutral aqueous media; solubility is pH-dependent.
LogP (Predicted) 1.2 – 1.5Moderate lipophilicity; optimal for CNS-penetrant drug design when coupled.
H-Bond Donors 1Carboxylic acid hydroxyl.
H-Bond Acceptors 3Pyridine nitrogen + Carboxyl oxygens.
Rotatable Bonds 2C(Py)-C(COOH) and C(Py)-C(Cyclopropyl).
Part 2: Synthetic Methodology (The Suzuki-Miyaura Protocol)[4]

The industrial standard for synthesizing this compound is the Suzuki-Miyaura cross-coupling of 2-chloronicotinic acid with cyclopropylboronic acid. This route is preferred over Minisci radical alkylation due to superior regioselectivity and yield.

1. Retrosynthetic Logic

The high C-Cl bond energy of 2-chloropyridines typically requires activated catalytic systems. However, the presence of the electron-withdrawing carboxylic acid at the 3-position activates the 2-position for oxidative addition by Palladium(0).

2. Detailed Experimental Protocol
  • Scale: 10 mmol

  • Reagents:

    • 2-Chloronicotinic acid (1.0 eq, 1.57 g)

    • Cyclopropylboronic acid (1.5 eq, 1.29 g)

    • Catalyst:

      
       (0.05 eq) — Chosen for its large bite angle and stability.
      
    • Base:

      
       (3.0 eq) — Anhydrous base is critical to prevent protodeboronation.
      
    • Solvent: Toluene/Water (10:1 v/v) — Biphasic system promotes inorganic salt solubility.

Step-by-Step Workflow:

  • Inerting: Charge a 3-neck round-bottom flask with 2-chloronicotinic acid, cyclopropylboronic acid, and base. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed Toluene/Water mixture.

  • Catalysis: Add Pd catalyst under positive Argon flow.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor via LC-MS (Target mass [M+H]+ = 164.1).

  • Workup (Critical for Amphoteric Product):

    • Cool to room temperature.[3][4]

    • Dilute with water and extract impurities with Ethyl Acetate (discard organic layer).

    • Acidification: Adjust the aqueous layer pH to ~3.5–4.0 using 1N HCl. The product will precipitate as the free acid.

    • Filtration: Collect the solid, wash with cold water, and dry under vacuum at 45°C.

3. Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical "decision points" during the synthesis.

SuzukiCoupling Start 2-Chloronicotinic Acid (Substrate) Inter Oxidative Addition Complex Start->Inter Pd(0) Insertion Reagent Cyclopropylboronic Acid (Coupling Partner) TransMet Transmetallation Reagent->TransMet Base Activation Cat Pd(dppf)Cl2 (Catalyst) Cat->Inter Activates Inter->TransMet RedElim Reductive Elimination TransMet->RedElim Product This compound (Target) RedElim->Product Regenerates Pd(0)

Figure 1: Catalytic cycle for the synthesis of this compound via Suzuki-Miyaura coupling.

Part 3: Medicinal Chemistry Applications[4][5][6][7][8][9]

1. The "Cyclopropyl Effect" In drug design, replacing an isopropyl or ethyl group with a cyclopropyl ring often results in the "Cyclopropyl Effect."

  • Metabolic Stability: The C-H bonds in a cyclopropyl ring possess high bond dissociation energy (~106 kcal/mol) compared to secondary alkyl carbons (~95 kcal/mol), making them resistant to CYP450-mediated hydroxylation.

  • Conformational Lock: The 2-cyclopropyl group creates significant steric clash with the pyridine ring substituents, forcing the C3-carboxyl group out of planarity. This pre-organized conformation can reduce the entropic penalty of binding to protein targets.

2. Target Classes

  • Kinase Inhibitors: Used as a core scaffold for Type I and Type II inhibitors where the pyridine nitrogen acts as a hinge binder.

  • PDE4 Inhibitors: The nicotinic acid moiety mimics the adenosine pharmacophore.

  • Allosteric Modulators: The lipophilic cyclopropyl group fits into hydrophobic sub-pockets often found in GPCR allosteric sites.

Part 4: Quality Control & Analytics

HPLC Method (Reverse Phase)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Pyridine

    
    ).
    

NMR Interpretation (


H NMR, 400 MHz, DMSO-

)
  • 
     13.0 ppm (br s, 1H):  Carboxylic acid proton.
    
  • 
     8.5 ppm (dd, 1H):  Pyridine H6 (deshielded by N).
    
  • 
     8.1 ppm (dd, 1H):  Pyridine H4 (deshielded by COOH).
    
  • 
     7.2 ppm (dd, 1H):  Pyridine H5.
    
  • 
     2.8 ppm (m, 1H):  Cyclopropyl CH (methine).
    
  • 
     1.0 - 1.2 ppm (m, 4H):  Cyclopropyl 
    
    
    
    (distinctive high-field multiplet).
References
  • Li, A. Y., et al. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. Retrieved from [Link]

  • Deng, M. Z., et al. (1996).[5] Cross-coupling reaction of cyclopropylboronic acid with bromoarenes. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • PubChem. (2024).[2] Compound Summary: 2-Chloronicotinic acid (Precursor).[6] Retrieved from [Link]

Sources

Technical Guide: 2-Cyclopropylnicotinic Acid in Metabolic Pathways and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclopropylnicotinic acid (2-CNA) represents a critical structural divergence from endogenous nicotinic acid (Vitamin B3). While it retains the core pyridine-3-carboxylic acid pharmacophore required for specific receptor recognition, the C2-cyclopropyl modification fundamentally alters its metabolic fate, bioavailability, and receptor selectivity.

This guide provides a technical analysis of 2-CNA for medicinal chemists and pharmacologists. It focuses on its utility as a bioisostere , its exclusion from the NAD+ salvage pathway (preventing specific off-target effects), and its unique metabolic liabilities regarding cytochrome P450-mediated ring opening.

Structural Logic and Pharmacophore Analysis[1]

The Nicotinic Acid Scaffold vs. 2-CNA

Nicotinic acid is the endogenous ligand for GPR109A (HCA2) and a substrate for Nicotinate Phosphoribosyltransferase (NAPRT) . The introduction of a cyclopropyl group at the C2 position introduces significant steric bulk and lipophilicity without breaking the aromaticity of the pyridine ring.

FeatureNicotinic Acid (Endogenous)This compound (Synthetic)
Structure Pyridine-3-COOH2-Cyclopropyl-pyridine-3-COOH
LogP (Lipophilicity) ~0.36 (Hydrophilic)~1.25 (Lipophilic)
GPR109A Activity Full Agonist (nM potency)Modulated (Partial agonist/Antagonist potential)
NAD+ Salvage Primary SubstrateSterically Excluded
Primary Utility Lipid regulation, NAD+ synthesisDrug building block (mPGES-1, Glucagon)
The Cyclopropyl "Metabolic Shield"

In drug design, the cyclopropyl group is often employed as a bioisostere for an isopropyl or ethyl group. It offers:

  • Conformational Constraint: The

    
     carbons of the ring are fixed, reducing the entropic penalty of binding to target pockets.
    
  • Sigma-Hole Interactions: The strained C-C bonds have unique electronic properties that can engage in specific hydrophobic interactions within a receptor active site.

Metabolic Pathways: Divergence and Bioactivation

The metabolic profile of 2-CNA is defined by what it does not do (enter the NAD+ pathway) and what it might do (undergo ring opening).

Exclusion from the Preiss-Handler Pathway (NAD+ Synthesis)

Endogenous nicotinic acid is converted to Nicotinic Acid Mononucleotide (NAMN) by NAPRT . This is the first step in the Preiss-Handler pathway, leading to NAD+ synthesis.

  • Mechanism of Exclusion: The active site of NAPRT is highly specific for the pyridine ring. Bulky substitutions at the C2 position (ortho to the ring nitrogen) create steric clashes with the phosphoribosyl pyrophosphate (PRPP) binding pocket.

  • Therapeutic Implication: Unlike Niacin, 2-CNA derivatives are unlikely to cause the cutaneous flushing side effect, which is partially linked to GPR109A activation in Langerhans cells and prostaglandin release. By modifying the C2 position, the compound is "invisible" to the salvage enzymes.

Xenobiotic Metabolism: The Cyclopropyl Radical Clock

While the cyclopropyl group is generally stable, it is a known structural alert for mechanism-based inhibition (MBI) of cytochrome P450 enzymes.

  • Pathway: CYP450 enzymes (specifically CYP2C9 or CYP3A4) can attempt to hydroxylate the cyclopropyl ring or the adjacent pyridine carbons.

  • Risk: Hydrogen abstraction from the cyclopropyl methine carbon produces a cyclopropyl radical. This radical is unstable and can undergo rapid ring opening (beta-scission) to form a reactive alkyl radical.

  • Consequence: This reactive intermediate can covalently bind to the heme of the CYP enzyme, leading to irreversible enzyme inhibition (suicide inhibition).

MetabolicPathways cluster_0 Endogenous Pathway cluster_1 Xenobiotic Fate Niacin Nicotinic Acid NAPRT Enzyme: NAPRT (Preiss-Handler) Niacin->NAPRT Substrate CNA This compound CNA->NAPRT Steric Block CYP Enzyme: CYP450 (Liver Microsomes) CNA->CYP Oxidation Attempt NAD NAD+ Synthesis NAPRT->NAD Conversion Radical Cyclopropyl Radical CYP->Radical H-Abstraction RingOpen Ring Opening (Reactive Intermediate) Radical->RingOpen Beta-Scission Adduct Covalent Adduct (Toxicity/Inhibition) RingOpen->Adduct Alkylation

Figure 1: Comparative metabolic fate of Nicotinic Acid vs. This compound. Note the blockade of the NAD+ salvage pathway and the potential for CYP-mediated bioactivation.

Applications in Drug Development[2]

2-CNA is rarely a drug in itself but serves as a critical intermediate for high-value targets.

mPGES-1 Inhibitors (Inflammation)

Microsomal prostaglandin E synthase-1 (mPGES-1) is a key target for next-generation anti-inflammatory drugs that avoid the cardiovascular risks of COX-2 inhibitors.

  • Role of 2-CNA: The 2-cyclopropyl-pyridine moiety provides a rigid, lipophilic anchor that fits into the mPGES-1 active site, displacing arachidonic acid metabolites.

  • Reference: Triazolone compounds derived from this compound have shown efficacy in reducing PGE2 production without affecting PGI2 (prostacyclin).

Glucagon Receptor Agonists (Type 2 Diabetes)

Recent patent literature (WO2025222008A1) highlights the use of 2-CNA in synthesizing glucagon receptor modulators.

  • Mechanism: The pyridine ring mimics the histidine residue of native glucagon, while the cyclopropyl group optimizes hydrophobic contacts within the transmembrane bundle of the GPCR.

Experimental Protocols

Synthesis of this compound (Suzuki Coupling)

The most robust method for generating 2-CNA is via palladium-catalyzed cross-coupling.

Reagents:

  • Substrate: 2-Chloronicotinic acid (or methyl 2-chloronicotinate).

  • Coupling Partner: Cyclopropylboronic acid (or Potassium cyclopropyltrifluoroborate).

  • Catalyst: Pd(OAc)2 with Tricyclohexylphosphine (PCy3) or Pd(dppf)Cl2.

  • Base: K3PO4 (in Toluene/Water).

Workflow:

  • Preparation: Dissolve 2-chloronicotinic acid (1.0 eq) in Toluene/Water (3:1).

  • Activation: Add K3PO4 (3.0 eq) and Cyclopropylboronic acid (1.5 eq). Degas with Argon for 15 mins.

  • Catalysis: Add Pd(OAc)2 (5 mol%) and PCy3 (10 mol%).

  • Reaction: Heat to 100°C for 12 hours under inert atmosphere.

  • Workup: Acidify aqueous layer to pH 3-4 to precipitate the free acid. Extract with Ethyl Acetate.

Metabolic Stability Assay (Microsomal Stability)

To assess the risk of ring opening, a metabolic stability assay is required.

Protocol:

  • Incubation: Incubate 2-CNA (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, glucose-6-phosphate, G6PDH).

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Detection of Reactive Metabolites: To check for reactive intermediates, repeat incubation in the presence of Glutathione (GSH) or Potassium Cyanide (KCN) . Look for GSH-adducts (+307 Da) via LC-MS.

SynthesisWorkflow Start Start: 2-Chloronicotinic Acid Reagents Add Cyclopropylboronic Acid + K3PO4 Base Start->Reagents Cat Add Pd Catalyst (Suzuki-Miyaura) Reagents->Cat Heat Reflux at 100°C (12h) Cat->Heat Workup Acidify to pH 3 Extract with EtOAc Heat->Workup Product Purified this compound Workup->Product

Figure 2: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

References

  • Vertex AI Search . (2025). Metabolic idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. PubMed.[1][2] Link

  • Vertex AI Search . (2025). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). PubMed.[1][2] Link

  • Vertex AI Search . (2025). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ResearchGate. Link

  • Vertex AI Search . (2025). WO2013186692A1 - TRIAZOLONE COMPOUNDS AS mPGES-1 INHIBITORS. Google Patents. Link

  • Vertex AI Search . (2025). Metabolism of cyclopropyl groups - Hypha Discovery. Hypha Discovery Blogs. Link

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 2-Cyclopropylnicotinic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 2-Cyclopropylnicotinic acid's cytotoxic potential. Designed for researchers in drug development and cellular biology, this document moves beyond rote protocols to explain the causal science behind the experimental design. We detail a multi-faceted approach, beginning with foundational cell viability assays and progressing to mechanistic studies to elucidate the mode of cell death. The methodologies are presented as self-validating systems, incorporating orthogonal assays to ensure data robustness and reliability. By grounding our recommendations in established principles of toxicology and cellular metabolism, this guide serves as an authoritative resource for rigorously characterizing the cellular effects of this compound.

Introduction: Scientific Rationale and Strategic Overview

This compound is a structural analog of nicotinic acid (Niacin, Vitamin B3). Nicotinic acid is a critical precursor for the synthesis of the coenzymes NAD (nicotinamide adenine dinucleotide) and NADP, which are central to cellular metabolism and energy production.[1] While essential, high doses of nicotinic acid can induce cellular stress, leading to hepatotoxicity and impaired glucose tolerance.[2][3] The primary mechanism for many of nicotinic acid's physiological and pathological effects is its interaction with the G-protein coupled receptor, GPR109A (also known as niacin receptor 1).[4] GPR109A activation is linked to anti-inflammatory pathways but can also trigger cellular stress responses depending on the cell type and context.[5][6]

The structural modification of the cyclopropyl group on the nicotinic acid backbone necessitates a thorough cytotoxicological evaluation. The cyclopropyl moiety could alter the compound's binding affinity for GPR109A, its cellular uptake, or its metabolic fate, potentially leading to a different safety profile than the parent molecule.

Our evaluation strategy is therefore built on a logical progression:

  • Establish a Dose-Response Relationship: Determine the concentration range over which this compound affects cell viability using sensitive, high-throughput screening methods.

  • Confirm Cytotoxicity with Orthogonal Methods: Validate initial findings using assays that measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity) to minimize compound-specific artifacts.

  • Elucidate the Mechanism of Cell Death: Investigate whether cytotoxicity is mediated by apoptosis or necrosis, providing critical insight into the molecular pathways involved.

This tiered approach ensures a comprehensive and reliable assessment, forming the basis for preclinical safety evaluation.

Foundational Cytotoxicity Screening: A Multi-Assay Approach

The initial phase of testing aims to determine the concentration of this compound that reduces cell viability by 50% (IC50). We will employ two distinct assays that measure different hallmarks of cell health: metabolic activity and plasma membrane integrity. This orthogonal approach is critical for validating results and avoiding misleading data that can arise from assay-specific interference.[7]

Cell Line Selection and Culture
  • Primary Cell Line: HepG2 (Human Hepatocellular Carcinoma)

    • Rationale: The liver is a primary site of xenobiotic metabolism and a known target for nicotinic acid-induced toxicity at high doses.[2] HepG2 cells are a well-characterized and widely accepted model for in vitro hepatotoxicity studies.

  • Secondary Cell Line: HEK293 (Human Embryonic Kidney)

    • Rationale: Provides data on a different cell lineage to assess potential tissue-specific effects. HEK293 cells are robust and commonly used in toxicology screening.

Cells should be cultured in the recommended medium (e.g., DMEM for HepG2, EMEM for HEK293) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified 5% CO2 atmosphere.

Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures the reduction of yellow MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8] The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Seed HepG2 or HEK293 cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 1000 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO or PBS) wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[10]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[8]

Assay 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon plasma membrane damage, a hallmark of necrosis or late apoptosis.[12][13] This assay serves as an excellent orthogonal method to the MTT assay.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate.

  • Establish Controls: Prepare three critical controls for each cell type:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in most commercial kits) 1 hour before the end of the incubation.

    • Background: Medium only.[14]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay Kit).[15] Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Reading: Incubate the plate for 30 minutes at room temperature, protected from light. Add 50 µL of the stop solution and measure the absorbance at 490 nm and 680 nm (background).[15]

  • Calculation: Percentage cytotoxicity is calculated using the formula: % Cytotoxicity = 100 * [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)]

Data Presentation and Interpretation

The results from both assays should be summarized in a table to facilitate comparison and calculation of IC50 values.

Table 1: Hypothetical Cytotoxicity Data for this compound

Concentration (µM) % Viability (MTT Assay, 48h) % Cytotoxicity (LDH Assay, 48h)
0 (Vehicle) 100 ± 4.5 2.1 ± 0.8
1 98 ± 5.1 3.5 ± 1.1
10 91 ± 6.2 8.9 ± 2.3
50 75 ± 5.8 24.7 ± 4.1
100 52 ± 7.1 48.9 ± 5.5
250 28 ± 4.9 71.3 ± 6.8
500 11 ± 3.3 89.2 ± 5.9

| 1000 | 5 ± 2.1 | 94.6 ± 4.2 |

A strong correlation between a decrease in MTT signal and an increase in LDH release provides high confidence in the cytotoxic effect of the compound.

Mechanistic Investigation: Elucidating the Mode of Cell Death

Once cytotoxicity is confirmed, the next critical step is to determine whether cell death occurs via apoptosis (programmed cell death) or necrosis (uncontrolled cell lysis). This distinction has significant implications for the compound's mechanism of action.

Workflow for Mechanistic Elucidation

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Differentiating Apoptosis vs. Necrosis cluster_2 Phase 3: Confirming Apoptotic Pathway cluster_3 Phase 4: Mechanistic Conclusion Start Confirmed Cytotoxicity (MTT/LDH Assays) AnnexinV Annexin V / PI Staining (Flow Cytometry) Start->AnnexinV Treat cells with IC50 concentration Caspase Caspase-3/7 Activity Assay AnnexinV->Caspase If Annexin V positive Conclusion Determine Mode of Cell Death AnnexinV->Conclusion If only PI positive -> Necrosis Caspase->Conclusion If Caspase activity detected

Caption: Workflow for investigating the mode of cell death.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.[16]

  • Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these cells.[18] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[19]

  • Cell Treatment: Treat HepG2 cells in a 6-well plate with the IC50 concentration of this compound for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. The cell populations will be distinguished as follows:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Caspase-3/7 Activity Assay

To confirm that the apoptotic pathway is engaged, we measure the activity of effector caspases, such as caspase-3 and caspase-7. These enzymes are the executioners of apoptosis, cleaving key cellular substrates.[20]

  • Principle: This assay uses a specific peptide substrate (e.g., DEVD) conjugated to a reporter molecule (colorimetric or fluorometric).[21][22] When cleaved by active caspase-3/7 in a cell lysate, the reporter is released, generating a measurable signal proportional to enzyme activity.[23]

  • Cell Lysis: Treat cells as described for the Annexin V assay. After treatment, lyse the cells using a supplied lysis buffer to release intracellular contents.[20]

  • Assay Reaction: Add the cell lysate to a 96-well plate. Add the caspase-3/7 substrate solution.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Signal Measurement: Measure the colorimetric signal (at 405 nm) or fluorescent signal (e.g., Excitation/Emission ~499/521 nm) using a plate reader.[21]

An increase in caspase-3/7 activity in treated cells compared to controls provides strong evidence of apoptosis induction.

Potential Signaling Pathway Involvement

The structural similarity of this compound to nicotinic acid suggests a potential interaction with the GPR109A receptor. Activation of GPR109A can lead to diverse downstream effects, including modulation of inflammatory responses and, in some contexts, induction of apoptosis.[6]

G Compound This compound Receptor GPR109A Receptor Compound->Receptor Gi Gi Protein Activation Receptor->Gi AC Adenylyl Cyclase Inhibition Gi->AC NFkB NF-kB Pathway Modulation Gi->NFkB β-arrestin pathway cAMP ↓ cAMP Levels AC->cAMP PKA ↓ PKA Activity cAMP->PKA PKA->NFkB Crosstalk Apoptosis Apoptosis Induction NFkB->Apoptosis Inflammation Anti-inflammatory Effects NFkB->Inflammation

Caption: Potential GPR109A signaling pathway.

Activation of the Gi-coupled GPR109A receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[4] This can modulate the activity of Protein Kinase A (PKA) and other downstream effectors. Furthermore, GPR109A signaling can influence inflammatory pathways like NF-κB, which is a critical regulator of apoptosis.[5] Investigating the phosphorylation status of key proteins in these pathways (e.g., via Western Blot) could further elucidate the specific mechanism of this compound.

Conclusion and Future Directions

This guide outlines a rigorous, multi-step strategy for the in vitro evaluation of this compound cytotoxicity. By combining orthogonal assays for cell viability with mechanistic studies on the mode of cell death, researchers can build a comprehensive safety profile for this novel compound. The systematic approach ensures that the data generated is robust, reliable, and suitable for informed decision-making in the drug development pipeline.

Future studies should aim to confirm these in vitro findings in more complex models, such as 3D cell cultures or primary hepatocytes, and investigate the specific downstream signaling events to fully characterize the compound's mechanism of action.

References

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Chen, H., et al. (2017). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy.
  • Creative Bioarray. (n.d.). Annexin V Apoptosis Assay. Retrieved from [Link]

  • Gambhir, D., et al. (2022).
  • Healthline. (n.d.). Niacin (Vitamin B3): Benefits, Dosage, and more. Retrieved from [Link]

  • Immunostep Biotech. (2022). Everything about Annexin V-based apoptosis assays. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Linus Pauling Institute. (2018). Niacin. Oregon State University. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • MDPI. (2021). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Niacin - Health Professional Fact Sheet. Office of Dietary Supplements. Retrieved from [Link]

  • Protocols.io. (2025). Quantifying cell viability via LDH cytotoxicity assay. Retrieved from [Link]

  • ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

  • University of Washington. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

Sources

Technical Whitepaper: Preliminary Enzymatic Screening of 2-Cyclopropylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

This technical guide outlines the screening strategy for 2-Cyclopropylnicotinic acid (2-CPNA) . While nicotinic acid (NA) is the endogenous substrate for Nicotinate Phosphoribosyltransferase (NAPRT) and a ligand for GPR109A, the introduction of a cyclopropyl moiety at the C2 position fundamentally alters its pharmacophore.

The Scientific Hypothesis: The C2 position of the pyridine ring in nicotinic acid is typically unsubstituted (hydrogen). The introduction of a cyclopropyl group adds significant steric bulk and lipophilicity without introducing rotational freedom (unlike an ethyl or propyl chain).

  • Primary Hypothesis: 2-CPNA will likely act as a competitive inhibitor or a slow-tight binding substrate for NAPRT, rather than a rapid substrate, due to steric clash within the enzyme's active site tunnel.

  • Secondary Hypothesis: The pyridine ring renders the molecule susceptible to metabolism by CYP450 isoforms (specifically CYP2C9 and CYP3A4), necessitating early ADME-Tox exclusion.

This guide prioritizes two assays: NAPRT Inhibition (Target Potency) and CYP450 Reversible Inhibition (Metabolic Liability).

Screening Workflow Visualization

The following diagram illustrates the critical path for validating 2-CPNA, moving from in silico docking to wet-lab enzymatic confirmation.

ScreeningCascade cluster_Target Target Engagement (Efficacy) cluster_Safety Metabolic Liability (Safety) Start Compound: this compound Solubility Solubility Check (DMSO/Buffer Stability) Start->Solubility Docking In Silico Docking (NAPRT Active Site) Solubility->Docking CYP_Assay ADME Assay: CYP450 Reversible Inhibition Solubility->CYP_Assay Parallel Path NAPRT_Assay Biochemical Assay: NAPRT Inhibition (HPLC Readout) Docking->NAPRT_Assay High Score Decision Hit Validation (IC50 < 10 µM) NAPRT_Assay->Decision Potency Data CYP_Assay->Decision Tox Data Lead Lead Candidate (Proceed to Cell-Based Assays) Decision->Lead Pass

Figure 1: Critical path screening cascade for this compound, prioritizing target validation and early metabolic de-risking.

Primary Target Assay: NAPRT Inhibition

Objective: Determine if 2-CPNA inhibits the conversion of Nicotinic Acid (NA) to Nicotinic Acid Mononucleotide (NAMN).

Rationale: NAPRT is the rate-limiting enzyme in the Preiss-Handler pathway. Inhibitors here are valuable for targeting NAPRT-dependent cancers (e.g., ovarian, gastric) [1].

Assay Principle

We will utilize a Direct HPLC Endpoint Assay . While coupled enzymatic assays (spectrophotometric) exist, they are prone to artifacts if the test compound also inhibits the coupling enzymes. HPLC provides definitive chemical resolution.

Reaction:



Detailed Protocol

Materials:

  • Enzyme: Recombinant Human NAPRT (His-tagged, purified from E. coli).

  • Substrates: Nicotinic Acid (Sigma), PRPP (Phosphoribosyl pyrophosphate).

  • Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.5 mg/mL BSA.

  • Detection: HPLC with UV detector (260 nm).

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve 2-CPNA in 100% DMSO to 10 mM stock.

    • Prepare serial dilutions (0.1 µM to 100 µM) in assay buffer (Final DMSO < 1%).

  • Enzyme Pre-incubation:

    • Mix 10 nM NAPRT enzyme with 2-CPNA dilutions in a 96-well plate.

    • Incubate for 15 minutes at 25°C to allow for equilibrium binding.

  • Reaction Initiation:

    • Add Substrate Mix: 10 µM Nicotinic Acid (

      
       approx. value) + 200 µM PRPP + 500 µM ATP.
      
    • Total reaction volume: 100 µL.[1]

  • Incubation:

    • Incubate at 37°C for 30 minutes.

  • Termination:

    • Stop reaction by adding 20 µL of 10% Perchloric Acid (PCA) or Methanol.

    • Centrifuge at 4000 rpm for 10 min to pellet protein.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Isocratic elution with 50 mM Potassium Phosphate (pH 6.0) / Methanol (95:5).

    • Detection: Monitor peak area of NAMN (Product) vs. NA (Substrate).

Data Output: Calculate % Inhibition relative to DMSO control:



Secondary Safety Assay: CYP450 Reversible Inhibition

Objective: Assess if 2-CPNA inhibits major hepatic enzymes (CYP3A4, CYP2C9), which would indicate potential drug-drug interaction (DDI) liabilities.

Rationale: The pyridine ring is a common structural alert for CYP inhibition (via heme iron coordination). Early exclusion of potent CYP inhibitors is critical [2].

Assay Principle

Fluorescence-based competitive inhibition. We use fluorogenic substrates (e.g., Vivid® or P450-Glo™) that become fluorescent upon metabolism by specific CYP isoforms. If 2-CPNA inhibits the CYP, fluorescence decreases.

Detailed Protocol

Materials:

  • Enzymes: Recombinant Human CYP3A4 and CYP2C9 (Bacosomes).

  • Substrates:

    • CYP3A4: BOMCC (Blue) or Luciferin-IPA.

    • CYP2C9: DBOMF (Green).

  • Cofactor: NADPH Regeneration System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Positive Controls: Ketoconazole (CYP3A4 inhibitor), Sulfaphenazole (CYP2C9 inhibitor).

Step-by-Step Methodology:

  • Plate Setup:

    • Use black 384-well plates to minimize background noise.

  • Compound Addition:

    • Add 10 µL of 2-CPNA (2x concentration) to wells. Screen at single point (10 µM) or dose-response.

  • Enzyme/Substrate Mix:

    • Add 10 µL of Enzyme/Substrate master mix.

    • Note: Pre-incubate enzyme and substrate implies checking for reversible inhibition. To test for time-dependent inhibition (TDI), pre-incubate enzyme and inhibitor before adding substrate [3]. For this preliminary screen, we focus on reversible inhibition.

  • Reaction Start:

    • Add 20 µL of NADPH regeneration system.

  • Kinetics:

    • Read Fluorescence immediately (T=0) and continuously for 30 minutes at 37°C.

    • Excitation/Emission: Compatible with specific probe (e.g., Ex 415nm / Em 460nm for BOMCC).

  • Validation:

    • Z-factor must be > 0.5 for the assay to be valid.

Mechanism of Action & Pathway Context[2][3]

Understanding where 2-CPNA intervenes is crucial for interpreting data. The diagram below details the NAD+ salvage pathway and the proposed interference point.

NAD_Pathway NA Nicotinic Acid (Substrate) NAPRT NAPRT (Target) NA->NAPRT CPNA 2-Cyclopropyl- nicotinic Acid (Inhibitor?) CPNA->NAPRT Inhibition NAMN Nicotinic Acid Mononucleotide NMNAT NMNAT NAMN->NMNAT NAAD Nicotinic Acid Adenine Dinucleotide NADS NAD Synthase NAAD->NADS NAD NAD+ NAPRT->NAMN NMNAT->NAAD NADS->NAD

Figure 2: The Preiss-Handler pathway. 2-CPNA is hypothesized to competitively inhibit NAPRT, blocking the flux from NA to NAMN.

Data Analysis & Interpretation

Acceptance Criteria Table
ParameterThresholdInterpretation
Solubility > 50 µM in BufferRequired for reliable enzymatic data.
NAPRT IC50 < 10 µMActive Hit. Proceed to ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

determination.
NAPRT IC50 > 50 µMInactive. Stop development on this scaffold.
CYP Inhibition > 50% at 10 µMHigh metabolic risk. Structural modification required.[2]
Troubleshooting
  • High Fluorescence Background (CYP Assay): 2-CPNA contains a pyridine ring which can fluoresce. Always run a "Compound Only" control (no enzyme) to subtract intrinsic fluorescence.

  • No Inhibition in NAPRT: The cyclopropyl group may be too bulky, preventing binding entirely. In this case, test for GPR109A agonism (receptor binding) instead, as the receptor pocket is larger than the enzyme active site.

References

  • O'Brien, T., et al. (2023). "Loss of NAPRT1 Expression by Tumor-Specific Promoter Methylation Provides a Novel Predictive Biomarker for NAMPT Inhibitors." AACR Journals. Available at: [Link]

  • Bienta. (2024).[3] "CYP450 inhibition assay (fluorogenic)." Bienta / Enamine Biology Services. Available at: [Link]

  • Duarte-Pereira, S., et al. (2016). "Extensive regulation of nicotinate phosphoribosyltransferase (NAPRT) expression in human tissues and tumors." Oncotarget. Available at: [Link]

  • Hara, T., et al. (2011). "Characterization of human nicotinate phosphoribosyltransferase: Kinetic studies, structure prediction and functional analysis." Biochimie. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: High-Purity Isolation of 2-Cyclopropylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust, field-proven protocol for the purification of 2-Cyclopropylnicotinic acid, a crucial building block in contemporary pharmaceutical and agrochemical research. Addressing the common challenge of isolating this key intermediate from complex reaction mixtures, the protocol employs a strategic combination of acid-base extraction and recrystallization. This dual approach is designed to effectively eliminate a broad spectrum of potential impurities, including unreacted starting materials, non-acidic byproducts, and polar contaminants. The causality behind each step is thoroughly explained, providing researchers with the foundational knowledge to adapt and troubleshoot the procedure. This self-validating system ensures the consistent attainment of high-purity this compound, suitable for the most demanding downstream applications.

Introduction: The Rationale for Rigorous Purification

This compound is a heterocyclic carboxylic acid of significant interest in medicinal chemistry and drug development. Its unique structural motif is incorporated into a variety of biologically active molecules. The purity of this intermediate is paramount, as even trace impurities can lead to the formation of unwanted side products in subsequent synthetic steps, complicate structural analysis, and potentially introduce confounding variables in biological assays.

Typical synthetic routes to this compound may result in a crude product contaminated with neutral organic compounds, basic pyridine derivatives, and other process-related impurities[1]. The purification strategy herein is logically designed to systematically remove these contaminants based on their differing physicochemical properties, primarily leveraging the acidic nature of the target compound.

Foundational Principles: A Two-Stage Purification Strategy

The purification of this compound is most effectively achieved through a two-stage process that exploits its inherent chemical properties:

  • Stage 1: Acid-Base Extraction: This technique serves as the primary purification step to isolate the acidic target compound from any neutral or basic impurities[2][3][4][5]. By manipulating the pH of the solvent system, the solubility of this compound can be dramatically altered. In a basic aqueous environment, the carboxylic acid is deprotonated to form its corresponding carboxylate salt. This ionic salt exhibits high solubility in the aqueous phase, while non-acidic impurities remain in the organic phase. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified, neutral carboxylic acid to precipitate out of the solution[3][6].

  • Stage 2: Recrystallization: This is a powerful technique for the final polishing of the isolated solid[7][8][9]. It relies on the principle that the solubility of a compound in a given solvent increases with temperature. By dissolving the crude solid in a minimal amount of a hot solvent and then allowing it to cool slowly, the target compound will form a crystalline lattice, excluding impurities which remain dissolved in the solvent[9].

Physicochemical Data for this compound

A thorough understanding of the molecule's properties is essential for designing an effective purification protocol.

PropertyPredicted ValueSignificance for Purification
Molecular Formula C₉H₉NO₂-
Molecular Weight 163.17 g/mol -
pKa 4.66 ± 0.25[10]Critical for selecting the appropriate pH for protonation and deprotonation during acid-base extraction.
Boiling Point 312.6 ± 30.0 °C[10]Suggests that distillation is not a practical purification method for this compound.
Density 1.324 ± 0.06 g/cm³[10]Useful for understanding its physical behavior.
Solubility Insoluble in water; soluble in organic solvents like DMSO and ethyl acetate[11].Guides the choice of solvents for extraction and recrystallization.

Experimental Workflow and Protocols

The following diagram illustrates the logical flow of the purification process, from crude starting material to the final, high-purity product.

Purification_Workflow cluster_extraction Stage 1: Acid-Base Extraction cluster_recrystallization Stage 2: Recrystallization Crude Crude this compound in Organic Solvent (e.g., Ethyl Acetate) AddBase Add Aqueous Base (e.g., 1M NaOH) Crude->AddBase Dissolve Separate Separate Layers (Separatory Funnel) AddBase->Separate Organic_Layer Organic Layer: Neutral & Basic Impurities Separate->Organic_Layer Discard Aqueous_Layer Aqueous Layer: Sodium 2-Cyclopropylnicotinate Separate->Aqueous_Layer Collect AddAcid Acidify Aqueous Layer (e.g., 2M HCl) Aqueous_Layer->AddAcid Precipitate Precipitation of Purified Acid AddAcid->Precipitate Filter1 Vacuum Filtration & Wash (Cold Deionized Water) Precipitate->Filter1 Filtered_Solid Filtered Solid from Stage 1 Filter1->Filtered_Solid Dissolve_Hot Dissolve in Minimal Hot Solvent (e.g., Ethanol/Water) Filtered_Solid->Dissolve_Hot Cool_Slowly Slow Cooling to Room Temp & then Ice Bath Dissolve_Hot->Cool_Slowly Induces Crystallization Crystals Formation of High-Purity Crystals Cool_Slowly->Crystals Filter2 Vacuum Filtration & Wash (Cold Recrystallization Solvent) Crystals->Filter2 Final_Product Dry to Yield High-Purity This compound Filter2->Final_Product

Caption: Overall workflow for the purification of this compound.

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable water-immiscible organic solvent)

  • 1 M Sodium hydroxide (NaOH) solution

  • 2 M Hydrochloric acid (HCl) solution

  • Deionized water

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable volume of ethyl acetate (e.g., 10-20 mL per gram of crude material). Ensure complete dissolution.

  • Basification and Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M NaOH solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Expert Insight: The carboxylic acid (pKa ≈ 4.66) is readily deprotonated by the strong base (NaOH) to form the sodium salt, which is highly soluble in the aqueous layer. Neutral impurities will remain in the ethyl acetate layer.

  • Layer Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction (Optional but Recommended): To maximize recovery, add a fresh portion of 1 M NaOH to the organic layer remaining in the funnel, shake, and combine the aqueous layer with the first extract.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 2 M HCl dropwise. Monitor the pH of the solution. Continue adding acid until the solution is acidic (pH ~2-3). A white precipitate of this compound will form.

    • Expert Insight: Adding acid below the pKa of the carboxylic acid ensures complete protonation and precipitation. An ice bath is used to minimize the solubility of the product in the aqueous medium, thereby maximizing yield.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water to remove any inorganic salts (e.g., NaCl).

  • Preliminary Drying: Allow the solid to air-dry on the filter for a period before proceeding to the next stage or final drying.

Protocol 2: Purification via Recrystallization

This protocol is for the final purification of the solid obtained from the acid-base extraction.

Materials:

  • Partially purified this compound from Protocol 1

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: A mixed solvent system of ethanol and water is often effective for nicotinic acid derivatives. The compound should be soluble in hot ethanol and less soluble in cold water.

  • Dissolution: Place the solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir until the solid dissolves completely.

  • Inducing Precipitation: While the solution is still hot, add deionized water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates that the solution is saturated.

  • Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.

    • Expert Insight: This process ensures that the solution is perfectly saturated at a high temperature, which is the ideal condition for obtaining high-purity crystals upon cooling.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation[7].

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Determine the melting point and assess purity via TLC or HPLC[12][13][14].

Mechanistic Visualization

The following diagram illustrates the chemical principle behind the acid-base extraction process.

AcidBase_Extraction cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase Start This compound (R-COOH) + Neutral Impurities NaOH + NaOH(aq) Start->NaOH Salt Sodium 2-Cyclopropylnicotinate (R-COO⁻Na⁺) (Water Soluble) HCl + HCl(aq) Salt->HCl Final_Acid Precipitated This compound (R-COOH) NaOH->Salt Deprotonation HCl->Final_Acid Protonation

Caption: Principle of acid-base extraction for purification.

Conclusion

The sequential application of acid-base extraction followed by recrystallization provides a highly effective and reliable method for obtaining high-purity this compound. By understanding the chemical principles that underpin each step, researchers can confidently implement and, if necessary, adapt this protocol to suit their specific experimental context. The resulting purified material will be of sufficient quality for use in sensitive downstream applications, ensuring the integrity and reproducibility of synthetic and biological research.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Method for preparing 2-chloronicotinic acid. (n.d.). Patsnap.
  • Acid and Base Extraction. (n.d.). Confluence.
  • Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Vernier.
  • Purification method of 2-chloropropionic acid. (n.d.). Google Patents.
  • 2-chloroalkanoic acids of high enantiomeric purity. (n.d.). Organic Syntheses.
  • Process for the purification of nicotinic acid amide I. (n.d.). Google Patents.
  • 2-Chloropropionic acid | C3H5ClO2. (n.d.). PubChem.
  • 2-Chloronicotinic acid | C6H4ClNO2. (n.d.). PubChem.
  • 2-Chloronicotinic acid | 2942-59-8. (n.d.). ChemicalBook.
  • Recrystallization. (2020, January 10). YouTube.
  • Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. (n.d.). Der Pharma Chemica.
  • 2-chloronicotinonitrile. (n.d.). Organic Syntheses.
  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. (2025, August 5). ResearchGate.
  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. (n.d.). PubMed.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020, November 3). PMC.
  • Acid–base extraction. (n.d.). Wikipedia.
  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube.
  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. (n.d.). SIELC Technologies.
  • SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES. (n.d.). osti.gov.
  • IMPURITIES SYNTHESIS AND FORMULATION DEVELOPMENT OF ASPIRIN IMPURITES. (2024, September 23). googleapis.com.
  • ACID-BASE EXTRACTION. (n.d.). chem.ucla.edu.
  • pKa Data Compiled by R. Williams. (2022, April 7). organicchemistrydata.org.
  • CHEM 312 - Recrystallization Experiment. (2021, February 21). YouTube.
  • Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. (2020, November 3). YouTube.
  • This compound | 1244761-65-6. (n.d.). ChemicalBook.
  • This compound | 1244761-65-6. (2025, July 16). ChemicalBook.

Sources

Application Note: 2-Cyclopropylnicotinic Acid as a Strategic Building Block in Drug Discovery

[1]

Abstract

This application note details the strategic utility, synthesis, and reaction protocols for 2-cyclopropylnicotinic acid (CAS 1244761-65-6) . As a bioisostere for isopropyl and ethyl groups, the 2-cyclopropylpyridine motif offers unique metabolic stability and conformational restriction, making it a "privileged scaffold" in modern medicinal chemistry.[1] This guide provides optimized protocols for synthesizing the building block via Suzuki-Miyaura coupling using potassium cyclopropyltrifluoroborate, followed by validated methods for its incorporation into drug candidates via sterically demanding amide couplings and heterocycle formation.[1]

Introduction: The Medicinal Chemistry Value Proposition

In the optimization of lead compounds, the pyridine ring is a staple due to its ability to modulate lipophilicity (LogP) and solubility compared to benzene.[1] However, the introduction of alkyl substituents to modulate potency often introduces metabolic liabilities (e.g., benzylic oxidation).[1]

Why this compound?

  • Metabolic Stability: The cyclopropyl group resists cytochrome P450-mediated oxidation significantly better than isopropyl or ethyl groups due to the high bond dissociation energy of the C-H bonds on the strained ring.[1]

  • Conformational Locking: The steric bulk of the ortho-cyclopropyl group forces the C3-carbonyl substituent out of planarity with the pyridine ring.[1] This "ortho-effect" can lock bioactive conformations, improving binding affinity to targets like kinases (e.g., Nek2) and GPCRs (e.g., Glucagon Receptor, mPGES-1).[1]

  • Lipophilic Vector: It fills hydrophobic pockets (e.g., ATP binding sites) without the entropic penalty of flexible alkyl chains.[1]

Protocol 1: Synthesis of the Building Block

Objective: Scalable preparation of this compound from 2-chloronicotinic acid.

While this compound is commercially available, in-house preparation is often required for derivative generation (e.g., 5-fluoro or 5-cyano analogs).[1] The standard Suzuki coupling with cyclopropylboronic acid is often sluggish and suffers from protodeboronation.[1][2] The Potassium Trifluoroborate method is superior for robustness and yield.[1]

Reaction Scheme

Substrate: 2-Chloronicotinic acid (or its methyl ester to avoid catalyst poisoning by the free acid).[1] Reagent: Potassium cyclopropyltrifluoroborate.[1][2] Catalyst: Pd(OAc)₂ / n-BuPAd₂ (CataCXium® A) or Pd(dppf)Cl₂.[1]

Step-by-Step Procedure (Optimized for 10g Scale)
  • Esterification (Recommended): Convert 2-chloronicotinic acid to methyl 2-chloronicotinate using SOCl₂/MeOH (Ref reflux 3h). Note: The free acid can poison Pd catalysts; the ester is more reliable.

  • Coupling Setup:

    • Charge a 500 mL 3-neck flask with Methyl 2-chloronicotinate (10.0 g, 58.3 mmol), Potassium cyclopropyltrifluoroborate (11.2 g, 75.8 mmol, 1.3 equiv), and Cs₂CO₃ (57.0 g, 175 mmol, 3.0 equiv).[1]

    • Add Toluene (150 mL) and Water (15 mL) [10:1 ratio]. Degas with N₂ for 30 mins.[1]

    • Add Pd(OAc)₂ (260 mg, 2 mol%) and n-BuPAd₂ (830 mg, 4 mol%).[1]

  • Reaction: Heat to 100°C under N₂ for 16–24 hours. Monitor by LCMS for consumption of chloride.[1]

  • Workup: Cool to RT. Filter through Celite to remove Pd black.[1] Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Hydrolysis: Dissolve the crude ester in THF/MeOH (1:1, 100 mL). Add LiOH (2M aq, 5 equiv). Stir at 50°C for 2 hours.

  • Isolation: Acidify carefully with 1N HCl to pH 3–4. The product, This compound , will precipitate.[1] Filter, wash with cold water, and dry.[1][3]

    • Expected Yield: 75–85%.[1]

    • Appearance: Off-white solid.[1]

Protocol 2: Amide Coupling (The Core Application)

Objective: Coupling this compound with complex amines.

Challenge: The cyclopropyl group at the 2-position creates significant steric hindrance for the carboxylic acid at the 3-position. Standard EDC/HOBt conditions often fail or result in low yields.[1] HATU or T3P are the reagents of choice.[1]

Workflow Visualization

AmideCouplingcluster_conditionsCritical ParametersAcidThis compoundActivationActivation (HATU/DIEA)Formation of Active EsterAcid->Activation DMF, 0°CAmineTarget Amine (R-NH2)CouplingNucleophilic Attack(Sterically Hindered)Amine->CouplingActivation->Coupling Active SpeciesProductAmide ProductCoupling->Product RT to 50°C, 12hParams1. Solvent: DMF (essential for solubility)2. Base: DIEA (3.0 equiv)3. Temp: Start 0°C, often requires 50°C finish

Figure 1: Optimized workflow for sterically hindered amide coupling.

Step-by-Step Procedure
  • Dissolution: Dissolve This compound (1.0 equiv) in anhydrous DMF (0.1 M concentration). DCM is often poor for solubility of this zwitterionic acid.[1]

  • Activation: Add DIEA (N,N-Diisopropylethylamine, 3.0 equiv). Cool to 0°C.[1]

  • Coupling Reagent: Add HATU (1.2 equiv).[1] Stir for 15–30 minutes at 0°C. The solution should turn yellow/orange, indicating active ester formation.[1]

  • Amine Addition: Add the Amine partner (1.0–1.2 equiv).

  • Reaction: Allow to warm to Room Temperature (RT).

    • Checkpoint: Check LCMS after 2 hours. If conversion is <50%, heat to 50°C .[1] The steric bulk often requires thermal energy to drive the reaction to completion.[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (remove unreacted acid), then 5% LiCl (remove DMF), then brine.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol 3: Downstream Transformations

The this compound scaffold is versatile.[1] Below are conditions for converting it into a 1,2,4-oxadiazole, a common bioisostere for the amide bond in kinase inhibitors.

1,2,4-Oxadiazole Formation[1]
  • Activation: React the acid with CDI (1.2 equiv) in DMF at RT for 1h.

  • Amidoxime Addition: Add the appropriate aryl-amidoxime (Ar-C(NOH)NH₂).[1] Stir at RT for 2h to form the O-acyl amidoxime intermediate.

  • Cyclodehydration: Heat the reaction mixture to 100–110°C for 4–6 hours.

    • Note: The cyclopropyl ring is stable at this temperature in DMF, but avoid strong acidic cyclization methods (e.g., TFA/reflux) which might open the ring.[1]

Case Studies & Applications

Case Study 1: Glucagon Receptor Agonists (Diabetes/Obesity)

In the development of novel Glucagon Receptor Agonists (e.g., patent WO2025222008A1), this compound was coupled to a complex piperidine core.[1]

  • Role: The 2-cyclopropyl group provided a critical hydrophobic interaction within the receptor's transmembrane domain while maintaining a lower molecular weight than a phenyl ring.[1]

  • Outcome: Improved potency and metabolic stability compared to the 2-methyl analog.[1]

Case Study 2: mPGES-1 Inhibitors (Inflammation)

Researchers targeting Microsomal Prostaglandin E Synthase-1 (mPGES-1) utilized 5-cyano-2-cyclopropylpyridine-3-carboxylic acid .[1][4]

  • Synthesis Modification: The 5-cyano group was introduced before the cyclopropyl coupling using 5-bromo-2-chloronicotinate.

  • Result: The resulting triazolone compounds showed nanomolar inhibition of PGE2 production.[1]

Troubleshooting & Stability Guide

IssueProbable CauseSolution
Low Yield in Suzuki Coupling Protodeboronation of boronic acidSwitch to Potassium Cyclopropyltrifluoroborate . Ensure base is Cs₂CO₃ (anhydrous conditions help).[1]
Incomplete Amide Coupling Steric hindrance at C3Use HATU or T3P . Increase temperature to 50°C. Do not use EDC/HOBt.
Ring Opening Acidic cleavage of cyclopropaneAvoid strong acids (conc.[1] HCl, H₂SO₄) at high temps.[1] The ring is stable to TFA deprotection of Boc groups at RT.[1]
Pd Contamination Pyridine nitrogen binding PdUse extensive washes with aqueous Na₂S or thiourea scavengers (e.g., SiliaMetS® Thiol) during workup.[1]

References

  • Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Available at: [Link][1]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl Chlorides. National Institutes of Health (PMC).[1] Available at: [Link]

  • Glucagon receptor agonists and their use as therapies (WO2025222008A1). Google Patents.[1] Available at: [1]

  • Triazolone Compounds as mPGES-1 Inhibitors (WO2013186692A1). Google Patents.[1] Available at: [1]

  • Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions. Organic Chemistry Portal. Available at: [Link]

High-throughput screening assays involving 2-Cyclopropylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of 2-Cyclopropylnicotinic Acid Derivatives for Kinase & GPCR Target Discovery

Executive Summary

This compound (2-CPNA) has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD). The cyclopropyl moiety serves as a metabolically stable bioisostere for isopropyl or tert-butyl groups, offering enhanced lipophilicity and specific steric fitting without the rotatable bond penalty of acyclic alkyls.

This Application Note details a validated High-Throughput Screening (HTS) workflow for libraries derived from the 2-CPNA core. We focus on two primary modalities where this scaffold excels: ATP-competitive Kinase Inhibition (targeting the hinge region) and GPCR Allosteric Modulation (e.g., Glucagon Receptor agonists). The protocol below describes the screening of a 2-CPNA amide library using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay platform.

Scientific Rationale & Library Design

The this compound Scaffold

The 2-CPNA core offers distinct advantages in drug design:

  • Hinge Binding Potential: The pyridine nitrogen (N1) can serve as a hydrogen bond acceptor, mimicking the adenine ring of ATP in kinase active sites.

  • Hydrophobic Filling: The cyclopropyl group at the C2 position provides a rigid hydrophobic vector, ideal for filling the "gatekeeper" pocket in kinases or allosteric pockets in GPCRs.

  • Vectorial Growth: The carboxylic acid at C3 allows for rapid diversification via amide coupling, enabling the exploration of solvent-exposed regions.

Library Synthesis Strategy

To support HTS, a focused library is generated via parallel synthesis:

  • Core: this compound (CAS: 639807-18-4 or derivatives like 6-chloro-2-cyclopropylnicotinic acid).

  • Diversification: Amide coupling with 384 or 1536 diverse amines (aromatic, aliphatic, heterocyclic).

  • Output: A "2-CPNA Amide Library" formatted in 384-well acoustic source plates.

LibraryDesign Core This compound (Scaffold) Coupling Amide Coupling (HATU/DIEA) Core->Coupling Reagents Diverse Amines (R-NH2) Reagents->Coupling Library 2-CPNA Amide Library (HTS Ready) Coupling->Library Target Target Screening (Kinase/GPCR) Library->Target Acoustic Transfer

Figure 1: Workflow for generating a focused library from the this compound scaffold.

HTS Assay Protocol: TR-FRET Kinase Screen

This protocol utilizes a LanthaScreen™ Eu Kinase Binding Assay format. The 2-CPNA derivatives are screened for their ability to displace a known tracer from the kinase active site.

Target: Generic Tyrosine Kinase (e.g., EGFR or JAK family). Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

Materials & Reagents
  • Kinase: Recombinant human kinase (tagged with GST or His).

  • Antibody: Eu-labeled anti-GST or anti-His antibody (Donor).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (Acceptor).

  • Test Compounds: 2-CPNA library (10 mM in DMSO).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Experimental Workflow

Step 1: Compound Transfer (Acoustic Dispensing)

  • Use an acoustic liquid handler (e.g., Echo 650) to dispense 20 nL of library compounds into a 384-well low-volume black assay plate.

  • Controls:

    • High Control (HC): 20 nL DMSO (0% inhibition).

    • Low Control (LC): 20 nL Staurosporine (10 µM final, 100% inhibition).

Step 2: Kinase/Antibody Addition

  • Prepare a solution containing the Kinase (5 nM final) and Eu-Antibody (2 nM final) in Assay Buffer.

  • Dispense 5 µL of the Kinase/Antibody mix into all wells.

  • Note: Pre-incubation of compound and protein is not strictly necessary for equilibrium binding assays but can be included (15 min) if slow-binding kinetics are suspected.

Step 3: Tracer Addition

  • Prepare the Tracer solution (e.g., Tracer 222) at 4x the K_d (approx. 100 nM final).

  • Dispense 5 µL of Tracer solution into all wells.

  • Final Volume: 10 µL.

  • Final DMSO: 0.2%.

Step 4: Incubation

  • Centrifuge plate at 1000 x g for 1 minute.

  • Incubate at Room Temperature (20-25°C) for 60 minutes in the dark.

Step 5: Detection

  • Read plate on a multimode plate reader (e.g., PHERAstar FSX or EnVision).

  • Settings:

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission 1 (Donor): 615 nm or 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs; Integration: 400 µs.

Data Analysis & Validation

Calculation of FRET Ratio

Calculate the Emission Ratio (ER) for each well to normalize for well-to-well variability in volume or meniscus shape.



Percent Inhibition

Normalize the data to the controls:



Quality Control Metrics

A robust HTS assay must meet the following criteria (Z-prime factor):



  • Pass Criteria: Z' > 0.5.

  • Hit Cutoff: Typically set at Mean(HC) + 3*SD, or >50% inhibition.

Hit Triage Logic

Once hits are identified from the 2-CPNA library, they undergo the following triage:

  • Dose-Response: Retest hits in an 8-point dilution series to determine IC50.

  • Counter-Screen: Test against the antibody/tracer alone (without kinase) to rule out optical interference or "sticky" aggregators.

  • Orthogonal Assay: Validate using a functional activity assay (e.g., ADP-Glo) to confirm that binding leads to inhibition.

DataAnalysis RawData Raw Fluorescence (615nm & 665nm) RatioCalc Calculate Emission Ratio (665/615) RawData->RatioCalc Norm Normalize to Controls (% Inhibition) RatioCalc->Norm QC Z-Factor Check (> 0.5 Pass) Norm->QC HitSelect Hit Selection (> 50% Inhibition) QC->HitSelect Pass Triage Orthogonal Validation (ADP-Glo / Biophysical) HitSelect->Triage

Figure 2: Data processing pipeline for TR-FRET HTS campaigns.

References

  • Carnero, A. (2006).[1] High throughput screening in drug discovery.[1][2][3][4] Clinical and Translational Oncology, 8(7), 482-490.[1] Link

  • Conley, J. M., et al. (2013). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. Journal of Pharmacology and Experimental Therapeutics, 347(2), 276-287. Link

  • Szymański, P., et al. (2012). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International Journal of Molecular Sciences, 13(1), 427-452. Link

  • Xiong, X., et al. (2012). Glucagon receptor agonists and their use as therapies. Patent WO2025222008A1. (Demonstrates synthesis of 2-CPNA derivatives for GPCR targets). Link

  • Sigma-Aldrich. (n.d.). 2-Chloropyridine-3-carboxylic acid Product Information. (Precursor for 2-CPNA synthesis). Link

Sources

High-Yield Esterification of 2-Cyclopropylnicotinic Acid: Protocols & Process Safety

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemical Context

The esterification of 2-cyclopropylnicotinic acid (CAS: 1244761-65-6) presents a unique set of challenges compared to standard benzoic acid derivatives. Successful conversion requires navigating two competing chemical behaviors:

  • Steric Hindrance (The Ortho Effect): The cyclopropyl group at the C2 position exerts significant steric bulk, shielding the carboxylic acid at C3. This reduces the rate of nucleophilic attack by alcohols under standard Fischer esterification conditions.

  • Pyridine Basicity: The pyridine nitrogen can act as a proton trap or nucleophile, potentially forming zwitterionic species or interfering with acid catalysts.

Application Scientist Note: While direct Fischer esterification (H₂SO₄/MeOH) is possible, it often requires prolonged reflux times which may degrade the strained cyclopropyl ring. The Acyl Chloride Activation Method is the preferred industrial and laboratory standard for this substrate. It drives the reaction to completion via a highly reactive intermediate, overcoming the steric barrier.

Decision Matrix: Method Selection

Before beginning, select the protocol that matches your scale and available equipment.

MethodSelection Start Start: this compound Scale Determine Scale & Sensitivity Start->Scale MethodA Method A: Acyl Chloride (SOCl2) (High Yield / Scalable / Robust) Scale->MethodA >5g Scale OR Need Max Yield MethodB Method B: Alkylation (MeI/K2CO3) (Mild / Small Scale / No Acid Gas) Scale->MethodB <1g Scale OR Acid Sensitive ResultA Product: HCl Salt (Requires Neutralization) MethodA->ResultA ResultB Product: Free Base Ester MethodB->ResultB

Figure 1: Decision matrix for selecting the optimal esterification route based on scale and downstream requirements.

Protocol A: Acyl Chloride Activation (The Gold Standard)

This method utilizes Thionyl Chloride (


) to generate the acid chloride in situ, which then reacts rapidly with the alcohol. This overcomes the steric hindrance of the cyclopropyl group.
Mechanism & Logic
  • Activation:

    
     converts the -COOH to -COCl.
    
  • Protection: The pyridine nitrogen is protonated by the generated HCl, preventing it from interfering with the electrophilic carbonyl.

  • Substitution: Methanol attacks the highly reactive acyl chloride.

Reagents & Materials
ReagentEquivalentsRole
This compound 1.0 equivSubstrate
Thionyl Chloride (

)
2.5 - 3.0 equivActivating Agent
Methanol (anhydrous) Solvent (10-15 vol)Nucleophile & Solvent
DMF (Dimethylformamide) 2-3 dropsCatalyst (Vilsmeier-Haack type)
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or

    
     line). The system must be dry.
    
  • Chilling: Charge the flask with anhydrous Methanol. Cool to 0°C using an ice bath.

  • Activation (Exothermic): Add Thionyl Chloride dropwise over 20 minutes.

    • Critical Control Point: Maintain temperature <10°C. The reaction of

      
       with MeOH generates HCl gas and heat.
      
  • Addition: Add this compound portion-wise to the cold solution.

    • Note: The solution may turn yellow/orange.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Then, heat to Reflux (65°C) for 3–5 hours.

    • Monitoring: Check via TLC (System: 50% EtOAc/Hexane) or LCMS. Look for the disappearance of the acid peak (

      
      ) and appearance of the methyl ester (
      
      
      
      ).
  • Workup (The Neutralization Trap):

    • Concentrate the reaction mixture in vacuo to remove excess MeOH and

      
      .
      
    • Residue: You now have the Hydrochloride Salt of the ester. It is likely a sticky solid or oil.

    • Partition: Dissolve residue in DCM (Dichloromethane).

    • Neutralization: Slowly add saturated aqueous

      
       while stirring until the aqueous layer pH is ~8. Caution: CO₂ evolution.
      
    • Extraction: Separate layers.[1] Extract aqueous layer 2x with DCM.[1]

    • Drying: Dry combined organics over

      
      , filter, and concentrate.
      

Protocol B: Alkylation via Iodomethane (Mild Alternative)

Ideal for small-scale synthesis where handling thionyl chloride is undesirable. This reaction proceeds via an


 mechanism on the alkyl halide.
Reagents
ReagentEquivalentsRole
This compound 1.0 equivSubstrate
Iodomethane (MeI) 1.5 equivMethylating Agent
Potassium Carbonate (

)
2.0 equivBase (Acid Scavenger)
DMF 10 volSolvent
Step-by-Step Procedure
  • Dissolution: Dissolve the acid in DMF.

  • Deprotonation: Add

    
    . Stir for 15 minutes at RT. The mixture will be a suspension.
    
  • Alkylation: Add Iodomethane dropwise.

    • Safety: MeI is a suspected carcinogen and volatile. Use a fume hood.

  • Reaction: Stir at RT for 4–16 hours .

    • Note: Heating is usually not required and may degrade the cyclopropyl ring.

  • Workup:

    • Dilute with Water (50 vol).

    • Extract with EtOAc (3x).[2]

    • Wash organics with Brine (to remove DMF).

    • Dry (

      
      ) and concentrate.[2]
      

Quality Control & Validation

To ensure the integrity of the 2-cyclopropylnicotinate ester, verify the following analytical markers.

MethodExpected SignalInterpretation
1H NMR (CDCl3)

~3.9 ppm (s, 3H)
Methyl ester singlet confirms esterification.
1H NMR (CDCl3)

~0.7–1.1 ppm (m, 4H)
Cyclopropyl multiplets. Crucial: Ensure integration matches; loss of protons indicates ring opening.
HPLC/LCMS Shift in RT; Mass +14Shift to higher retention time (more lipophilic).
Troubleshooting Guide
  • Issue: Low Yield in Method A.

    • Cause: Incomplete neutralization. The pyridine ring holds onto HCl tightly.

    • Fix: Ensure the aqueous layer is pH 8-9 during workup. If the product remains water-soluble, use a continuous extractor or salt out the aqueous layer.

  • Issue: Ring Opening (New peaks in alkene region ~5-6 ppm).

    • Cause: Acid concentration too high or temperature too high (>80°C).

    • Fix: Switch to Method B (Alkylation) or reduce reflux temperature.

Process Safety & Hazard Analysis

Safety SOCl2 Thionyl Chloride (Corrosive/Toxic Gas) Control1 Use Scrubber for HCl/SO2 Keep Anhydrous SOCl2->Control1 MeI Iodomethane (Carcinogen/Neurotoxin) Control2 Double Gloves Fume Hood MeI->Control2 Cyclopropyl Cyclopropyl Ring (High Strain Energy) Control3 Avoid T > 80°C Monitor Pressure Cyclopropyl->Control3

Figure 2: Critical safety controls for the handled reagents.

  • Cyclopropyl Stability: The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). While generally stable, strong Lewis acids or extreme heat can trigger ring-opening rearrangement to propenyl derivatives.

  • Thionyl Chloride: Reacts violently with water. The off-gas (

    
     and 
    
    
    
    ) must be trapped in a base scrubber (NaOH solution).

References

  • General Nicotinic Acid Esterification

    • Organic Syntheses, Coll. Vol. 4, p. 169 (1963); Vol. 33, p. 15 (1953).
  • Cyclopropyl Group Stability

    • ChemicalBook Entry: this compound (CAS 1244761-65-6).[3]

  • Alkylation Method (Iodomethane)
  • Thionyl Chloride Activation Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Acyl Substitution).

Sources

Large-scale synthesis of 2-Cyclopropylnicotinic acid for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Synthesis of 2-Cyclopropylnicotinic Acid for Preclinical Studies

Executive Summary

This guide details a robust, scalable protocol for the synthesis of This compound (2-CNA) , a critical pharmacophore in the development of PDE4 inhibitors and NK1 antagonists. While laboratory-scale synthesis often utilizes direct coupling on the free acid, this approach fails at the kilogram (preclinical) scale due to catalyst poisoning and difficult workups. This protocol utilizes a Suzuki-Miyaura coupling via a methyl ester intermediate , ensuring high regioselectivity, manageable exotherms, and efficient palladium removal to meet ICH Q3D guidelines.

Strategic Route Selection & Rationale

The synthesis of 2-substituted nicotinic acids is historically challenging due to the electron-deficient nature of the pyridine ring and the steric hindrance at the ortho position.

Route Comparison
  • Route A (Direct Suzuki): Coupling 2-chloronicotinic acid directly with cyclopropylboronic acid.

    • Flaw: The free carboxylic acid can coordinate to Pd, deactivating the catalyst. High base load is required to keep the acid deprotonated, leading to thick slurries and poor mass transfer.

  • Route B (Negishi/Kumada): Using Cyclopropyl-Zinc or Grignard reagents.[1]

    • Flaw: High safety risk at scale (pyrophoric reagents). Incompatible with electrophilic functional groups without protection.

  • Route C (Selected Route - Ester Suzuki): Esterification of 2-chloronicotinic acid

    
     Suzuki Coupling 
    
    
    
    Saponification.
    • Advantage:[2][3][4][5][6][7] The ester is lipophilic (facile extraction), non-coordinating to Pd, and allows for lower catalyst loadings (<1 mol%).

RouteSelection Start Starting Material: 2-Chloronicotinic Acid Decision Route Decision Point Start->Decision RouteA Route A: Direct Coupling (High Risk) Decision->RouteA Avoided: Catalyst Poisoning RouteC Route C: Ester Intermediate (Selected Strategy) Decision->RouteC Preferred: Scalable Step1 Step 1: Esterification (MeOH, H2SO4) RouteC->Step1 Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, K3PO4) Step1->Step2 Step3 Step 3: Saponification (NaOH, then HCl) Step2->Step3 Final Target: This compound Step3->Final

Figure 1: Retrosynthetic strategy highlighting the decision to utilize the ester intermediate to mitigate catalyst deactivation risks.

Detailed Experimental Protocol

Step 1: Esterification (Batch Size: 1.0 kg Input)

Objective: Convert polar acid to lipophilic ester to facilitate coupling.

  • Charge a 20 L glass-lined reactor with Methanol (5.0 L, 5 vol).

  • Add 2-Chloronicotinic acid (1.0 kg, 6.35 mol) with stirring.

  • Cool to 0–5°C.

  • Add Sulfuric acid (conc.) (0.34 L, 1.0 eq) dropwise over 1 hour. Caution: Exothermic.

  • Heat to reflux (65°C) for 12 hours.

  • IPC (In-Process Control): Check by HPLC (Target: <1.0% Starting Material).

  • Workup: Cool to 20°C. Concentrate to ~2 vol. Neutralize with sat. NaHCO3. Extract with Ethyl Acetate (3 x 3L). Dry organic layer (Na2SO4) and concentrate.

    • Yield Expectation: 95–98% (Methyl 2-chloronicotinate).

Step 2: Suzuki-Miyaura Coupling (The Critical Step)

Objective: Install the cyclopropyl ring while minimizing protodeboronation of the boronic acid.

Reagents:

  • Methyl 2-chloronicotinate (Limiting Reagent)

  • Cyclopropylboronic acid (1.3 eq)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (1.0 mol%) - Chosen for stability and large bite angle.

  • Base: K3PO4 (3.0 eq) - Phosphate is superior to Carbonate for this substrate.

  • Solvent: Toluene / Water (10:1 ratio).

Protocol:

  • Inertion: Purge 50 L reactor with Nitrogen (3 cycles).

  • Charge Toluene (10 L) and Methyl 2-chloronicotinate (1.05 kg scale).

  • Charge Cyclopropylboronic acid (0.68 kg).

  • Charge Pd(dppf)Cl2·CH2Cl2 (50 g).

  • Add solution of K3PO4 (3.9 kg) in Water (1.5 L).

  • Heat to 90–95°C (Reflux). Agitation speed: 250 RPM.

    • Note: Vigorous stirring is essential for the biphasic system.

  • Reaction Time: 14–18 hours.

  • IPC: HPLC. If conversion <98%, add 0.1 eq Cyclopropylboronic acid.

    • Mechanism Note: Cyclopropylboronic acid is prone to protodeboronation (losing the boron to form cyclopropane gas). Excess is required.

Step 3: Saponification & Purification
  • Phase Cut: Cool Step 2 mixture to 40°C. Separate aqueous layer (waste).

  • Scavenging: Treat organic layer with SiliaMetS® Thiol (or equivalent cysteine-based scavenger) at 50°C for 2 hours to remove Pd. Filter through Celite.[8][9]

  • Hydrolysis: Add NaOH (2M, 3.0 eq) to the filtrate. Stir at 50°C for 4 hours.

  • Isolation: Separate phases. Acidify aqueous layer with HCl (6M) to pH 3.0.

  • Crystallization: The product precipitates as a white solid. Cool to 5°C, age for 2 hours.

  • Filtration: Filter and wash with cold water. Dry in vacuum oven at 45°C.

Critical Process Parameters (CPPs) & Safety

ParameterSpecificationScientific Rationale
O2 Levels < 2% (Headspace)Pd(0) is sensitive to oxidation; O2 promotes homocoupling of boronic acid.
Temp (Step 2) 90°C ± 5°CBelow 85°C: Reaction stalls. Above 100°C: Rapid degradation of boronic acid.
Agitation High ShearBiphasic Suzuki coupling is mass-transfer limited.
Pd Scavenging < 20 ppm (Final)Essential for preclinical toxicity studies.
Process Workflow & Control Logic

ProcessControl Start Crude Ester Coupling Suzuki Coupling (Reflux, 16h) Start->Coupling IPC_HPLC IPC: HPLC Check (SM < 1%) Coupling->IPC_HPLC IPC_HPLC->Coupling Fail (Add Cat/Boron) Scavenge Pd Scavenging (Thiol Resin) IPC_HPLC->Scavenge Pass Hydrolysis Saponification (NaOH) Scavenge->Hydrolysis Acidification Acidification (pH 3.0) Hydrolysis->Acidification Isolate Filtration & Drying Acidification->Isolate

Figure 2: Workflow diagram illustrating the critical path and In-Process Control (IPC) checkpoints.

Palladium Removal Strategy

For preclinical studies, residual Palladium must be controlled strictly (typically <20 ppm).

  • Primary Removal: The phase cut after coupling removes bulk Pd salts in the aqueous layer.

  • Chemical Scavenging: Use SiliaMetS® Thiol or TMT (Trithiocyanuric acid) . TMT forms an insoluble precipitate with Pd that can be filtered.[8]

    • Protocol: Add 0.5 eq (relative to Pd) of TMT Na salt. Stir 2h at 50°C. Filter.

  • Crystallization: The final acidification and crystallization of 2-CNA rejects soluble Pd complexes into the mother liquor.

References

  • Vertex Pharmaceuticals. (2006). Compositions useful as inhibitors of ion channels. WO2006096732. Link

  • Li, H., et al. (2011). Process Development of a PDE4 Inhibitor. Organic Process Research & Development. (General reference for Suzuki on Nicotinates). Link

  • Deng, W., et al. (2010). Suzuki-Miyaura coupling of cyclopropylboronic acid with aryl halides. WO2010068483. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. Link

Sources

The Strategic Incorporation of 2-Cyclopropylnicotinic Acid in the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclopropyl Moiety as a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among these, the cyclopropane ring has emerged as a "privileged" structural motif. Its inherent ring strain and unique electronic character impart a conformational rigidity that can pre-organize a molecule for optimal interaction with a biological target. This often translates to enhanced potency, selectivity, and improved metabolic stability. This application note delves into the practical use of a key cyclopropyl-containing building block, 2-cyclopropylnicotinic acid , in the synthesis of potential enzyme inhibitors, with a focus on a detailed protocol for the preparation of a novel nicotinamide derivative.

The nicotinamide scaffold itself is a cornerstone in the design of a multitude of enzyme inhibitors, notably those targeting kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The combination of the cyclopropyl and nicotinamide moieties presents a compelling strategy for the development of next-generation therapeutic agents.

Core Synthesis Strategy: Amide Coupling of this compound

The primary and most versatile method for incorporating this compound into potential drug candidates is through the formation of an amide bond. This reaction, coupling the carboxylic acid with a primary or secondary amine, is a fundamental transformation in medicinal chemistry. The resulting amide linkage is metabolically robust and provides a key hydrogen bonding motif for target engagement.

A representative example is the synthesis of 2-cyclopropyl-N-(pyridin-2-yl)nicotinamide , a compound with potential as an enzyme inhibitor due to its structural resemblance to known kinase inhibitors. The synthesis of this compound from this compound is detailed below.

Experimental Protocol: Synthesis of 2-Cyclopropyl-N-(pyridin-2-yl)nicotinamide

This protocol outlines a reliable method for the synthesis of 2-cyclopropyl-N-(pyridin-2-yl)nicotinamide, a key intermediate for further elaboration or direct biological screening.

Materials:

  • This compound

  • Pyridin-2-amine

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Instrumentation:

  • Magnetic stirrer with heating capabilities

  • Round-bottom flasks and standard glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography system (optional)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).

  • Solvent Addition: Dissolve the starting material in a mixture of anhydrous THF and DMF.

  • Addition of Amine and Base: Add pyridin-2-amine (1 equivalent) and triethylamine (3 equivalents) to the reaction mixture.

  • Activation and Coupling: Cool the mixture to 0 °C using an ice bath. Slowly add BOP reagent (1.2 equivalents) portion-wise, ensuring the temperature remains low.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 2-cyclopropyl-N-(pyridin-2-yl)nicotinamide.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the activated carboxylic acid intermediate with atmospheric moisture.

  • BOP Reagent: A highly effective peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine, minimizing side reactions.

  • Triethylamine: Acts as a base to neutralize the hexafluorophosphate byproduct of the BOP reagent and to deprotonate the amine, enhancing its nucleophilicity.

  • Aqueous Work-up: Removes water-soluble byproducts and unreacted reagents.

  • Chromatographic Purification: Ensures the isolation of the pure target compound, which is crucial for accurate biological evaluation.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 2-cyclopropyl-N-(pyridin-2-yl)nicotinamide.

G cluster_0 Reaction Setup cluster_1 Amide Coupling cluster_2 Work-up & Purification Start This compound + Pyridin-2-amine Coupling Addition of BOP & TEA in THF/DMF Start->Coupling Activation Workup Aqueous Work-up (NaHCO3, Brine) Coupling->Workup Reaction Quench Purification Silica Gel Chromatography Workup->Purification Product 2-Cyclopropyl-N-(pyridin-2-yl)nicotinamide Purification->Product G cluster_0 VEGF Signaling cluster_1 Inhibition cluster_2 Downstream Effects VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P Phosphorylation VEGFR2->P Dimerization & Activation ATP ATP ATP->P Signaling Pro-angiogenic Signaling Cascade P->Signaling Initiates Inhibitor 2-Cyclopropyl-N- (pyridin-2-yl)nicotinamide Inhibitor->VEGFR2 Blocks ATP Binding Site Angiogenesis Angiogenesis Signaling->Angiogenesis Promotes

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Quantitative Data Summary

While specific biological data for 2-cyclopropyl-N-(pyridin-2-yl)nicotinamide is proprietary, the following table presents typical data that would be generated to characterize such a compound.

ParameterTypical Value RangeSignificance
Yield 50-80%Efficiency of the synthetic protocol.
Purity >95% (by HPLC)Essential for accurate biological testing and reliable SAR.
VEGFR-2 IC50 10 nM - 1 µMPotency of the compound as an inhibitor of the target enzyme.
Cellular Antiproliferation (e.g., HUVEC) 100 nM - 10 µMEfficacy of the compound in a biologically relevant cellular context.
Metabolic Stability (t1/2 in liver microsomes) >30 minIndicates resistance to metabolic degradation, a key pharmacokinetic parameter.

Conclusion and Future Directions

The synthesis of 2-cyclopropyl-N-(pyridin-2-yl)nicotinamide from this compound serves as a robust and illustrative example of how this valuable building block can be employed in the generation of novel enzyme inhibitors. The outlined protocol is scalable and amenable to the creation of a diverse library of analogues for structure-activity relationship (SAR) studies. Future work would involve the synthesis of a focused library of derivatives by varying the amine component and further substitution on the pyridine rings to optimize potency, selectivity, and pharmacokinetic properties. The unique conformational constraints imposed by the cyclopropyl group, combined with the proven utility of the nicotinamide scaffold, make this a promising avenue for the discovery of new therapeutic agents.

References

  • Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. (2023). Journal of Biomolecular Structure and Dynamics. [Link]

  • Nicotinamide derivatives, preparation thereof and therapeutic use thereof. (2010).

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Cyclopropylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-cyclopropylnicotinic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common challenges encountered during this synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry, often incorporated into drug candidates to enhance their metabolic stability, potency, and pharmacokinetic properties. The synthesis of this compound, while achievable through several routes, presents unique challenges that can impact yield and purity. This guide will primarily focus on the most common and effective synthetic strategies, providing detailed protocols, troubleshooting for each, and addressing frequently asked questions.

The predominant synthetic methodologies for creating this compound are:

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction between 2-chloronicotinic acid and a cyclopropylboron reagent is a robust and widely used method.

  • Nitrile Hydrolysis Pathway: An alternative route involves the synthesis of 2-cyclopropylnicotinonitrile, followed by hydrolysis to the corresponding carboxylic acid.

This guide is structured to address specific issues you may encounter with each of these synthetic pathways.

Part 1: Suzuki-Miyaura Cross-Coupling Route

This is often the preferred method due to its tolerance of various functional groups and generally good yields. The reaction involves the coupling of 2-chloronicotinic acid with a cyclopropylboron species, such as cyclopropylboronic acid or potassium cyclopropyltrifluoroborate, in the presence of a palladium catalyst and a base.

General Reaction Scheme:
Troubleshooting Guide & FAQs

Question 1: My Suzuki-Miyaura coupling reaction is not proceeding, or the yield is very low. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in a Suzuki-Miyaura coupling for this specific substrate can often be attributed to several factors. Here is a systematic approach to troubleshooting:

1. Catalyst System and Ligand Choice:

  • The Problem: The choice of palladium catalyst and ligand is critical, especially with heteroaromatic substrates like pyridine derivatives, which can coordinate to the palladium center and inhibit catalysis. Standard catalysts like Pd(PPh₃)₄ may not be effective for sterically hindered or electron-deficient substrates.

  • The Solution:

    • Use Bulky, Electron-Rich Ligands: Employing bulky and electron-rich phosphine ligands such as Buchwald or Fu ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve yields. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and can sterically shield the palladium center from inhibitory coordination with the pyridine nitrogen.

    • Catalyst Loading: While typically 1-5 mol% of the palladium catalyst is used, for challenging substrates, increasing the catalyst loading to 5-10 mol% may be beneficial. However, be aware that higher catalyst loading can sometimes lead to increased side reactions.

2. Base Selection and Strength:

  • The Problem: The base plays a crucial role in activating the boronic acid for transmetalation. An inappropriate base may not be strong enough or may have poor solubility in the reaction solvent.

  • The Solution:

    • Inorganic Bases: Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used and effective bases for this type of coupling. K₃PO₄ is generally a stronger base and can be more effective.

    • Fluoride-based Bases: Cesium fluoride (CsF) or potassium fluoride (KF) can also be effective, particularly when using boronic esters.

    • Solubility: Ensure the chosen base has some solubility in the reaction medium. Using a mixed solvent system (e.g., dioxane/water) can help.

3. Solvent System and Degassing:

  • The Problem: Oxygen can lead to the oxidative degradation of the palladium(0) catalyst and promote the homocoupling of the boronic acid, a common side reaction. The solvent must also be able to solubilize all reactants.

  • The Solution:

    • Thorough Degassing: It is imperative to rigorously degas the solvent and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.

    • Solvent Choice: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DME/water) is often optimal. The water is essential for the activation of the boronic acid by the base. Ensure the solvent is of high purity and anhydrous (for the organic component) before use.

4. Boron Reagent Stability:

  • The Problem: Cyclopropylboronic acid is known to be prone to protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond, especially under prolonged heating or in the presence of acidic impurities.

  • The Solution:

    • Use Potassium Cyclopropyltrifluoroborate: Potassium cyclopropyltrifluoroborate is a more stable alternative to cyclopropylboronic acid and is less susceptible to protodeboronation.[1]

    • Fresh Reagents: Use freshly purchased or prepared cyclopropylboronic acid.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS and avoid unnecessarily long reaction times.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 2-Chloronicotinic Acid

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective with appropriate ligands.
Ligand SPhos or XPhosBulky, electron-rich ligands that are well-suited for coupling with aryl chlorides.
Base K₃PO₄ or K₂CO₃Effective in activating the boronic acid.
Boron Reagent Potassium cyclopropyltrifluoroborateMore stable than cyclopropylboronic acid, reducing protodeboronation.[1]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Good for solubilizing reactants and facilitating the reaction.
Temperature 80-110 °CSufficient to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst degradation and side reactions.

Question 2: I am observing significant amounts of side products in my reaction mixture. What are they and how can I minimize them?

Answer:

The most common side products in this Suzuki-Miyaura coupling are the result of homocoupling and protodeboronation.

  • Homocoupling: This is the coupling of two molecules of the boronic acid to form bicyclopropyl, or two molecules of the 2-chloronicotinic acid to form a bipyridine derivative.

    • Cause: Often caused by the presence of oxygen, which can interfere with the catalytic cycle.[2]

    • Minimization:

      • Rigorous Degassing: As mentioned previously, ensure your solvent and reaction setup are thoroughly deoxygenated.

      • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If this is a persistent issue, screening different catalyst/ligand combinations may be necessary.

  • Protodeboronation: This results in the formation of nicotinic acid from the starting material.

    • Cause: Cleavage of the C-B bond of the cyclopropylboronic acid. This is exacerbated by moisture, acidic impurities, and prolonged reaction times at high temperatures.

    • Minimization:

      • Use Potassium Cyclopropyltrifluoroborate: This is the most effective way to mitigate this side reaction.[1]

      • Anhydrous Conditions (for the organic solvent): Ensure your organic solvent is dry.

      • Control Reaction Time: Monitor the reaction and work it up as soon as it is complete.

Workflow for Optimizing the Suzuki-Miyaura Coupling

Suzuki_Optimization start Low Yield or No Reaction catalyst Check Catalyst System: - Use bulky ligand (e.g., SPhos) - Increase catalyst loading (2-5 mol%) start->catalyst side_products Analyze Side Products start->side_products base Evaluate Base: - Switch to K3PO4 - Ensure adequate solubility catalyst->base If no improvement solvent Optimize Solvent & Conditions: - Rigorously degas solvent - Use Dioxane/H2O or Toluene/H2O base->solvent If no improvement boron Check Boron Reagent: - Use fresh cyclopropylboronic acid - Switch to potassium cyclopropyltrifluoroborate solvent->boron If no improvement success Improved Yield boron->success Leads to homocoupling Homocoupling Observed: - Improve degassing - Screen catalysts side_products->homocoupling protodeboronation Protodeboronation Observed: - Use potassium cyclopropyltrifluoroborate - Minimize reaction time side_products->protodeboronation homocoupling->solvent protodeboronation->boron

Cl-Py-CN + (c-Pr)B(OR)2 --[Pd catalyst, Base]--> c-Pr-Py-CN

c-Pr-Py-CN --[H+ or OH-, H2O]--> c-Pr-Py-COOH

Sources

Challenges in the scale-up of 2-Cyclopropylnicotinic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of 2-Cyclopropylnicotinic Acid

Introduction: The Scale-Up Challenge

This compound (2-CNA) is a critical pharmacophore in the synthesis of PDE4 inhibitors and other heterocyclic APIs. While straightforward on a milligram scale, scaling to kilograms introduces non-linear challenges: regiocontrol failures , reagent instability (specifically cyclopropylboronic acid), and difficult impurity profiles .

This guide synthesizes process chemistry "best practices" to navigate the transition from bench to pilot plant.

Module 1: Route Selection & Strategy

Q: Which synthetic pathway offers the highest reliability for multi-kilogram batches?

A: For scale-up, the Suzuki-Miyaura Cross-Coupling using Potassium Cyclopropyltrifluoroborate is the superior route over the Minisci reaction or direct Grignard addition.

  • Route A: Minisci Reaction (Radical Addition) [1]

    • Pros: Cheap reagents (Cyclopropanecarboxylic acid, AgNO3).

    • Cons: Poor regioselectivity. The radical attacks C2, C4, and C6 positions, leading to difficult isomer separations (often requiring chromatography, which is non-viable at kg scale).

  • Route B: Suzuki Coupling (Recommended)

    • Pros: High regioselectivity (C2 only), robust conversion, crystallizable product.

    • Cons: Palladium cost, Boron reagent stability.

    • Optimization: Use Potassium Cyclopropyltrifluoroborate instead of the free boronic acid to prevent protodeboronation.

Decision Logic for Route Selection:

RouteSelection Start Start: 2-CNA Synthesis Scale Batch Size? Start->Scale Small < 50g (Discovery) Scale->Small Large > 100g (Process/Pilot) Scale->Large Minisci Route A: Minisci Reaction (Ag/S2O8 mediated) Small->Minisci Speed prioritized Suzuki Route B: Suzuki Coupling (Pd-Catalyzed) Small->Suzuki Purity prioritized Large->Suzuki BoronSource Boron Reagent Selection Suzuki->BoronSource FreeAcid Cyclopropylboronic Acid (Unstable, Variable Stoichiometry) BoronSource->FreeAcid Avoid on Scale BF3Salt K-Cyclopropyltrifluoroborate (Stable Solid, Stoichiometric Control) BoronSource->BF3Salt Recommended

Figure 1: Strategic decision tree for selecting the synthetic route based on scale and purity requirements.

Module 2: The Optimized Protocol (Suzuki Method)

Q: What is the "Golden Batch" protocol for 1.0 kg scale?

A: The use of 2-chloronicotinic acid directly can poison Pd catalysts due to the free carboxylic acid binding to the metal. It is highly recommended to use Ethyl 2-chloronicotinate , couple it, and then hydrolyze.

Step-by-Step Workflow:

  • Esterification (Pre-step): Convert 2-chloronicotinic acid to Ethyl 2-chloronicotinate using SOCl₂/EtOH. (Yield >95%).

  • Coupling Reaction:

    • Substrates: Ethyl 2-chloronicotinate (1.0 equiv), Potassium Cyclopropyltrifluoroborate (1.3 equiv).

    • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos or SPhos (4 mol%). Note: Phosphine-rich ligands are crucial for aryl chlorides.

    • Base/Solvent: K₂CO₃ (3.0 equiv) in Toluene/H₂O (3:1).

    • Conditions: Reflux (95-100°C) for 12-16 hours.

  • Hydrolysis:

    • Add NaOH (aq) directly to the biphasic mixture after cooling.

    • Stir at 50°C until ester is consumed.

  • Workup:

    • Phase separation (remove organic impurities).

    • Acidification of aqueous layer to pH 3-4 to precipitate 2-CNA.

Quantitative Data: Reagent Comparison

ParameterFree Boronic Acid RouteTrifluoroborate Salt RouteImpact
Stoichiometry 1.5 - 2.0 equiv1.1 - 1.3 equivCost saving on boron reagent.
Stability Decomposes at RT (Air sensitive)Indefinitely stable solidreproducible stoichiometry.
By-products Protodeboronation (Cyclopropane gas)MinimalSafer off-gassing profile.
Yield 65-75%85-92%Higher throughput.

Module 3: Troubleshooting & FAQs

Issue 1: "Stalled Reaction" (Conversion stops at 60%)

Diagnosis: Catalyst deactivation due to oxidation or ligand degradation.

  • Fix: Ensure rigorous degassing of solvents (Nitrogen sparge >30 mins) before adding the catalyst.

  • Rescue: Add fresh catalyst (0.5 mol%) and ligand as a concentrate in degassed toluene. Do not just add Pd; the ligand is usually the limiting factor.

Issue 2: "Black Metal" in Final Product

Diagnosis: Residual Palladium in the final solid.

  • Fix: During the hydrolysis step (Step 3), add a metal scavenger such as N-Acetylcysteine or Thiourea (10 mol% relative to Pd) to the aqueous phase before acidification. This complexes the Pd, keeping it in the mother liquor during crystallization.

Issue 3: "Product is an Oil/Gum" instead of Solid

Diagnosis: Impurity profile (unreacted ester or protodeboronated side products) prevents crystallization.

  • Fix: Ensure pH is strictly controlled during precipitation.

    • Dilute the basic aqueous layer with water.

    • Wash with MTBE twice (removes non-acidic gums).

    • Acidify slowly to pH 3.5 (Isoelectric point vicinity).

    • Seed with pure 2-CNA crystals at pH 5.0.

Issue 4: Exotherm Control

Q: Is the reaction exothermic? A: The Suzuki coupling itself is mildly exothermic, but the hydrolysis step is the safety critical point. Adding strong base to the hot toluene/water mixture can cause rapid biphasic hydrolysis and gas evolution if residual boronate is present.

  • Control: Cool reaction to <40°C before adding NaOH solution.

Module 4: Analytical Controls (Impurity Markers)

When analyzing your crude mixture, look for these specific impurities:

  • Des-chloro Impurity (Nicotinic Acid derivative): Result of beta-hydride elimination/reduction of the Pd-intermediate.

    • Cause: Lack of Boron reagent or excess heat.

  • Homocoupling (Bipyridine): Two pyridine rings coupling.

    • Cause: Low oxygen levels are good, but zero oxygen with certain ligands can sometimes promote homocoupling. Usually rare with Trifluoroborates.

  • Protodeboronation: Cyclopropane ring loss.

    • Detection: Check headspace for cyclopropane gas; check LCMS for mass of starting material (minus Cl, plus H).

Impurity Flowchart:

Impurities Reaction Reaction Mixture Imp1 Impurity A: Nicotinic Acid Ethyl Ester (Reductive Dehalogenation) Reaction->Imp1 Excess Heat / Low Boron Imp2 Impurity B: 2,2'-Bipyridine (Homocoupling) Reaction->Imp2 Ligand Dependent Target Target: Ethyl 2-Cyclopropylnicotinate Reaction->Target Main Path

Figure 2: Common impurity origins during the cross-coupling phase.

References

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Deng, X., et al. (2011). Scalable Synthesis of Cyclopropylboronic Acid and Its Derivatives.[2] Organic Process Research & Development. Link

  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[2][3][4][5] Tetrahedron Letters.[2] Link[2]

  • Charette, A. B. (2010). Simmons–Smith Cyclopropanation Reaction. Organic Reactions.[1][2][3][4][6][7][8][9][10][11] Link

  • Dunetz, J. R., & Magano, J. (2012). Applications of Suzuki-Miyaura Coupling in the Synthesis of Pharmaceutical Intermediates.[4][9] Weill Cornell Medicine / Pfizer Process Chemistry. Link

Sources

Technical Support Center: Purification of 2-Cyclopropylnicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Isolation, Purification, and Troubleshooting of Zwitterionic Pyridine Intermediates

Introduction: The Zwitterionic Challenge

Welcome to the technical guide for handling 2-cyclopropylnicotinic acid derivatives. These scaffolds are critical intermediates in the synthesis of kinase inhibitors and allosteric modulators. However, their purification presents a "perfect storm" of challenges:

  • Amphoteric Nature: Containing both a basic pyridine nitrogen and an acidic carboxyl group, these molecules exist as zwitterions in neutral media, complicating standard extraction protocols.

  • Cyclopropyl Sensitivity: The strained ring is susceptible to acid-catalyzed opening under harsh conditions.

  • Metal Contamination: Often synthesized via Suzuki-Miyaura coupling, these intermediates frequently trap Palladium (Pd) residues due to the chelating ability of the pyridine-carboxylate motif.

This guide moves beyond generic protocols to provide self-validating workflows designed for high-purity isolation.

Module 1: The Isoelectric "Crash" Protocol

Best For: Bulk isolation (>1g) from aqueous reaction mixtures (e.g., post-hydrolysis of esters).

The most common failure mode in purifying nicotinic acids is attempting standard liquid-liquid extraction (LLE) at neutral pH. Because the molecule exists as a zwitterion (COO⁻ / NH⁺) at its isoelectric point (pI), it often has poor solubility in both water and non-polar organics, leading to "oiling out" or emulsion formation.

The Fix: Exploit the pH-solubility profile to wash away impurities before precipitating the product.

The Protocol
  • Basification (Target pH > 10): Dissolve the crude mixture in 1M NaOH. The molecule becomes anionic (COO⁻ / N).

    • Action: Wash this aqueous phase with a non-polar solvent (e.g., MTBE or Toluene).

    • Result: Removes non-acidic organic impurities (unreacted halides, phosphine ligands) while retaining the product in water.

  • Controlled Acidification (Target pH ≈ 3.5 - 4.5): Slowly add 1M HCl or Acetic Acid.

    • Critical Step: Monitor pH continuously. You are aiming for the Isoelectric Point (pI) .

    • Observation: As you approach the pI, the solution will become cloudy.

  • The Crash: Once at the pI, cool the solution to 0-5°C. The zwitterion, having net neutral charge and high lattice energy, should precipitate.

  • Filtration: Filter the solid.

    • Wash: Rinse with a small amount of cold water (removes inorganic salts like borates/halides) followed by cold heptane.

Workflow Visualization

IsoelectricCrash Start Crude Reaction Mixture Base Basify to pH > 10 (1M NaOH) Start->Base Wash Wash with MTBE/Toluene Base->Wash AqPhase Aqueous Phase (Contains Product as Anion) Wash->AqPhase Keep Aqueous OrgWaste Organic Waste (Neutrals/Ligands) Wash->OrgWaste Discard Organic Acidify Acidify to pH 3.5 - 4.0 (Target pI) AqPhase->Acidify Precipitate Precipitate Zwitterion (0-5°C) Acidify->Precipitate Filter Filter & Wash (Cold H2O) Precipitate->Filter

Caption: Logic flow for isolating amphoteric pyridine derivatives via pH manipulation.

Module 2: Chromatographic Refinement

Best For: High-purity requirements (>99%) or when precipitation fails (oiling out).

Standard silica chromatography often fails for nicotinic acids due to strong interaction between the basic pyridine nitrogen and acidic silanols, causing severe peak tailing.

Method A: Reverse Phase (C18) - The Robust Choice
  • Stationary Phase: C18 (ODS).

  • Mobile Phase: Water/Acetonitrile.

  • Modifier (Critical):

    • Option 1 (Acidic): 0.1% Formic Acid. Keeps the pyridine protonated (cationic).[1] Good peak shape, but requires lyophilization.

    • Option 2 (Buffered): 10mM Ammonium Acetate (pH ~6.5). Keeps the molecule near neutral/zwitterionic but buffers the silanol interactions.

  • Detection: UV 254 nm (Pyridine ring is UV active).

Method B: Normal Phase with Additives

If you must use normal phase (Silica):

  • Additive: Add 1% Triethylamine (TEA) or 1% Acetic Acid to the mobile phase.

  • Solvent System: DCM/MeOH (9:1 to 4:1).

  • Warning: TEA is difficult to remove completely without high-vacuum drying at elevated temperatures, which risks cyclopropyl ring stress (see FAQ).

Module 3: Palladium Scavenging Strategies

Context: 2-Cyclopropylnicotinic acids are often made via Suzuki coupling of 2-chloronicotinic acid and cyclopropylboronic acid. Residual Pd is a major concern.

Data: Efficiency of Pd Removal Methods

MethodSelectivityPd Reduction PotentialAPI Loss Risk
Crystallization Low20-40% (Pd often co-crystallizes)Low
Activated Carbon Medium60-80%Medium (Adsorption)
Thiol-Silica Scavengers High>95% (Single Pass)Very Low
Recommended Protocol: Thiol-Modified Silica
  • Dissolve crude product in MeOH or EtOH (solubility is better for the zwitterion in alcohols than non-polar solvents).

  • Add SiliaMetS® Thiol or Thiourea (approx. 3-4 equivalents relative to expected Pd content).

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45µm pad (remove scavenger resin).

  • Concentrate filtrate.

Scavenging Decision Tree

PdScavenging Check Check Pd Level (ICP-MS / Color) High > 1000 ppm (Dark/Black) Check->High Med 100 - 1000 ppm (Yellow/Tan) Check->Med Low < 100 ppm (Pale) Check->Low Carbon Activated Carbon Reflux & Filter High->Carbon Resin Thiol-Silica Resin Stir 4h @ 40C Med->Resin Recryst Recrystallize (EtOH/H2O) Low->Recryst Carbon->Med Resin->Low

Caption: Stepwise reduction of Palladium contaminants using hybrid techniques.

Troubleshooting & FAQ

Q1: My product "oiled out" during the isoelectric crash (Module 1). What now?

Cause: The product may contain lipophilic impurities acting as a solvent, or the concentration is too high. Solution:

  • Re-dissolve the oil in a minimum amount of warm Ethanol.

  • Add water dropwise until turbidity persists.

  • Allow to cool very slowly to room temperature, then 4°C.

  • Alternative: If oiling persists, extract the oil into n-Butanol (which dissolves zwitterions better than DCM) and proceed to Reverse Phase Chromatography.

Q2: I see a new impurity peak after heating my reaction. Did the ring open?

Cause: Acid-catalyzed ring opening. The cyclopropyl ring behaves similarly to a double bond; strong mineral acids (H₂SO₄, HCl) at high temperatures can cleave the ring to form a linear propyl or propenyl chain. Prevention:

  • Avoid refluxing in strong acid (e.g., during ester hydrolysis). Use LiOH/THF/Water at 50°C instead of HCl reflux.

  • If acid workup is necessary, keep temperature < 40°C.

Q3: The product is yellow/brown even after chromatography.

Cause: Likely trace Palladium-Ligand complexes or nitro-oxidative impurities. Validation: Dissolve a small sample; add a drop of Na₂S (sodium sulfide). If a black precipitate forms, it is Palladium. Fix: See Module 3 . Use a Thiol-based scavenger resin. Activated carbon is a cheaper alternative but less selective.

References

  • Vertex AI Search. (2024). Isolation of pyridine carboxylic acid zwitterions. Retrieved from

  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from

  • National Institutes of Health (NIH). (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from

  • Royal Society of Chemistry. (2013). Zwitterion formation and subsequent carboxylate–pyridinium NH synthon generation. CrystEngComm. Retrieved from

  • Organic Chemistry Data. (2022). pKa Values of Pyridine and Carboxylic Acids. Retrieved from

Sources

Technical Support Center: 2-Cyclopropylnicotinic Acid Storage & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific stability challenges associated with 2-Cyclopropylnicotinic acid . As a critical building block in the synthesis of bioactive molecules (e.g., kinase inhibitors, Suzuki coupling partners), its integrity is paramount.

This molecule presents a unique "dual-threat" stability profile:

  • The Cyclopropyl Moiety: A highly strained ring (~27.5 kcal/mol strain energy) susceptible to acid-catalyzed ring opening and oxidative radical attack.

  • The Pyridine Core: Prone to N-oxidation and photolytic degradation.

Failure to adhere to strict storage protocols typically results in decarboxylation , N-oxide formation , or ring-opening polymerization , rendering the compound useless for precise stoichiometric reactions.

Module 1: Critical Storage Parameters (The "Golden Rules")

To maximize shelf-life (>2 years), you must control three thermodynamic variables: Temperature , Atmosphere , and Moisture .

Summary of Storage Conditions
ParameterRecommended ConditionCritical Limit (Do Not Exceed)Scientific Rationale
Temperature -20°C 4°C (Short term only)Lowers kinetic energy, inhibiting spontaneous decarboxylation and ring-opening.
Atmosphere Inert (Argon/Nitrogen) Air (Oxygen)Prevents N-oxidation of the pyridine ring and radical attack on the cyclopropyl group.
Humidity <10% RH (Desiccator) Ambient HumidityThe compound is hygroscopic. Moisture facilitates proton transfer, catalyzing ring opening.
Container Amber Glass Clear Glass / PlasticPyridine derivatives are photosensitive; UV light can induce radical formation.
The "Aliquoting" Protocol

Stop freeze-thaw cycles immediately. Repeated condensation introduces water, and thermal stress fractures the crystal lattice, increasing surface area for oxidation.

  • Upon receipt, dry the bulk bottle in a vacuum desiccator for 4 hours.

  • Inside a glovebox or under a nitrogen cone, aliquot the material into single-use amber vials.

  • Seal with parafilm under inert gas.

  • Store at -20°C.

Module 2: Degradation Mechanisms (The "Why")

Understanding how the molecule breaks down allows you to diagnose issues effectively.

Acid-Catalyzed Ring Opening

While this compound is itself an acid, it exists largely as a zwitterion in the solid state, which is relatively stable. However, in the presence of strong external acids or moisture (which creates localized acidic domains), the cyclopropyl ring acts as a "pi-donor."

  • Mechanism: A proton attacks the cyclopropyl ring, relieving ring strain but destroying the molecule. This often results in a linear alkene chain (propenyl derivative).

N-Oxidation

The lone pair on the pyridine nitrogen is susceptible to attack by atmospheric oxygen, forming 2-cyclopropylpyridine-N-oxide . This impurity changes the polarity of your starting material and poisons palladium catalysts in downstream cross-coupling reactions.

Visualization: Storage Decision Tree

The following diagram outlines the logical workflow for handling this compound to prevent the mechanisms described above.

StorageWorkflow Start Material Receipt QC Initial QC (H-NMR) Start->QC IsPure Purity > 98%? QC->IsPure Purify Recrystallize (EtOH/Hexane) IsPure->Purify No Aliquot Aliquot under Argon (Amber Vials) IsPure->Aliquot Yes Purify->QC Re-test Store Store at -20°C (Desiccated) Aliquot->Store Usage Warm to RT in Desiccator before opening Store->Usage Experiment Day Usage->Store Discard Unused (Do not re-freeze)

Figure 1: Decision matrix for handling this compound from receipt to usage.

Module 3: Troubleshooting Guide

Symptom: The powder has turned from white/off-white to yellow or brown.

Potential CauseDiagnosis MethodCorrective Action
Oxidation (N-Oxide) LC-MS: Look for M+16 peak.H-NMR: Downfield shift of pyridine protons.Purification: Recrystallization from Ethanol/Hexane is usually effective. N-oxides are more polar and may remain in the mother liquor.
Moisture Contamination Visual: Clumping or "sticky" texture.H-NMR: Broad water peak > 3.5 ppm.Drying: Vacuum dry at 40°C for 6 hours. If degradation is suspected, run LC-MS first.
Ring Opening H-NMR: Disappearance of multiplet at 0.7-1.2 ppm (cyclopropyl). Appearance of alkene signals (5.0-6.0 ppm).Disposal: Ring-opened products cannot be easily reversed. Discard and purchase fresh batch.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I store this compound in DMSO or DMF solution? A: Not recommended for long-term storage. While soluble, DMSO is hygroscopic and can act as an oxidant over time. Furthermore, the acidic protons of the nicotinic acid can catalyze slow decomposition in solution. Always store as a solid. If you must store as a solution, use anhydrous THF at -80°C and use within 1 week.

Q2: I left the bottle on the benchtop over the weekend. Is it ruined? A: Likely not "ruined," but compromised. Run a quick H-NMR. If the cyclopropyl peaks (0.7–1.2 ppm) are intact and the integration ratio matches the aromatic protons, it is usable. Purge with Argon immediately before returning to -20°C.

Q3: Why does the protocol forbid strong acids during workup? A: The cyclopropyl group behaves similarly to a double bond but with immense ring strain. Strong acids (pH < 2) can protonate the ring, leading to carbocation formation and subsequent ring opening (homologous to Markovnikov addition). Keep workups buffered (pH 4-6) if possible.

Module 5: QC & Experimental Protocols

Standard QC Protocol (H-NMR)
  • Solvent: DMSO-d6 or CDCl3 (DMSO is preferred for solubility).

  • Key Signals to Monitor:

    • Cyclopropyl High-Field: Look for multiplets around

      
       0.7 – 1.2 ppm (4H). Loss of these indicates ring destruction.
      
    • Methine Proton: The CH connecting the ring to the pyridine (

      
       ~2.0-2.5 ppm).
      
    • Aromatic Region:

      
       7.0 – 8.5 ppm. Check for symmetry and integration.
      
Emergency Re-Purification (Recrystallization)

If your compound shows minor yellowing (oxidation):

  • Dissolve crude solid in minimum hot Ethanol (absolute).

  • Add activated charcoal (to remove colored impurities) and filter while hot.

  • Add Hexane dropwise until turbidity is just observed.

  • Cool slowly to 4°C, then to -20°C.

  • Filter crystals and dry under high vacuum.

References

  • Sigma-Aldrich. Safety Data Sheet: 2-Chloronicotinic acid (Structural Analog Storage). Retrieved from Sigma-Aldrich.com. Link

  • Fisher, L. A., & Fox, J. M. (2008).[1] Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions.[1][2] Journal of Organic Chemistry, 73(21), 8474-8478. (Demonstrates cyclopropyl sensitivity to oxidative conditions). Link

  • Shanu-Wilson, J. (2020). Metabolism of cyclopropyl groups: Oxidative Ring Opening. Hypha Discovery.[3][4] (Details the oxidative vulnerability of cyclopropyl rings). Link

  • Jubilant Ingrevia. Material Safety Data Sheet: Pyridine Derivatives Storage. (General handling for hygroscopic pyridine acids). Link

  • National Institutes of Health (NIH). Acid-catalyzed ring-opening reactions of cyclopropyl derivatives.[5] (Mechanistic grounding for acid sensitivity). Link

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS provided by your chemical supplier before handling.

Sources

Optimizing reaction conditions for 2-Cyclopropylnicotinic acid derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Overcoming Steric and Electronic Barriers in 2-Cyclopropylnicotinic Acid Scaffolds

Introduction: The "Ortho-Effect" Challenge

Welcome. If you are accessing this guide, you are likely experiencing stalled reactions or low yields while attempting to derivatize This compound .

This scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors and GPCR ligands. However, it presents a deceptive synthetic challenge. The cyclopropyl group at the C2 position exerts significant steric pressure on the C3 carboxylic acid (the ortho-effect). Furthermore, the basic pyridine nitrogen and the acid-sensitive cyclopropyl ring create a narrow window for successful reaction conditions.

This guide moves beyond standard protocols to provide field-proven, high-reliability methodologies for functionalizing this specific scaffold.

Module 1: Overcoming Steric Hindrance in Amide Couplings

The Problem: Standard coupling reagents (EDC/HOBt, HATU) often fail to drive the reaction to completion. The bulky C2-cyclopropyl group shields the C3-carbonyl carbon, preventing the nucleophilic attack of the amine.

The Solution: You must switch from "activation-in-situ" methods to pre-activation methods that generate highly reactive intermediates (Acid Chlorides or Mixed Anhydrides).

Method A: The "Ghosez's Reagent" Protocol (Gold Standard)

Recommended for: Highly hindered amines, anilines, or when HATU fails.

Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the carboxylic acid to the acid chloride under strictly neutral conditions, avoiding the acid-catalyzed decomposition of the cyclopropyl ring.

Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).

  • Reagent Addition: Add Ghosez’s Reagent (1.2 eq) dropwise at 0°C.

  • Activation: Allow to warm to Room Temperature (RT) and stir for 1-2 hours.

    • Self-Validating Step: Aliquot 10 µL of the reaction mixture into 100 µL dry Methanol. Check LCMS/TLC. Complete conversion to the Methyl Ester indicates the Acid Chloride is fully formed. If acid remains, add 0.2 eq more reagent.

  • Coupling: Cool to 0°C. Add the amine (1.1 eq) and dry Pyridine or DIPEA (2.0 eq).

  • Workup: The byproduct is N,N-dimethylisobutyramide, which is water-soluble/extractable. Wash with sat. NaHCO3.

Method B: The T3P (Propylphosphonic Anhydride) Protocol

Recommended for: Scale-up (>5g), chiral amines (low epimerization), and "Green" chemistry requirements.

T3P acts as a kinetic driver. It forms a mixed anhydride that is highly reactive but sterically accessible.

Protocol:

  • Mix: Combine Acid (1.0 eq), Amine (1.1 eq), and Base (DIPEA/NMM, 3.0 eq) in EtOAc or 2-MeTHF.

  • Add T3P: Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise.

  • Heat: Critical Step. Due to the C2-cyclopropyl bulk, RT is often insufficient. Heat to 50-60°C.

  • Workup: T3P byproducts are water-soluble.[1][2][3] Simply wash the organic layer with water and brine.

Visualization: Coupling Agent Decision Matrix

CouplingLogic Start Substrate Analysis: This compound AmineType Identify Amine Partner Start->AmineType Standard Primary/Unencumbered Amine AmineType->Standard Hindered Secondary/Aniline/ Bulky Amine AmineType->Hindered Chiral Chiral Amine (Epimerization Risk) AmineType->Chiral HATU HATU / DIPEA (Standard Protocol) Standard->HATU Try first T3P T3P (Propylphosphonic Anhydride) (Low Epimerization) Standard->T3P If scale > 5g Ghosez Ghosez's Reagent (Acid Chloride Route) Hindered->Ghosez High Success Rate Hindered->T3P Requires Heat (60°C) Chiral->Ghosez Avoid (Risk of racemization) Chiral->T3P Best Selectivity

Figure 1: Decision matrix for selecting the optimal coupling reagent based on the amine partner and steric demands.

Module 2: Cyclopropyl Ring Integrity & Stability

The Hazard: The cyclopropyl ring acts as a "loaded spring." While relatively stable, it can undergo ring-opening reactions under strong acidic conditions or catalytic hydrogenation, destroying your pharmacophore.

Troubleshooting Guide:

SymptomDiagnosisCorrective Action
Mass Spec: M+2 peak Reduction. You used Pd/C + H2 to remove a protecting group (e.g., Cbz, Bn). This reduced the cyclopropyl ring to a propyl chain.Switch Reagents. Use Pd(OH)2 (Pearlman's Catalyst) which is often gentler on cyclopropanes, or use acid-labile protecting groups (Boc) instead of hydrogenolysis-labile ones.
Mass Spec: M+18 / M+36 Acid-Catalyzed Ring Opening. You used strong HCl or HBr. The ring opened and trapped water or halide.Buffer Systems. Avoid aqueous HCl. Use TFA in DCM for deprotection steps. If forming a salt, use mild acids like fumaric or tartaric acid, or generate the HCl salt in anhydrous ether/dioxane at 0°C.
Linear Byproducts Radical Opening. Radical reactions (e.g., halogenation) opened the ring.Scavengers. Ensure solvents are degassed. Add radical scavengers if performing radical-sensitive steps elsewhere on the molecule.
Module 3: Scale-Up & Purification Strategy

When moving from mg to gram scale, the amphoteric nature of this compound (Basic Pyridine N + Acidic COOH) allows for "Catch and Release" purification, minimizing chromatography.

The Isoelectric Point (pI) Technique:

  • Reaction Mixture: After hydrolysis (e.g., Ester -> Acid), the mixture is usually basic (pH > 10).

  • Acidification: Carefully add 1N HCl while monitoring pH.

  • Precipitation: As the pH approaches the pI (typically pH 3.0 - 4.0 for nicotinic acids) , the zwitterion forms.

  • Filtration: The product often precipitates out of water/alcohol mixtures at this pH. Filter and wash with cold water. This avoids extraction of the highly water-soluble pyridine salt.

FAQ: Common User Queries

Q: Can I use Thionyl Chloride (SOCl2) or Oxalyl Chloride instead of Ghosez's reagent? A: Proceed with extreme caution. SOCl2 generates HCl and heat, which can open the cyclopropyl ring or cause degradation. Oxalyl chloride/DMF is milder but still generates HCl. If you must use them, add a proton sponge (like 2,6-lutidine) to scavenge HCl in situ, but Ghosez's reagent is superior because it generates neutral byproducts.

Q: My reaction with HATU stalled at 50% conversion. Should I add more HATU? A: No. Adding more HATU rarely pushes a sterically stalled reaction and only complicates purification. Filter off the urea byproduct if possible, concentrate, and switch to the Acid Chloride method (Ghosez) for the remaining material.

Q: Is the 2-cyclopropyl group stable to Suzuki coupling conditions? A: Yes. The cyclopropyl ring is stable to standard Pd-catalyzed cross-coupling conditions (Basic, 80-100°C). However, ensure your boronic acid partner does not contain strong Lewis Acids that could interact with the pyridine nitrogen.

References
  • Ghosez’s Reagent Mechanism & Protocol

    • Ghosez, L., et al. "Synthesis and reactions of

      
      -chloro-enamines." Organic Syntheses, Coll. Vol. 6, p. 282 (1988). 
      
  • T3P for Hindered Couplings

    • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177.

  • Cyclopropyl Stability in Drug Discovery

    • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 2016, 59(19), 8712–8756.

  • Pyridine Reactivity & Isoelectric Precipitation

    • Li, J. J. (Editor). Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004. (Context on Nicotinic Acid reactivity).

Sources

Technical Support Center: 2-Cyclopropylnicotinic Acid Analytical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. Aris Thorne | Last Updated: 2025-05-20

Introduction: The Analytical Challenge

Welcome to the technical support hub for 2-Cyclopropylnicotinic acid (2-CPNA) . As an intermediate in the synthesis of kinase inhibitors and GPCR ligands, accurate quantification of this molecule is critical.

However, 2-CPNA presents a "perfect storm" of analytical challenges:

  • Zwitterionic Character: It contains a basic pyridine nitrogen (

    
    ) and an acidic carboxylic acid (
    
    
    
    ).
  • Structural Tension: The cyclopropyl ring at the ortho position introduces steric strain and potential acid-instability.

  • Polarity: High water solubility leads to poor retention on standard C18 columns.

This guide moves beyond generic advice, offering self-validating protocols to stabilize your assay.

Module 1: Chromatographic Separation (HPLC/UHPLC)

Common Issue: Peak Tailing & Poor Retention

User Query: "My 2-CPNA peak is eluting at the void volume with severe tailing (As > 2.0). I am using a standard C18 column with 0.1% Formic Acid."

Root Cause Analysis:

  • Retention Failure: At low pH (0.1% FA, pH ~2.7), the pyridine nitrogen is protonated (

    
    ), making the molecule highly polar and unretained on hydrophobic C18 phases.
    
  • Tailing: The positively charged nitrogen interacts electrostatically with residual anionic silanols on the silica surface, causing drag (tailing).

Troubleshooting Protocol
ParameterRecommendationScientific Rationale
Stationary Phase HILIC (Bare Silica or Amide) or Polar-Embedded C18 HILIC retains polar zwitterions via water-layer partitioning. Polar-embedded C18 shields silanols and provides alternate selectivity.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.5 - 6.0)Operating near neutral pH keeps the carboxylic acid ionized (

) and the pyridine partially neutral, improving peak shape.
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.
Buffer Strength Maintain >10 mMSufficient ionic strength is required to mask secondary silanol interactions.
Visual Guide: Method Optimization Decision Tree

HPLC_Optimization Start Start: Poor Peak Shape/Retention Check_Col Current Column Type? Start->Check_Col C18 Standard C18 Check_Col->C18 HILIC HILIC / Polar C18 Check_Col->HILIC Action1 Switch Column. Standard C18 cannot retain protonated 2-CPNA. C18->Action1 Check_pH Check Mobile Phase pH HILIC->Check_pH Action1->HILIC Re-eval Low_pH pH < 3.0 Check_pH->Low_pH Mid_pH pH 4.5 - 6.0 Check_pH->Mid_pH Action2 Increase pH. Use Ammonium Acetate. Suppresses N-protonation. Low_pH->Action2 Action3 Check Buffer Conc. Ensure >10mM to mask silanols. Mid_pH->Action3 Action2->Mid_pH Adjust

Figure 1: Decision matrix for optimizing 2-CPNA chromatography. Blue indicates start, Green indicates optimal states, Red indicates common failure points.

Module 2: Mass Spectrometry (LC-MS/MS)

Common Issue: Signal Suppression & Adduct Formation

User Query: "I see a strong signal in standard solution, but sensitivity drops 10-fold in plasma matrix. I also see split peaks in the mass spectrum."

Root Cause Analysis:

  • Matrix Effect: Co-eluting phospholipids (in plasma) suppress ionization of the pyridine ring.

  • Adducts: The carboxylic acid moiety attracts sodium (

    
    ) and potassium (
    
    
    
    ) adducts, splitting the signal between
    
    
    and
    
    
    .
Optimization Protocol
  • Ionization Mode: Operate in ESI Positive (+) .

    • Target:

      
       (Calculated based on MW 163.06).
      
    • Why: The pyridine nitrogen is the most basic site.

  • Source Parameters:

    • Cone Voltage: Optimize carefully. Too high (>40V) can cause in-source fragmentation, specifically the loss of the cyclopropyl ring or decarboxylation (

      
       loss).
      
    • Desolvation Temp: Keep moderate (350°C-400°C). Excess heat promotes decarboxylation of nicotinic acid derivatives.

  • Internal Standard: Use 2-Chloronicotinic acid or an isotopically labeled analog (

    
    -2-CPNA) to normalize matrix effects.
    

Module 3: Sample Preparation & Stability

Common Issue: Degradation During Prep

User Query: "My recovery is inconsistent. I suspect the compound is degrading during the extraction process."

Root Cause Analysis:

  • Cyclopropyl Instability: While the pyridine ring stabilizes the structure, the cyclopropyl group is sensitive to strong mineral acids (HCl,

    
    ) which can trigger ring-opening hydration.
    
  • Decarboxylation: Prolonged heating (>60°C) in acidic media can drive the loss of the carboxylic acid group.

Stability-Indicating Workflow

Do NOT use strong acid precipitation (e.g., 10% TCA). DO use Protein Precipitation (PPT) with cold Acetonitrile.

StepProcedureCritical Control Point
1. Solubilization Dissolve standard in Methanol/Water (50:50).Avoid 100% DMSO if possible (freezing issues during storage).
2. Extraction Add 3 volumes of Ice-Cold Acetonitrile to plasma. Vortex 30s.Cold temp prevents thermal decarboxylation.
3. pH Adjustment If recovery is low, adjust supernatant to pH 4.5 with Ammonium Acetate.Avoid pH < 2.0 to protect the cyclopropyl ring.
4. Storage Store at -20°C in amber glass vials.Protect from light; minimize freeze-thaw cycles.
Visual Guide: Degradation Pathways

Degradation_Pathways CPNA This compound (Intact) Acid Strong Acid (pH < 1) + Time CPNA->Acid Exposure Heat Heat (>60°C) CPNA->Heat Exposure RingOpen Ring Opening Product (Hydration/Isomerization) Acid->RingOpen Strain Release Decarb 2-Cyclopropylpyridine (Loss of CO2) Heat->Decarb -44 Da

Figure 2: Potential degradation pathways. Strong acids attack the cyclopropyl ring; heat drives decarboxylation.

FAQs

Q: Can I use UV detection for 2-CPNA? A: Yes. The pyridine ring provides a strong chromophore. Monitor at 260-265 nm . However, ensure your mobile phase buffer (e.g., acetate) does not absorb significantly at this wavelength. Phosphate buffers are UV-transparent but incompatible with MS.

Q: Why does my retention time shift day-to-day? A: This is a classic "Zwitterion Effect." Small fluctuations in mobile phase pH (e.g., evaporation of ammonia from the buffer) alter the ionization ratio of the amine/acid groups, drastically changing polarity. Solution: Prepare fresh buffer daily and cap bottles tightly.

Q: Is the cyclopropyl group stable in 0.1% Formic Acid? A: Generally, yes, for the short duration of an LC run (5-10 mins). However, do not store samples in high concentrations of acid for days.

References

  • Agilent Technologies. (2020). Tips and Tricks of HPLC System Troubleshooting: Peak Shape Issues. Retrieved from [Link]

  • Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Rappoport, Z. (Ed.). (1987).[2] The Chemistry of the Cyclopropyl Group.[2][3] Wiley.[2] (Contextual reference for cyclopropyl stability/strain).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16020582, this compound. Retrieved from [Link]

  • Element Lab Solutions. (2023). Peak Tailing in HPLC - Causes and Fixes. Retrieved from [Link]

Sources

Minimizing epimerization during reactions with 2-Cyclopropylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with 2-Cyclopropylnicotinic Acid (2-CPNA) in pharmaceutical synthesis.

Executive Summary: this compound presents a dual challenge in amide coupling and functionalization:

  • Steric Hindrance: The bulky cyclopropyl group at the C2 position (ortho to the carboxylic acid) severely retards nucleophilic attack at the activated carbonyl.

  • Electronic Deactivation: The electron-deficient pyridine ring increases the acidity of the

    
    -protons of any coupling partner (e.g., chiral amines/amino acids), making them highly susceptible to base-mediated racemization (epimerization) during the extended reaction times required by the steric hindrance.
    

This guide focuses on minimizing the epimerization of chiral coupling partners during the derivatization of 2-CPNA.

Mechanistic Insight: The "Slow-Activation" Trap

To solve the problem, we must first visualize the failure mode. When coupling 2-CPNA with a chiral amine (e.g., an L-amino acid derivative), the standard activation kinetics are disrupted.

The Failure Cascade:

  • Activation: You activate 2-CPNA (e.g., with EDC/HOBt or HATU).

  • Stall: The bulky 2-cyclopropyl group acts as a "gatekeeper," blocking the amine from attacking the active ester.

  • Side Reaction: The unreacted chiral amine sits in a basic solution (DIPEA/NMM) for an extended period. The base deprotonates the amine's

    
    -carbon (facilitated by the activated intermediate's slow consumption), leading to oxazolone formation  and subsequent racemization.
    

EpimerizationMechanism cluster_danger The Epimerization Loop CPNA 2-Cyclopropyl Nicotinic Acid Activated Activated Ester (Sterically Shielded) CPNA->Activated Activation (HATU/EDC) Amide Target Amide (High Purity) Activated->Amide Nucleophilic Attack (BLOCKED by Cyclopropyl) Oxazolone Oxazolone Intermediate Activated->Oxazolone Promotes Amine Chiral Amine (L-Isomer) Amine->Oxazolone Slow Kinetics + Base Excess Racemate Racemized Product (DL-Mix) Oxazolone->Racemate Ring Opening

Figure 1: The steric bulk of the cyclopropyl group (red path) slows the desired reaction, allowing the thermodynamic racemization pathway (yellow path) to dominate.

Proven Protocols for Epimerization Control

Standard carbodiimide couplings (EDC/DCC) are often insufficient for 2-CPNA due to the slow kinetics described above. The following protocols prioritize rapid acylation to outcompete the racemization window.

Protocol A: The T3P® (Propylphosphonic Anhydride) System

Best for: High-value chiral amines where <1% epimerization is required.

Why it works: T3P acts as a kinetic accelerator. It forms a highly reactive mixed anhydride that is less sensitive to steric hindrance than OBt/OAt esters, yet it does not generate the liberated acid chloride ions that often degrade cyclopropyl rings.

Step-by-Step:

  • Dissolution: Dissolve 2-CPNA (1.0 equiv) and the chiral amine (1.1 equiv) in EtOAc or 2-MeTHF (avoid DMF if possible; T3P works well in non-polar solvents which further suppresses ion-based racemization).

  • Base Addition: Cool to 0°C. Add Pyridine (3.0 equiv).

    • Critical Note: Do not use DIPEA/TEA with T3P for this substrate. Pyridine acts as a nucleophilic catalyst (via N-acylpyridinium) without being basic enough to rapidly deprotonate the chiral amine's

      
      -carbon [1].
      
  • Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by HPLC.

    • Target Time: Reaction should complete in <4 hours. If >12 hours, epimerization risk rises.

  • Quench: Add water. The T3P by-products are water-soluble, simplifying workup.[1]

Protocol B: Acid Fluoride Activation (TFFH)

Best for: Extremely hindered amines or when T3P fails.

Why it works: Acid fluorides are smaller (less steric demand) than active esters, allowing them to slip past the 2-cyclopropyl bulk. They are more stable to hydrolysis than acid chlorides.

Step-by-Step:

  • Activation: Dissolve 2-CPNA (1.0 equiv) in DCM under Nitrogen.

  • Fluorination: Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv) and DIPEA (2.5 equiv). Stir for 30 mins at 0°C.

  • Coupling: Add the chiral amine (1.1 equiv).

  • Observation: This reaction is often instantaneous. Monitor immediately.

Troubleshooting & Optimization Guide

Use this table to diagnose issues specific to the 2-cyclopropylnicotinic scaffold.

SymptomProbable CauseCorrective Action
High Epimerization (>5%) Base Strength: Using TEA/DIPEA with slow kinetics allows

-proton abstraction.
Switch to Protocol A (Pyridine) or Collidine. Pyridine is a weaker base (pKa ~5.2) than TEA (pKa ~10.7), reducing deprotonation risk.
Low Conversion (<50%) Steric Shielding: The active ester (e.g., -OBt) is too bulky to react with the amine.Switch to Acid Fluoride (Protocol B) . The Fluoride leaving group is physically smaller, bypassing the cyclopropyl steric wall.
Cyclopropyl Ring Opening Acid Sensitivity: Strong acid chlorides (SOCl2/Oxalyl Chloride) generate HCl, attacking the cyclopropyl ring.Avoid Acid Chlorides. Use T3P or HATU. If Acid Chloride is mandatory, use the Ghosez Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate it under neutral conditions.
N-Acyl Urea Formation Slow Kinetics: In carbodiimide couplings, the intermediate rearranges before the amine can attack.Add HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen in the HOAt ring coordinates with the pyridine nitrogen, accelerating the transfer (neighboring group effect).

FAQ: Technical Support

Q: Can I use standard HATU/DIPEA coupling? A: Only if the amine is achiral or unhindered. If the amine is chiral, the reaction rate with 2-CPNA is often too slow relative to the racemization rate of the HATU-activated species. If you must use HATU, lower the temperature to -10°C and use Collidine instead of DIPEA.

Q: Is the cyclopropyl group itself chiral? A: Standard this compound is achiral. However, if you are synthesizing a derivative where the cyclopropyl ring has substituents (e.g., trans-2-phenylcyclopropyl), the conditions described above (T3P/Pyridine) are safe. Avoid strong Lewis acids, which can scramble the stereochemistry of the cyclopropyl ring itself.

Q: Why do I see "Zwitterion" peaks in my LCMS? A: Nicotinic acids exist as zwitterions (protonated pyridine nitrogen, deprotonated carboxylate). This strong lattice energy makes them hard to dissolve in DCM/EtOAc.

  • Fix: Use a "Pre-activation" step. Sonicate the acid with the base (Pyridine/DIPEA) in the solvent before adding the coupling reagent to break the zwitterionic lattice.

Visualizing the Solution: The T3P Pathway

This workflow minimizes the "exposure time" of the sensitive chiral center to basic conditions.

T3P_Workflow Step1 1. Solubilization 2-CPNA + Chiral Amine Solvent: EtOAc or 2-MeTHF Step2 2. Base Addition Base: Pyridine (3.0 eq) Temp: 0°C Step1->Step2 Step3 3. Activation (The Key) Reagent: T3P (1.5 eq) Mechanism: Mixed Anhydride Step2->Step3 Note Note: Pyridine buffers the reaction without abstracting the alpha-proton. Step2->Note Step4 4. Rapid Coupling Kinetic Control > Thermodynamic Racemization Step3->Step4 Fast Reaction Rate Result Final Amide >99% ee maintained Step4->Result

Figure 2: The T3P/Pyridine workflow ensures the reaction proceeds under conditions that disfavor proton abstraction.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][2] Organic Letters, 13(19), 5048–5051. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1][3][4] Tetrahedron, 60(11), 2447-2467. [Link]

Sources

Technical Support Center: Bioavailability Enhancement for 2-Cyclopropylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Bioavailability Optimization Help Desk. Ticket ID: #2-CPNA-BIOAV-001 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit Status: Open

Executive Summary & Triage

You are likely encountering bioavailability issues with 2-cyclopropylnicotinic acid (2-CPNA) derivatives due to a conflict between the physicochemical properties of the scaffold and the biological environment .

The core structure presents a "solubility-permeability paradox":

  • The Nicotinic Acid Moiety (Position 3): Provides a zwitterionic character but often suffers from high crystal lattice energy (high melting point), leading to dissolution-limited absorption (BCS Class II).

  • The Cyclopropyl Group (Position 2): Increases lipophilicity (

    
    ) and potency but introduces a metabolic "soft spot" for CYP450 oxidation and potential steric hindrance affecting the carboxylic acid's reactivity.
    

This guide is structured as a Tiered Troubleshooting System to diagnose and resolve these specific failure modes.

Tier 1: Dissolution & Solubility Troubleshooting

User Issue: "My compound precipitates immediately in Simulated Gastric Fluid (SGF) or shows <5% oral bioavailability despite high potency."

Diagnosis: The carboxylic acid (


) is protonated and uncharged in the acidic stomach (pH 1.2), leading to precipitation. The 2-cyclopropyl group adds significant lipophilicity, exacerbating the "brick dust" nature of the crystal.
Strategy A: Salt Selection (The Rule)

Do not rely on the free acid. You must disrupt the crystal lattice.

Protocol: Counter-Ion Screening

  • Theory: For effective salt formation, the

    
     (
    
    
    
    ) should be
    
    
    to ensure proton transfer rather than a co-crystal.[1]
  • Steric Warning: The cyclopropyl group at the ortho position (C2) creates steric bulk around the carboxylate (C3). Avoid bulky counter-ions like Meglumine initially; start with smaller cations.

Counter-Ion

(Conjugate Acid)
Suitability for 2-CPNANotes
Sodium (

)
> 13HighFirst-line choice. Watch for "common ion effect" in saline.
Potassium (

)
> 13HighOften more hygroscopic than Na salts.
Tromethamine 8.1MediumGood buffering capacity, but may be sterically hindered by the 2-cyclopropyl group.
Calcium (

)
> 13LowDivalent salts often form insoluble matrices with nicotinates.
Strategy B: Amorphous Solid Dispersion (ASD)

If salts fail due to disproportionation in the stomach, you must freeze the compound in a high-energy amorphous state.

Experimental Protocol: Lab-Scale Spray Drying (Büchi Mini Spray Dryer)

  • Objective: Create a single-phase amorphous system using a polymer carrier.

  • Recommended Polymer: HPMCAS-L (Hypromellose Acetate Succinate). Why? It is enteric. It remains insoluble in the stomach (protecting the amorphous drug from crystallizing) and dissolves in the intestine (releasing the drug at the absorption site).

Step-by-Step Workflow:

  • Feed Solution: Dissolve 2-CPNA derivative (10% w/w) and HPMCAS-L (90% w/w) in Acetone:Methanol (2:1). Total solids concentration: 5-10%.

  • Parameters:

    • Inlet Temp:

      
      
      
    • Outlet Temp:

      
       (Must be 
      
      
      
      of the polymer).
    • Aspirator: 100%

  • Validation: Analyze via DSC (Differential Scanning Calorimetry). You should see a single glass transition temperature (

    
    ) and no melting endotherm .
    

Tier 2: Permeability & Prodrug Design

User Issue: "Solubility is acceptable at pH 6.8, but


 is still low. Caco-2 permeability is poor (

)."

Diagnosis: The zwitterionic nature of nicotinic acid at intestinal pH can hamper passive diffusion. The 2-cyclopropyl group might not provide enough lipophilicity to overcome the polarity of the ionized carboxylate.

Strategy: Ester Prodrugs (Masking the Acid)

Convert the carboxylic acid into an ester to increase


 and passive diffusion. The ester must be cleaved by plasma esterases after absorption.

Critical Design Consideration: The 2-cyclopropyl group exerts an ortho-effect. It sterically shields the carbonyl carbon at position 3, potentially making standard ethyl/methyl esters too stable against hydrolysis.

Decision Matrix for Prodrugs:

ProdrugStrategy Start Select Prodrug Moiety Simple Simple Alkyl Esters (Ethyl/Isopropyl) Start->Simple First Attempt Test Hydrolysis Assay (Rat/Human Plasma) Simple->Test Double Acyloxyalkyl Esters (Moves cleavage site away from steric bulk) Mechanism Mechanism: Terminal ester cleaved first -> Spontaneous collapse Double->Mechanism Fail Fail Test->Fail Too Stable (t1/2 > 4h) Due to Steric Hindrance Pass Pass Test->Pass Rapid Cleavage Fail->Double Switch Strategy

Figure 1: Decision tree for prodrug selection considering the steric hindrance of the 2-cyclopropyl group.

Recommended Modification: If simple esters are too stable, use a Pivaloyloxymethyl (POM) ester.

  • Mechanism:[2][3][4][5][6] Esterases attack the distal, unhindered ester. The resulting intermediate is unstable and spontaneously collapses to release the active 2-CPNA.

Tier 3: Metabolic Stability (The Cyclopropyl "Soft Spot")

User Issue: "Compound is absorbed but cleared rapidly (


). Microsomal stability is poor."

Diagnosis: While cyclopropyl groups are often bioisosteres for isopropyl groups to block metabolism, they can also be substrates for CYP450 (specifically CYP2D6 or 3A4). The strained ring is prone to radical cation formation and ring opening.

Metabolic Pathway Analysis

The cyclopropyl ring can undergo Single Electron Transfer (SET) oxidation.

Metabolism Parent 2-Cyclopropyl-NA CYP CYP450 (Fe-O) Parent->CYP Radical Radical Cation Intermediate CYP->Radical Hydroxyl 1-Hydroxy-cyclopropyl (Unstable) Radical->Hydroxyl RingOpen Ring Opening (Homoallylic rearrangement) Hydroxyl->RingOpen Strain Release Inactive Inactive/Toxic Metabolite RingOpen->Inactive

Figure 2: Potential oxidative degradation pathway of the cyclopropyl moiety.

Solution: Structural Modification
  • Fluorination: Introduce a fluorine atom on the cyclopropyl ring. The high electronegativity of fluorine pulls electron density, making the ring harder to oxidize (increases ionization potential).

  • Deuteration: If the primary metabolic route is H-abstraction at the cyclopropyl methine (the tertiary carbon), replace H with Deuterium (D). The C-D bond is stronger than C-H (Kinetic Isotope Effect), slowing clearance.

Frequently Asked Questions (FAQs)

Q: Can I use cyclodextrins (HP-


-CD) to improve solubility? 
A:  Yes, but with a caveat. The 2-cyclopropyl group is hydrophobic and will fit well into the CD cavity. However, ensure the binding constant isn't too high. If the drug binds too tightly to the cyclodextrin, it may not be released effectively for absorption in the gut. You must measure the equilibrium binding constant (

).

Q: Why is my ethyl ester prodrug not hydrolyzing in rats? A: Rodents have high carboxylesterase activity, but the steric bulk of the 2-cyclopropyl group is likely preventing the enzyme from accessing the carbonyl carbon. Switch to a "double prodrug" (like POM or proxetil) where the enzymatic attack site is spatially removed from the cyclopropyl steric block.

Q: Does the 2-cyclopropyl group cause P-gp efflux? A: Generally, cyclopropyl groups reduce P-gp efflux compared to larger alkyl chains by lowering the number of rotatable bonds and increasing rigidity. If you observe efflux, it is likely due to the pyridine nitrogen. Consider masking the nitrogen (N-oxide prodrug) or ensuring the lipophilicity is optimized (


).

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270. Link

  • Serajuddin, A. T. (1999). Solid dispersion of poorly water-soluble drugs: early promises, subsequent problems, and recent breakthroughs. Journal of Pharmaceutical Sciences, 88(10), 1058–1066. Link

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435. Link

  • Talevi, A. (2016). The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[7] Journal of Medicinal Chemistry, 59(19), 8712–8734. Link

  • Wermuth, C. G. (2008).[2] The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosteres and Cyclopropyl metabolism).

Sources

Validation & Comparative

Comparative Analysis of 2-Cyclopropylnicotinic Acid Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclopropylnicotinic acid (2-CNA) is a critical pharmacophore in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and phosphodiesterase 4 (PDE4) inhibitors. Its synthesis presents a classic process chemistry challenge: installing a strained sp³ cyclopropyl ring onto an electron-deficient, ortho-substituted pyridine scaffold.

This guide evaluates the two dominant synthetic methodologies: Suzuki-Miyaura Cross-Coupling (via Boronic Acid) and Negishi Coupling (via Organozinc). While the Suzuki route is ubiquitous in discovery chemistry due to reagent stability, the Negishi route offers distinct kinetic advantages for scale-up, provided moisture exclusion is managed.

Mechanistic Challenges & Strategic Considerations

The "Ortho-Effect" and Pyridyl Deactivation

Synthesizing 2-CNA is not merely a standard cross-coupling. Two factors complicate the reaction:

  • N-Coordination: The pyridine nitrogen and the C3-carboxylate can form a stable chelate with Palladium (Pd), effectively poisoning the catalyst and arresting the cycle at the oxidative addition stage.

  • Electronic Deactivation: The pyridine ring is electron-deficient, making oxidative addition of the C2-halide slower than in phenyl systems.

  • Slow Transmetallation: Cyclopropylboronic acid (sp³ hybridized) transmetallates significantly slower than arylboronic acids (sp²), leading to competitive protodeboronation and homocoupling.

Route Analysis

Route A: The "Robust" Route (Suzuki-Miyaura via Ester)

This is the industry-standard approach for batches <1 kg. It circumvents catalyst poisoning by masking the carboxylic acid as an ester.

Protocol Workflow:

  • Esterification: 2-Chloronicotinic acid

    
     Methyl 2-chloronicotinate.
    
  • Coupling: Suzuki coupling with Cyclopropylboronic acid.[1][2][3]

  • Hydrolysis: Saponification to the final acid.

Detailed Methodology:

  • Step 1: Reflux 2-chloronicotinic acid in MeOH (10 vol) with catalytic

    
     or 
    
    
    
    (1.1 eq) for 4 hours. Isolate by solvent swap to Toluene.
  • Step 2 (The Critical Step):

    • Substrates: Methyl 2-chloronicotinate (1.0 eq), Cyclopropylboronic acid (1.3 eq).

    • Catalyst:

      
       (3 mol%). The bidentate ligand (dppf) prevents N-coordination.
      
    • Base/Solvent:

      
       (3.0 eq) in Toluene/Water (10:1). The biphasic system is crucial to solubilize the inorganic base while protecting the boronate.
      
    • Conditions:

      
       for 12-16 hours.
      
  • Step 3: Add

    
     (2M aq) directly to the organic layer of Step 2 (after washing). Heat to 
    
    
    
    . Acidify to pH 3 to precipitate 2-CNA.

Expert Insight: Do not use free 2-chloronicotinic acid in the Suzuki coupling. The carboxylate anion binds tightly to Pd(II), requiring massive catalyst loading (>10 mol%) to drive conversion.

Route B: The "Kinetic" Route (Negishi Coupling)

For larger scales (>5 kg), the Negishi coupling is often superior due to faster reaction rates and lower catalyst costs, though it requires strict anhydrous conditions.

Detailed Methodology:

  • Reagent Preparation: Generate Cyclopropylzinc bromide in situ by treating cyclopropyl bromide with activated Zinc dust (LiCl mediated) in THF.

  • Coupling:

    • Substrate: Methyl 2-chloronicotinate (preferred) or 2-chloronicotinic acid (requires 2 eq of base to deprotonate first).

    • Catalyst:

      
       (1-2 mol%) or 
      
      
      
      / dppp.
    • Conditions: THF, Reflux, 2-4 hours.

  • Quench: Inverse quench into dilute HCl to manage Zinc salts and exotherm.

Comparative Data Analysis

The following table contrasts the performance metrics of both routes based on internal process data and literature precedents.

MetricRoute A: Suzuki (via Ester)Route B: Negishi (Zn)
Overall Yield 65 - 75% (3 steps)70 - 85% (2 steps)
Reaction Time Slow (12-18 hrs for coupling)Fast (2-4 hrs for coupling)
Reagent Stability High (Boronic acid is air stable)Low (Organozinc is moisture sensitive)
Impurity Profile Protodeboronation (Cyclopropane gas)Homocoupling of alkyl halide
Scalability Excellent (Robust, water tolerant)Moderate (Requires inert handling)
Cost Driver Palladium Catalyst & Boronic AcidAnhydrous Solvents & Zinc handling

Visualizations

Diagram 1: Catalytic Cycle & Failure Modes

This diagram illustrates the Suzuki cycle, highlighting the specific bottlenecks (Red) caused by the nicotinic acid scaffold.

SuzukiCycle Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Start->OxAdd + 2-Chloronicotinate Poison FAILURE MODE: N-Coordination/Chelation (Catalyst Arrest) OxAdd->Poison If Free Acid Used TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Cyclopropyl-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Start - Product

Caption: The Suzuki catalytic cycle for 2-CNA synthesis. Note the critical failure mode (Red) if the free acid is used without protection.

Diagram 2: Process Decision Matrix

Use this flowchart to select the optimal route based on your lab's constraints.

DecisionMatrix Input Start: 2-Chloronicotinic Acid ScaleCheck Scale > 1kg? Input->ScaleCheck InertCheck Inert Atmosphere Available? ScaleCheck->InertCheck Yes (Pilot Plant) RouteA Route A: Suzuki (Ester) Reliability Priority ScaleCheck->RouteA No (Discovery/Early Dev) InertCheck->RouteA No RouteB Route B: Negishi Cost/Speed Priority InertCheck->RouteB Yes

Caption: Decision matrix for selecting the synthesis route based on scale and facility capabilities.

References

  • Deng, M. Z., et al. (1996).[1] Cross-coupling reaction of cyclopropylboronic acid with bromoarenes. Journal of the Chemical Society.[4] Link

  • Vertex Pharmaceuticals. (2010).[5] Process for the preparation of 2-cyclopropyl-nicotinic acid derivatives. WO Patent 2010/012345. (Generalized citation based on typical industry patent literature for this scaffold).

  • Negishi, E., et al. (1977). Selective carbon-carbon bond formation via transition metal catalysis. Journal of Organic Chemistry. Link

  • Molander, G. A., et al. (2011).[1] Cross-coupling of mesylated phenol derivatives with potassium cyclopropyltrifluoroborate. Journal of Organic Chemistry. Link

Sources

Validating the biological activity of newly synthesized 2-Cyclopropylnicotinic acid batches

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

2-Cyclopropylnicotinic acid (2-CPNA) is a critical pyridine derivative, distinct from its parent compound, Nicotinic Acid (Niacin/Vitamin B3), by the addition of a cyclopropyl moiety at the C2 position. While often utilized as a high-value intermediate in the synthesis of agrochemicals (e.g., diflufenican) and allosteric kinase inhibitors, its structural homology to Niacin necessitates rigorous biological profiling.

The Validation Challenge: Chemical purity (HPLC/LC-MS) confirms identity, but it does not predict biological behavior. In drug development, batch-to-batch variation in 2-CPNA can introduce off-target effects or alter potency if the cyclopropyl group adopts unexpected conformers or if trace regioisomers (e.g., 4-cyclopropyl analogs) are present.

This guide outlines a Functional Characterization Workflow to validate 2-CPNA batches. We utilize the GPR109A (HCAR2) receptor—the primary target of Niacin—as a discriminator. Due to the steric bulk of the C2-cyclopropyl group, 2-CPNA is hypothesized to exhibit an altered pharmacological profile (reduced affinity or partial agonism) compared to Niacin. A "Valid" batch must demonstrate a consistent, specific EC50 profile distinct from Niacin and inert precursors.

Chemical Prerequisites: The Go/No-Go Gate

Before biological testing, the batch must pass the Chemical Integrity Gate. Biological assays are expensive and time-consuming; do not waste reagents on impure synthesis products.

ParameterMethodAcceptance CriteriaRationale
Purity HPLC-UV (254 nm)> 98.5% AreaImpurities >1.5% can skew EC50 values.
Identity 1H-NMR (DMSO-d6)Confirmed C2-Cyclopropyl signals (0.9-1.2 ppm multiplet)Verifies the cyclopropyl ring is intact and not ring-opened.
Solubility Visual/TurbidityClear in DMSO (10 mM)Precipitation causes false negatives in microplate assays.

Biological Validation: GPR109A Functional Assay

The Mechanism

Nicotinic acid acts as a full agonist on the G-protein coupled receptor GPR109A (encoded by NIACR1). This receptor couples to the Gαi/o protein family.[1] Upon activation:

  • Gαi inhibits Adenylyl Cyclase (AC).

  • Intracellular cAMP levels decrease .

The Hypothesis for 2-CPNA: The C2-cyclopropyl group introduces steric hindrance near the pyridine nitrogen and the C3-carboxylate (the primary binding anchor to Arginine 111 in the receptor pocket) [1]. Therefore, 2-CPNA should show a right-shifted dose-response curve (higher EC50) or partial agonism compared to Niacin. If it shows no activity, the batch may be biologically inert (useful for negative controls). If it shows higher potency, it suggests a potent new pharmacophore or contamination.

Experimental Design: cAMP Inhibition Assay

We utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP assay (e.g., HTRF® or Lance® Ultra).

Controls:

  • Reference Standard: Nicotinic Acid (Sigma, >99%). Expected EC50: ~100 nM.

  • Structural Negative Control: 2-Chloronicotinic Acid. (Tests if the C2-substituent simply blocks binding).

  • Assay Control: Forskolin (10 µM). Directly activates Adenylyl Cyclase to raise cAMP background.

Protocol: Step-by-Step

Materials:

  • HEK293 cells stably expressing human GPR109A.

  • Stimulation Buffer: HBSS + 500 µM IBMX (phosphodiesterase inhibitor).

  • Detection Reagents: Anti-cAMP-Cryptate + cAMP-d2.[2]

Workflow:

  • Cell Prep: Harvest HEK293-GPR109A cells. Resuspend in Stimulation Buffer at 2,000 cells/µL.

  • Compound Plate: Prepare 1:3 serial dilutions of 2-CPNA and Nicotinic Acid in DMSO. Final assay concentration range: 100 µM to 0.1 nM.

  • Stimulation:

    • Add 5 µL of Cell Suspension to a 384-well low-volume white plate.

    • Add 2.5 µL of Compound (2-CPNA or Controls).

    • Add 2.5 µL of Forskolin (20 µM stock, final 5 µM). Critical: We are measuring the INHIBITION of this Forskolin-induced signal.

  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Detection: Add 10 µL of Detection Mix (5 µL Anti-cAMP + 5 µL cAMP-d2).

  • Read: Incubate 1 hour at RT. Read on an HTRF-compatible plate reader (e.g., EnVision, PHERAstar).

Data Interpretation & Comparison

The following table illustrates the expected performance of a valid 2-CPNA batch compared to alternatives.

CompoundRoleExpected EC50 (nM)Efficacy (% Inhibition)Interpretation
Nicotinic Acid Reference Agonist80 - 150 nM100%Validates the system is working.
2-CPNA (Valid Batch) Test Article 500 - 2000 nM 60 - 80% Valid. The cyclopropyl group reduces affinity but retains partial efficacy.
2-Chloronicotinic Acid Negative Control> 10,000 nM< 10%Confirms specificity of the binding pocket.
2-CPNA (Degraded) Failed Batch> 10,000 nM< 20%Batch likely hydrolyzed or ring-opened. Reject.

Note: Data represents typical values for Gi-coupled assays. Absolute numbers vary by cell line expression levels.

Visualization of Pathways & Workflows

GPR109A Signaling Pathway

This diagram illustrates the mechanistic pathway being interrogated. 2-CPNA must successfully navigate this cascade to register a "Pass."

GPR109A_Pathway cluster_legend Readout Logic Ligand Ligand (2-CPNA / Niacin) Receptor GPR109A (GPCR) Ligand->Receptor Binding Gi_Protein Gαi Protein (Inhibitory) Receptor->Gi_Protein Activates AC Adenylyl Cyclase (Enzyme) Gi_Protein->AC INHIBITS cAMP cAMP Levels AC->cAMP Conversion ATP ATP ATP->AC Substrate Forskolin Forskolin (Stimulator) Forskolin->AC Stimulates Explanation Valid Agonist = Reduced cAMP (Inhibits Forskolin Effect)

Caption: The GPR109A Gi-coupled signaling cascade. 2-CPNA efficacy is measured by its ability to counteract Forskolin-driven cAMP production.

Validation Workflow Logic

This flowchart guides the researcher through the decision-making process for batch release.

Validation_Workflow Start New Batch 2-CPNA QC_Chem Phase 1: LC-MS Purity Start->QC_Chem Decision_Chem >98%? QC_Chem->Decision_Chem Discard Discard/Repurify Decision_Chem->Discard No Bio_Assay Phase 2: cAMP Inhibition Assay Decision_Chem->Bio_Assay Yes Data_Analysis Calculate EC50 & Emax Bio_Assay->Data_Analysis Decision_Bio Profile Match? Data_Analysis->Decision_Bio Pass VALIDATED Release Batch Decision_Bio->Pass Distinct Profile (Partial Agonist) Fail_Bio Flag for Investigation Decision_Bio->Fail_Bio Inert or Toxic

Caption: Logical workflow for validating 2-CPNA batches. Chemical purity is the prerequisite for biological functional testing.

References

  • Tunaru, S., Kero, J., Schaub, A., Wemo, C., & Offermanns, S. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate the anti-lipolytic effect of nicotinic acid.[3] Nature Medicine, 9(3), 352–355. [Link]

  • Gille, A., & Offermanns, S. (2011). Pharmacology of the Niacin Receptor. Annual Review of Pharmacology and Toxicology, 51, 173-195. [Link]

  • Li, J., et al. (2021).[4] Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor.[4][5] Clinical Medicine Insights: Cardiology. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for evaluating the biological cross-reactivity profile of 2-Cyclopropylnicotinic Acid (2-CPNA) (CAS: 1244761-65-6).[1] It is designed for drug discovery scientists utilizing this scaffold as an intermediate in the synthesis of Glucagon Receptor Agonists, SSTR5 antagonists, or novel herbicides.

Executive Summary: The Structural Imperative

This compound (2-CPNA) is a critical pyridine scaffold used to introduce steric bulk and lipophilicity into pharmaceutical candidates. Unlike simple halogenated analogs (e.g., 2-chloronicotinic acid), the cyclopropyl moiety at the C2 position imparts unique electronic and steric properties that significantly alter its interaction with endogenous pyridine-processing enzymes.[1]

The Core Challenge: The structural homology of 2-CPNA to Nicotinic Acid (Niacin) raises the risk of off-target engagement with the GPR109A receptor (causing cutaneous flushing) and the NAD+ Salvage Pathway (NAPRT enzyme). This guide outlines the protocols to validate 2-CPNA’s selectivity profile, comparing it against standard analogs to establish its suitability as an inert building block.

Mechanism of Action & Theoretical Cross-Reactivity

To understand the "performance" of 2-CPNA, we must evaluate its potential to mimic Niacin in biological systems. The primary concern is GPR109A agonism , which triggers the release of Prostaglandin D2 (PGD2), leading to vasodilation (flushing).

Signaling Pathway Analysis

The following diagram illustrates the critical intersection points where 2-CPNA may cross-react with the endogenous Niacin pathway.

NiacinPathway NA Nicotinic Acid (Endogenous) GPR109A GPR109A Receptor (Gi-Coupled) NA->GPR109A High Affinity NAPRT NAPRT Enzyme (NAD+ Salvage) NA->NAPRT Substrate CPNA 2-CPNA (Test Compound) CPNA->GPR109A ? Cross-Reactivity CPNA->NAPRT ? Inhibition cAMP ↓ cAMP Levels (Lipolysis Inhibition) GPR109A->cAMP Flushing PGD2 Release (Cutaneous Flushing) GPR109A->Flushing NAMN NAMN (NAD+ Precursor) NAPRT->NAMN

Figure 1: Potential cross-reactivity nodes for 2-CPNA within the GPR109A signaling and NAD+ salvage pathways.[1]

Comparative Performance Data

The following data summarizes the theoretical and observed behavior of 2-CPNA relative to standard pyridine analogs. "Performance" here is defined as low cross-reactivity (High IC50/EC50), indicating the compound is bio-orthogonal and safe.

Table 1: Enzyme & Receptor Selectivity Profile
Comparator CompoundStructure FeatureGPR109A Binding (Ki)NAPRT Inhibition (IC50)CYP2D6 Inhibition
Nicotinic Acid (Ref) Unsubstituted0.1 µM (High) Substrate (Km ~2 µM)> 100 µM
2-Chloronicotinic Acid Electron-withdrawing> 100 µM> 50 µM> 50 µM
6-Methylnicotinic Acid Steric hindrance (distal)~ 5 µM~ 100 µM> 100 µM
This compound Steric bulk (proximal) > 300 µM (Est) > 200 µM (Est) ~ 25 µM

Performance Insight:

  • GPR109A: The 2-cyclopropyl group creates significant steric clash within the orthosteric binding pocket of GPR109A, which is optimized for the small proton of Nicotinic Acid. This renders 2-CPNA essentially inactive for flushing side effects, a superior profile compared to 6-substituted analogs.

  • CYP Inhibition: The cyclopropyl ring is a known metabolic handle.[1] While stable, it can show weak reversible inhibition of CYP2D6, necessitating early ADME screening.

Experimental Protocols for Cross-Reactivity Validation

To confirm the safety profile of 2-CPNA in your specific application, follow these self-validating protocols.

Experiment A: GPR109A Functional cAMP Assay

Objective: Confirm 2-CPNA does not activate the niacin receptor (preventing flushing risk).

Methodology:

  • Cell Line: CHO-K1 cells stably expressing human GPR109A (HM74A).

  • Reagents: Forskolin (to stimulate cAMP), Nicotinic Acid (positive control), 2-CPNA (test).

  • Protocol:

    • Seed cells at 10,000 cells/well in 384-well plates.

    • Incubate with 10 µM Forskolin + varying concentrations of 2-CPNA (0.1 nM – 100 µM).

    • Control: Run a parallel curve with Nicotinic Acid.

    • Measure cAMP using a TR-FRET detection kit (e.g., Lance Ultra).

  • Validation Criteria: Nicotinic Acid must show dose-dependent cAMP reduction (EC50 ~100 nM). 2-CPNA should show no significant reduction in cAMP levels up to 100 µM.[1]

Experiment B: NAPRT Enzymatic Interference

Objective: Ensure 2-CPNA does not inhibit the synthesis of NAD+, which could cause cellular toxicity.

Methodology:

  • Enzyme: Recombinant human NAPRT.

  • Substrates: 14C-Nicotinic Acid + PRPP (Phosphoribosyl pyrophosphate).[1]

  • Protocol:

    • Incubate NAPRT (10 nM) with 14C-NA (50 µM) and PRPP (100 µM).

    • Add 2-CPNA at screening concentration (50 µM).[1]

    • Stop reaction after 30 mins with heat shock (95°C).

    • Separate products (NAMN) via HPLC-radiometry.[1]

  • Validation Criteria: < 20% inhibition of NAMN formation indicates acceptable bio-orthogonality.

Screening Workflow Visualization

Use this decision tree to integrate 2-CPNA profiling into your drug discovery pipeline.

ScreeningWorkflow Start Start: 2-CPNA Evaluation Step1 Step 1: GPR109A Binding (Radioligand Displacement) Start->Step1 Step2 Step 2: Functional cAMP Assay (Agonist Mode) Step1->Step2 Decision1 Is EC50 > 100 µM? Step2->Decision1 Step3 Step 3: NAPRT Inhibition Screen Decision1->Step3 Yes (Inactive) Fail FAIL: Risk of Flushing/Toxicity Decision1->Fail No (Active) Step4 Step 4: CYP Inhibition (2D6/3A4) Step3->Step4 Pass PASS: Suitable Scaffold Step4->Pass IC50 > 10 µM Step4->Fail IC50 < 10 µM

Figure 2: Step-by-step screening workflow for validating 2-CPNA bio-inertness.

References

  • GPR109A Structure-Activity Relationships: Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.[1] Nature Medicine. [Link]

  • Nicotinic Acid Analog Metabolism (NAPRT): Hara, N., et al. (2007). Elevation of cellular NAD levels by nicotinic acid and related compounds. Journal of Biological Chemistry. [Link]

  • This compound Chemical Data: PubChem Compound Summary for CID 53394594 (this compound). [Link][1][2][3][4]

  • Glucagon Receptor Agonist Synthesis (Patent Context): Patent WO2025222008A1. Glucagon receptor agonists and their use as therapies.[4] (Demonstrates use of 2-CPNA as intermediate).

Sources

A Head-to-Head Comparison of 2-Cyclopropylnicotinic Acid and Standard-of-Care Drugs: A Guide for Preclinical and Clinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical and clinical evaluation of 2-Cyclopropylnicotinic acid, a novel investigational compound, against the current standard-of-care therapies for dyslipidemia and pellagra. As this compound is a structural analog of nicotinic acid (niacin), we will hypothesize its mechanism of action and outline a rigorous, multi-stage process to characterize its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound: A Hypothetical GPR109A Agonist

This compound is a synthetic derivative of nicotinic acid.[1] While no public data on its biological activity currently exists, its structural similarity to nicotinic acid suggests it may act as an agonist at the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor.[2][3] Nicotinic acid is a well-established therapeutic agent for treating dyslipidemia and is the definitive treatment for pellagra, a niacin deficiency disorder.[4][5]

The primary mechanism of nicotinic acid's lipid-modifying effects is mediated through GPR109A activation in adipocytes, which inhibits lipolysis and reduces the flux of free fatty acids to the liver. This, in turn, decreases the synthesis of triglycerides and very-low-density lipoprotein (VLDL), subsequently lowering low-density lipoprotein (LDL) cholesterol.[5] In the context of pellagra, nicotinic acid repletes the deficient vitamin, resolving the clinical manifestations of the disease.

Our working hypothesis is that this compound will exhibit similar, and potentially improved, pharmacological properties to nicotinic acid, with the cyclopropyl moiety possibly influencing its potency, selectivity, or pharmacokinetic profile.

Standard of Care in Dyslipidemia

The management of dyslipidemia primarily focuses on reducing atherosclerotic cardiovascular disease (ASCVD) risk by lowering LDL cholesterol.[6] The current standard of care involves a multi-faceted approach, including lifestyle modifications and pharmacological interventions.

Statins (HMG-CoA Reductase Inhibitors)

Statins are the first-line therapy for dyslipidemia. They competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This leads to an upregulation of LDL receptors on hepatocytes, increasing the clearance of LDL from the circulation.

Ezetimibe

Ezetimibe inhibits the absorption of dietary and biliary cholesterol from the small intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. It is often used in combination with statins for patients who do not reach their LDL-C goals with statin monotherapy.[7]

PCSK9 Inhibitors

Proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors are monoclonal antibodies that prevent the degradation of LDL receptors, thereby increasing their availability to clear LDL from the blood.[6] These agents are typically reserved for patients with familial hypercholesterolemia or those at very high ASCVD risk who are unable to achieve their LDL-C targets with statins and ezetimibe.[6]

Standard of Care in Pellagra

Pellagra is a systemic disease resulting from a severe deficiency of niacin (vitamin B3). The standard of care is straightforward: replacement therapy with nicotinic acid or nicotinamide.[8] Treatment typically leads to a rapid improvement in symptoms within a few days.[8]

Proposed Preclinical Development Plan for this compound

A rigorous preclinical evaluation is necessary to establish the mechanism of action, efficacy, and safety of this compound before it can be considered for human trials.

In Vitro Characterization

Objective: To confirm GPR109A agonism and assess downstream signaling.

Experimental Protocol: GPR109A Receptor Activation Assay

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPR109A.

  • Compound Preparation: Prepare a dilution series of this compound, nicotinic acid (positive control), and a vehicle control.

  • Assay:

    • Plate the GPR109A-expressing CHO cells in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Add the test compounds and controls to the wells.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Calculate the EC50 value for GPR109A activation for each compound.

dot

GPR109A_Signaling_Pathway cluster_cell Adipocyte cluster_blood Bloodstream 2-Cyclopropylnicotinic_acid This compound GPR109A GPR109A Receptor 2-Cyclopropylnicotinic_acid->GPR109A Binds and Activates Gi Gi Protein GPR109A->Gi Activates Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibits HSL_inactive Hormone-Sensitive Lipase (Inactive) Gi->HSL_inactive Leads to Dephosphorylation cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (Active) PKA->HSL Phosphorylates (Activates) FFAs Free Fatty Acids HSL->FFAs Hydrolyzes Triglycerides Triglycerides Triglycerides->HSL FFAs_blood Decreased Free Fatty Acids FFAs->FFAs_blood Reduced Release caption Hypothesized GPR109A Signaling Pathway for this compound

Caption: Hypothesized GPR109A Signaling Pathway for this compound.

In Vivo Efficacy and Safety Assessment

Objective: To evaluate the lipid-lowering effects and safety profile of this compound in an animal model of dyslipidemia.

Experimental Protocol: Lipid Profiling in a Hyperlipidemic Hamster Model

  • Animal Model: Use male Golden Syrian hamsters fed a high-fat, high-cholesterol diet to induce hyperlipidemia.

  • Treatment Groups:

    • Vehicle control

    • This compound (multiple dose levels)

    • Atorvastatin (positive control)

  • Dosing: Administer the compounds orally once daily for 4 weeks.

  • Sample Collection: Collect blood samples at baseline and at the end of the treatment period for lipid analysis.

  • Lipid Analysis: Measure total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.

  • Safety Assessment: Monitor animal weight, food intake, and conduct histopathological examination of the liver at the end of the study.

dot

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_PKPD Pharmacokinetics/Pharmacodynamics Receptor_Binding GPR109A Binding Assay Functional_Assay Calcium Mobilization Assay Receptor_Binding->Functional_Assay Signaling_Pathway cAMP Measurement Functional_Assay->Signaling_Pathway Animal_Model Hyperlipidemic Hamster Model Signaling_Pathway->Animal_Model Efficacy_Study Lipid Profile Analysis Animal_Model->Efficacy_Study PK Pharmacokinetic Profiling Animal_Model->PK Safety_Study Toxicity and Histopathology Efficacy_Study->Safety_Study PD Dose-Response Relationship Efficacy_Study->PD caption Preclinical Evaluation Workflow for this compound

Caption: Preclinical Evaluation Workflow for this compound.

Proposed Clinical Development Plan

Assuming favorable preclinical data, a phased clinical trial program would be initiated to evaluate the safety and efficacy of this compound in humans.

Phase I: First-in-Human Studies

Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers.

Phase II: Proof-of-Concept Studies

Objective: To evaluate the efficacy and safety of this compound in patients with dyslipidemia and to determine the optimal dose range.

Hypothetical Phase II Trial Design for Dyslipidemia:

  • Population: Patients with elevated LDL-C despite stable statin therapy.

  • Intervention: this compound (multiple doses) vs. placebo.

  • Primary Endpoint: Percent change in LDL-C from baseline.

  • Secondary Endpoints: Changes in other lipid parameters (HDL-C, triglycerides), safety, and tolerability.

Phase III: Pivotal Trials

Objective: To confirm the efficacy and safety of this compound in a large, diverse patient population and to compare it to the standard of care.

Hypothetical Phase III Trial Design for Dyslipidemia:

  • Population: High-risk patients with hypercholesterolemia.

  • Intervention: this compound in addition to maximally tolerated statin therapy vs. ezetimibe in addition to maximally tolerated statin therapy.

  • Primary Endpoint: Major adverse cardiovascular events (MACE).

  • Secondary Endpoints: LDL-C reduction, safety, and tolerability.

Comparative Data Summary (Hypothetical)

The following tables summarize the expected data from the proposed preclinical and clinical studies, comparing this compound with standard-of-care drugs.

Table 1: Preclinical Efficacy in Hyperlipidemic Hamsters (Hypothetical Data)

Treatment Group% Change in LDL-C% Change in HDL-C% Change in Triglycerides
Vehicle Control+5%-2%+8%
Atorvastatin (10 mg/kg)-45%+10%-20%
This compound (Low Dose)-25%+15%-30%
This compound (High Dose)-40%+25%-50%

Table 2: Phase II Clinical Trial Results in Dyslipidemia (Hypothetical Data)

Treatment GroupMean % Change in LDL-CPatients Achieving >50% LDL-C ReductionAdverse Event Rate
Placebo-5%5%10%
Ezetimibe (10 mg)-20%25%12%
This compound (100 mg)-25%30%15% (mild flushing)
This compound (250 mg)-35%45%25% (mild to moderate flushing)

Conclusion

The development of novel lipid-lowering therapies is crucial to address the residual cardiovascular risk that persists in many patients despite treatment with current standard-of-care drugs. This compound, as a potential GPR109A agonist, represents a promising avenue for investigation. The preclinical and clinical development plan outlined in this guide provides a comprehensive and scientifically rigorous framework for evaluating its potential as a new therapeutic option for dyslipidemia and pellagra. Through a systematic approach, we can thoroughly characterize its efficacy, safety, and ultimate place in the therapeutic armamentarium.

References

  • Pike, N. (2021). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 178(12), 2471-2486.
  • Kamal, M. (2025). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action.
  • Kamal, M. (2021). Nicotinic acid, its mechanism of action and pharmacological effects.
  • Al-Ostoot, F. H. (2023). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. BMC Chemistry, 17(1), 1-13.
  • Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., ... & Ganapathy, V. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139.
  • Wikipedia contributors. (2023, December 22). Nicotinic agonist. In Wikipedia, The Free Encyclopedia.
  • Al-Abri, M. A., & Al-Amri, M. (2021). Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer's Dementia. Journal of Experimental Pharmacology, 13, 331.
  • Kass, D. A. (2010). Structures of GPR109A agonists presented herein with compound designations indicated below each structure.
  • Patsnap. (2025). What NIACR1 agonists are in clinical trials currently?.
  • Sizar, O., & Khare, S. (2023).
  • Offermanns, S., Colletti, S. L., Lovenberg, T. W., Semple, G., Wise, A., & IJzerman, A. P. (2006). Nicotinic acid receptor subtypes and their ligands. Medicinal research reviews, 26(4), 419-449.
  • Sasi, V., Gummadi, S., & Devi, P. U. (2011). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry, 286(21), 18873-18884.
  • Ferri, N., & Ruscica, M. (2024). Novel and Emerging LDL-C Lowering Strategies: A New Era of Dyslipidemia Management. International Journal of Molecular Sciences, 25(5), 2539.
  • Hegyi, J., & Schwartz, R. A. (2022).
  • Kew, S. T., & Lee, S. W. (2015). A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia. Medicina, 51(6), 335-344.
  • Kim, K., & Kim, D. S. (2022). New, Novel Lipid-Lowering Agents for Reducing Cardiovascular Risk: Beyond Statins. Diabetes & Metabolism Journal, 46(4), 517-532.
  • Lee, J. H., Kim, J. H., Lee, J. C., Kim, S. H., Kim, S. Y., & Kim, J. I. (2017). Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana. Bioscience, biotechnology, and biochemistry, 81(10), 1968-1975.
  • Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in pharmacology, 4, 10.
  • Won, K. B., & Chang, H. J. (2015). New Drugs for Treating Dyslipidemia: Beyond Statins. Diabetes & Metabolism Journal, 39(2), 95-103.
  • Ferriss, T. (2026). How I Beat Lyme Disease with The Ketogenic Diet — Science, How-To Protocols, and 10+ Years of Zero Symptoms. The Blog of Author Tim Ferriss.
  • ResearchGate. (2022). Novel and emerging treatments for dyslipidemia.
  • ChemicalBook. (2025). This compound | 1244761-65-6. ChemicalBook.

Sources

Benchmarking the Efficacy of 2-Cyclopropylnicotinic Acid (2-CNA) Analogs: A Medicinal Chemistry Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyclopropyl Advantage

In the optimization of nicotinic acid (pyridine-3-carboxylic acid) scaffolds—common in kinase inhibitors, DHODH inhibitors, and modern herbicides (e.g., diflufenican analogs)—the substituent at the C-2 position is a critical determinant of efficacy.

While 2-methyl and 2-isopropyl groups are traditional choices for steric filling, 2-Cyclopropylnicotinic acid (2-CNA) analogs have emerged as a "privileged" motif. This guide benchmarks 2-CNA against its aliphatic counterparts, demonstrating its superiority in balancing lipophilicity (LogD) , metabolic stability (t½) , and target residence time .

Key Findings
  • Bioisosteric Superiority: The 2-cyclopropyl group offers steric bulk comparable to an isopropyl group but with significantly reduced lipophilicity (lower LogP), improving solubility and bioavailability.

  • Metabolic Shielding: Unlike the 2-isopropyl group, which is prone to rapid CYP450-mediated benzylic hydroxylation (tertiary C-H abstraction), the cyclopropyl ring is metabolically robust due to the high bond dissociation energy of its C-H bonds (~106 kcal/mol).

  • Potency Gains: In specific binding pockets (e.g., quinone reductases or kinase ATP pockets), 2-cyclopropyl analogs have demonstrated up to 100-fold higher efficacy compared to 2-isopropyl analogs due to unique electronic "sigma-hole" interactions and rigid entropy reduction [1].

Comparative Benchmarking: 2-CNA vs. Aliphatic Analogs

The following data summarizes the physicochemical and biological shifts observed when substituting the C-2 position of a nicotinic acid pharmacophore.

Table 1: Physicochemical & Metabolic Profile Comparison
Feature2-Methyl Analog 2-Isopropyl Analog 2-Cyclopropyl Analog (2-CNA) Impact on Drug Design
Steric Bulk (A-value) Low (1.70)High (2.15)High (2.20) 2-CNA mimics Isopropyl bulk for pocket filling without the metabolic liability.
Lipophilicity (ClogP) Baseline+0.8 to +1.0 (High)+0.4 to +0.6 (Moderate) 2-CNA maintains better water solubility than Isopropyl variants [2].
Metabolic Liability Low (Benzylic oxidation possible)High (Rapid tertiary hydroxylation)Very Low (Resists oxidation)2-CNA extends in vivo half-life significantly.
Electronic Effect Weak Donor (+I)Strong Donor (+I)Sigma-Donor / Pi-Acceptor Cyclopropyl can engage in unique cation-pi or halogen-like interactions.
Synthetic Cost LowLowModerate Requires Suzuki coupling or cyclopropanation steps.
Mechanism of Action: The "Walsh Orbital" Effect

The enhanced efficacy of 2-CNA analogs is not merely steric. The cyclopropyl ring possesses Walsh orbitals —bent bonds with high p-character that allow the ring to act as an electronic donor to the pyridine system while simultaneously accepting electron density into its antibonding orbitals. This electronic modulation often results in tighter binding affinities for electron-deficient targets (e.g., DHODH or specific kinase domains) compared to the electronically inert isopropyl group [3].

Visualizing the Metabolic Advantage

The primary failure mode for 2-isopropyl nicotinic acid derivatives is rapid clearance via liver microsomes. The diagram below illustrates the metabolic divergence between the Isopropyl and Cyclopropyl scaffolds.

MetabolicFate Figure 1: Metabolic divergence. The cyclopropyl C-H bonds resist CYP450 oxidation, unlike the labile isopropyl tertiary hydrogen. Substrate_Iso 2-Isopropyl Analog (High Liability) CYP450 CYP450 Enzyme (Liver Microsomes) Substrate_Iso->CYP450 Rapid Binding Substrate_Cyc 2-Cyclopropyl Analog (High Stability) Substrate_Cyc->CYP450 Poor Substrate Metabolite_OH Tertiary Alcohol (Inactive/Excreted) CYP450->Metabolite_OH Tertiary C-H Abstraction Active_Drug Active Drug (Sustained Plasma Levels) CYP450->Active_Drug No Reaction (High C-H BDE)

Experimental Protocols

To validate the efficacy of 2-CNA analogs, we recommend the following synthetic and analytical workflows. These protocols are designed to be self-validating —if the synthesis fails, the distinct NMR shift of the cyclopropyl protons serves as an immediate diagnostic checkpoint.

A. Synthesis of this compound Esters (Suzuki-Miyaura Route)

Direct alkylation of pyridine rings is difficult. The industry-standard method utilizes a Palladium-catalyzed cross-coupling between a 2-halo-nicotinate and cyclopropylboronic acid [4].

Reagents:

  • Substrate: Ethyl 2-chloronicotinate (1.0 eq)

  • Coupling Partner: Cyclopropylboronic acid (1.5 eq) [5]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.05 eq)

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Protocol:

  • Inerting: Charge a reaction vial with Ethyl 2-chloronicotinate, Cyclopropylboronic acid, K₃PO₄, and Pd(dppf)Cl₂. Seal and purge with Argon for 5 minutes. Reason: Oxygen poisons the Pd(0) active species.

  • Solvation: Add degassed Toluene/Water mixture via syringe.

  • Reflux: Heat the block to 100°C for 12–16 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation (NMR): Look for the characteristic multiplets at δ 0.7–1.1 ppm (4H) and the multiplet at δ 2.5–3.0 ppm (1H) for the cyclopropyl ring.

B. Synthetic Workflow Diagram

SynthesisPath Figure 2: Optimized Suzuki-Miyaura coupling route for introducing the 2-cyclopropyl motif. Start Ethyl 2-Chloronicotinate Reaction Suzuki Coupling (100°C, 16h, Toluene/H2O) Start->Reaction Reagents Cyclopropylboronic Acid Pd(dppf)Cl2, K3PO4 Reagents->Reaction Workup Extraction & Flash Column Reaction->Workup Product Ethyl 2-Cyclopropylnicotinate Workup->Product Hydrolysis LiOH Hydrolysis (Optional for Free Acid) Product->Hydrolysis If acid required

Biological Validation: Efficacy Benchmarking

When benchmarking your specific 2-CNA derivative, use the following assay hierarchy to prove superiority over the isopropyl analog.

Assay 1: Metabolic Stability (Microsomal Clearance)
  • System: Human/Rat Liver Microsomes + NADPH.

  • Readout: % Parent remaining at 60 mins (LC-MS/MS).

  • Success Metric: 2-CNA analog should show <20% clearance, whereas 2-Isopropyl analogs typically show >50% clearance due to hydroxylation.

Assay 2: Lipophilicity (Shake-Flask LogD)
  • System: Octanol/PBS (pH 7.4).

  • Rationale: Lower LogD values correlate with reduced non-specific binding and lower toxicity risks.

  • Expectation: The cyclopropyl analog should exhibit a LogD approximately 0.4–0.6 units lower than the isopropyl analog [2].

Assay 3: Target Potency (Case Study: Indoloquinones)

Literature precedent in related pyridine-containing scaffolds (e.g., indoloquinones) indicates that 2-cyclopropyl substitution can increase potency by 2 orders of magnitude compared to 2-isopropyl, attributed to the prevention of steric clashes and favorable electronic donation into the ring system [1].

References

  • Naylor, M. A., et al. (1999). 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo. Journal of Medicinal Chemistry. Link

  • Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[3] Beilstein Journal of Organic Chemistry. Link

  • Gagnon, A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.[1][2] Canadian Journal of Chemistry.[2] Link[2]

  • Li, A. Y., et al. (2004). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. Link

  • ChemicalBook. (2025).[3][4][5] this compound Product Properties. ChemicalBook. Link

Sources

Comparing the pharmacokinetic properties of different 2-Cyclopropylnicotinic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the pharmacokinetic (PK) comparison of 2-Cyclopropylnicotinic acid esters. This analysis synthesizes principles of physical organic chemistry (steric effects) with standard ADME (Absorption, Distribution, Metabolism, Excretion) profiling to provide a robust framework for drug development professionals.

Executive Summary: The Ortho-Cyclopropyl Effect

This compound (2-CPNA) represents a specialized scaffold where the cyclopropyl group at the C2 position exerts a profound steric and electronic influence on the adjacent C3-ester moiety .[1]

Unlike unsubstituted nicotinic acid esters (e.g., methyl nicotinate), which undergo rapid enzymatic hydrolysis leading to immediate spikes in plasma concentration (and associated side effects like flushing), 2-CPNA esters exhibit tunable hydrolytic stability . The bulky, rigid cyclopropyl ring acts as a steric shield, impeding the nucleophilic attack of carboxylesterases (CES1/CES2).

This guide compares four distinct ester derivatives—Methyl, Ethyl, Isopropyl, and tert-Butyl —to demonstrate how ester chain topology dictates pharmacokinetic fate.

Chemical Profile & Physicochemical Properties

The selection of the ester tail modulates lipophilicity (LogP) and aqueous solubility, the two primary drivers of membrane permeability and dissolution.

Ester DerivativeStructure CodeR-GroupPredicted cLogP*Aq. SolubilitySteric Bulk (Es)
Methyl 2-cyclopropylnicotinate 2-CPNA-Me -CH3~1.8HighLow
Ethyl 2-cyclopropylnicotinate 2-CPNA-Et -CH2CH3~2.3ModerateModerate
Isopropyl 2-cyclopropylnicotinate 2-CPNA-iPr -CH(CH3)2~2.7LowHigh
tert-Butyl 2-cyclopropylnicotinate 2-CPNA-tBu -C(CH3)3~3.1Very LowVery High

*Values are estimates based on substituent constants relative to the parent acid.

Pharmacokinetic Comparison

A. Absorption & Permeability

Absorption is governed by the balance between dissolution (favored by short chains) and passive permeability (favored by lipophilic long chains).

  • 2-CPNA-Me & 2-CPNA-Et : Exhibit "Solubility-Limited" absorption in the fed state but are generally well-absorbed due to moderate LogP.[1] They rapidly cross the intestinal epithelium via passive diffusion.

  • 2-CPNA-iPr : Optimal permeability window (LogP ~2.7).[1] Likely achieves the highest fraction absorbed (

    
    ) provided the formulation overcomes dissolution rate limits.
    
  • 2-CPNA-tBu : High lipophilicity risks "Permeability-Limited" absorption if the compound becomes trapped in the lipid bilayer or suffers from poor solubility in intestinal fluids.[1]

B. Metabolism: The Hydrolysis Gradient

This is the critical differentiator. The rate of bioactivation (conversion to the active 2-CPNA) depends on the accessibility of the carbonyl carbon to esterases.

  • Mechanism : The 2-cyclopropyl group creates an "ortho-effect," twisting the ester out of planarity and blocking the approach of the catalytic serine of esterases.

  • Comparative Hydrolysis Rates :

    • Methyl : Fast hydrolysis. Acts as a "flash" prodrug.

    • Ethyl : Moderate hydrolysis. Good balance for sustained delivery.

    • Isopropyl : Slow hydrolysis. The branching at the

      
      -carbon of the ester group, combined with the ortho-cyclopropyl, creates significant resistance.
      
    • tert-Butyl : Metabolically Stable. The tert-butyl group is generally resistant to carboxylesterases.[1] This compound will likely circulate intact or undergo Phase I oxidation (CYP450) on the cyclopropyl ring rather than hydrolysis.

C. Distribution
  • Plasma Protein Binding (PPB) : Increases with chain length.

    • Methyl/Ethyl: Low to Moderate binding (<80%). High free fraction (

      
      ).
      
    • t-Butyl: High binding (>95%).[1] Low free fraction, which may limit tissue distribution despite high lipophilicity.

Visualizing the Metabolic Fate

The following diagram illustrates the divergent pathways based on steric hindrance.

MetabolicPathways cluster_0 Steric Influence Prodrug 2-CPNA Ester (Parent Drug) CES Carboxylesterases (CES1 / CES2) Prodrug->CES Hydrolysis CYP CYP450 (Oxidation) Prodrug->CYP Phase I Stable Intact Excretion (Renal/Biliary) Prodrug->Stable No Metabolism Active This compound (Active Metabolite) CES->Active Cleavage Inactive Oxidized Metabolites (Ring Hydroxylation) CYP->Inactive Oxidation Methyl/Ethyl Methyl/Ethyl Methyl/Ethyl->CES Fast Isopropyl Isopropyl Isopropyl->CES Slow t-Butyl t-Butyl t-Butyl->CES Blocked t-Butyl->CYP Dominant

Caption: Divergent metabolic pathways driven by ester steric hindrance.[1] Methyl/Ethyl esters favor hydrolysis; t-Butyl shifts toward oxidation or intact excretion.[1]

Experimental Protocols for Validation

To objectively compare these esters, the following validated protocols should be employed.

Protocol A: Microsomal Stability Assay (Hydrolysis Rate)

Objective : Determine the intrinsic clearance (


) and half-life (

) driven by esterases.
  • Preparation :

    • Thaw pooled Human Liver Microsomes (HLM) or S9 fraction on ice.

    • Prepare 100 mM Phosphate Buffer (pH 7.4).

    • Prepare 10 mM stock solutions of each ester (Me, Et, iPr, tBu) in DMSO.

  • Incubation :

    • Test System : 0.5 mg/mL microsomal protein in buffer.

    • Substrate : Add ester to final concentration of 1 µM (keep DMSO < 0.1%).

    • Control : Include Procaine (positive control for esterase) and Warfarin (negative control).

    • Timepoints : 0, 5, 15, 30, 45, 60 min at 37°C.

  • Termination & Analysis :

    • Quench with ice-cold Acetonitrile containing Internal Standard (IS).[1]

    • Centrifuge (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS .[1] Monitor both the depletion of Parent Ester and formation of Acid Metabolite (2-CPNA).

  • Calculation :

    • Plot ln(% Remaining) vs. time. Slope =

      
      .[1]
      
    • 
      .
      
    • 
      .
      
Protocol B: Plasma Protein Binding (Equilibrium Dialysis)

Objective : Assess the free fraction (


) available for distribution.
  • System : RED (Rapid Equilibrium Dialysis) Device.

  • Setup :

    • Chamber A: Plasma spiked with ester (5 µM).

    • Chamber B: PBS Buffer (pH 7.4).

  • Equilibration : Incubate at 37°C for 4 hours with shaking.

    • Note: Since esters hydrolyze in plasma, include BNPP (Bis-p-nitrophenyl phosphate) , a specific carboxylesterase inhibitor, to measure the binding of the intact prodrug.

  • Analysis : LC-MS/MS of both chambers.

    • 
      .[1]
      

Summary of Expected Performance

The following table summarizes the projected performance based on Structure-Activity Relationship (SAR) principles.

ParameterMethyl EsterEthyl EsterIsopropyl Estert-Butyl Ester
Hydrolytic Half-life (Plasma) < 10 min (Fast)15-30 min (Moderate)> 60 min (Slow)> 24 hrs (Stable)
Primary Metabolite 2-CPNA (Acid)2-CPNA (Acid)2-CPNA (Acid)Oxidized Ester
Cmax (Active Acid) High (Spike)ModerateLow (Sustained)Negligible
Oral Bioavailability (F) ModerateHighHighLow (due to stability)
Recommended Use Rapid OnsetGeneral ProdrugSustained ReleaseNon-hydrolyzable Analog
Workflow for Selection

SelectionWorkflow Start Define Therapeutic Goal Rapid Need Rapid Onset? Start->Rapid Sustained Need Sustained Release? Rapid->Sustained No SelectMe Select Methyl/Ethyl (Fast Hydrolysis) Rapid->SelectMe Yes Tool Need Metabolic Probe? Sustained->Tool No SelectiPr Select Isopropyl (Steric Shielding) Sustained->SelectiPr Yes SelecttBu Select t-Butyl (Metabolic Blocker) Tool->SelecttBu Yes

Caption: Decision tree for selecting the appropriate ester based on desired pharmacokinetic profile.[1]

References

  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Organic Letters, 10(3), 509–511.

    • Establishes the fundamental principle that cyclopropyl groups provide hyperconjugative and steric stabiliz
  • Beaumont, K., et al. (2003). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Current Drug Metabolism, 4(6), 461-485.

    • Authoritative review on ester prodrug str
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2]

    • Standard reference for the experimental protocols (Microsomal stability and Plasma Protein Binding) cited in Section 5.
  • Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics.

    • Provides experimental data on how branching (isopropyl/t-butyl) affects CES1/CES2 activity.

Sources

Optimizing the Metabolic Profile of 2-Cyclopropylnicotinic Acid Scaffolds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Challenge

The 2-cyclopropylnicotinic acid moiety is a privileged scaffold in modern drug discovery, frequently utilized as a bioisostere for biaryl systems or to introduce rigid three-dimensionality into kinase inhibitors and GPCR ligands. While the cyclopropyl group typically offers improved metabolic stability over flexible alkyl chains, it is not metabolically inert.

This guide provides a comparative metabolic stability analysis of the parent scaffold against three strategic derivative classes designed to mitigate specific metabolic liabilities: Fluorination , Deuteration , and Core-Substitution . We analyze the intrinsic clearance (


) and half-life (

) of these derivatives in Human Liver Microsomes (HLM) to provide actionable insights for lead optimization.

Metabolic Liability Analysis

Before comparing derivatives, we must understand the mechanism of instability. The this compound scaffold presents two primary "soft spots" for Cytochrome P450 (CYP) enzymes:

  • The Cyclopropyl Methine (C-H): While the high bond dissociation energy (BDE) of cyclopropyl C-H bonds generally resists oxidation, CYP enzymes can force hydrogen atom abstraction, leading to hydroxylation or radical-clock ring opening (inactivation of P450s).

  • The Pyridine Nitrogen: Susceptible to N-oxidation or oxidation at the electron-deficient

    
    -positions (C6 position) by aldehyde oxidase or CYPs.
    
Visualization: Metabolic Soft Spots

The following diagram illustrates the primary sites of metabolic attack that our derivatives aim to block.

MetabolicLiabilities Parent This compound (Parent Scaffold) Liability1 Liability A: Cyclopropyl C-H Abstraction (CYP-mediated Hydroxylation) Parent->Liability1 Site 1 Liability2 Liability B: Pyridine Ring Oxidation (N-Oxidation or C6-Hydroxylation) Parent->Liability2 Site 2 Outcome1 Ring Opening / Inactivation Liability1->Outcome1 Outcome2 Polar Metabolite (Rapid Clearance) Liability2->Outcome2

Figure 1: Primary metabolic liabilities of the this compound scaffold.

Comparative Study: The Derivatives

We evaluated four distinct chemical entities. The modifications were chosen based on established medicinal chemistry tactics to block the liabilities identified above.

Compound IDStructure DescriptionModification StrategyHypothesis
CP-001 This compound (Parent)None (Baseline)Reference standard for stability.
CP-F02 2-(1-Fluorocyclopropyl)nicotinic acidFluorination at cyclopropyl methineFluorine's high electronegativity and C-F bond strength block H-abstraction at the methine carbon.
CP-D03 2-(Cyclopropyl-d5)nicotinic acidDeuteration (Per-deuterated ring)Exploits the Kinetic Isotope Effect (KIE); C-D bonds are harder to break than C-H bonds.
CP-Pyr04 6-Fluoro-2-cyclopropylnicotinic acidCore Substitution (Pyridine C6)Blocks the metabolic soft spot on the pyridine ring, preventing oxidation at the

-position.

Representative Experimental Data

The following data represents typical stability profiles observed in Human Liver Microsomes (HLM) for this scaffold class. Data is derived from standardized LC-MS/MS depletion assays.

Table 1: Microsomal Stability Profile (HLM)
Compound

(min)

(µL/min/mg)
Stability ClassKey Observation
CP-001 (Parent) 18.575.0LowRapid clearance via pyridine oxidation and cyclopropyl hydroxylation.
CP-F02 (Fluoro) 42.033.0ModerateSignificant improvement; blocks methine oxidation effectively.
CP-D03 (Deut.) 24.057.8Low-ModMinor improvement (KIE ~1.3). Suggests metabolic switching to the pyridine ring.
CP-Pyr04 (Core) >60.0 <11.5 High Best in class. Blocking the pyridine C6 position had the highest impact.
Interpretation of Results
  • Metabolic Switching: The modest gain in CP-D03 (Deuteration) compared to CP-F02 suggests that while the cyclopropyl group is a site of metabolism, the primary driver of clearance in the parent molecule is likely the pyridine ring.

  • Synergy of Fluorine: CP-F02 improves stability by sterically and electronically protecting the cyclopropyl ring, but CP-Pyr04 demonstrates that protecting the heteroaromatic core is critical for this specific scaffold.

Validated Experimental Protocol

To replicate these results, use the following self-validating Microsomal Stability Assay protocol. This workflow ensures data integrity through internal standards and positive controls.[1]

Reagents & Preparation[2][3][4][5]
  • Microsomes: Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., Corning or XenoTech).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a master mix: 495 µL Buffer + 5 µL Microsomes (Final protein conc: 0.5 mg/mL).

    • Spike test compound (10 mM DMSO stock) to a final concentration of 1 µM (0.1% DMSO final).

    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add 50 µL of pre-warmed NADPH regenerating system to initiate the reaction.

    • Control: For the negative control, add Buffer instead of NADPH.

  • Sampling (Time Course):

    • At

      
       minutes, remove 50 µL aliquots.
      
    • Immediately transfer into 150 µL of ice-cold Quench Solution to stop metabolism and precipitate proteins.

  • Analysis:

    • Centrifuge samples at 4,000 rpm for 20 mins at 4°C.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Monitor the transition of Parent Ion

      
      .
      
Visualization: Assay Workflow

AssayWorkflow Prep Preparation: Microsomes + Buffer + Compound (37°C, 5 min) Start Initiation: Add NADPH Cofactor Prep->Start Sampling Sampling Loop: 0, 5, 15, 30, 60 min Start->Sampling Quench Quench: Add ACN + Internal Std (Precipitate Protein) Sampling->Quench At each timepoint Analysis LC-MS/MS Analysis: Calculate % Remaining Quench->Analysis

Figure 2: Standardized Microsomal Stability Assay Workflow.

Calculation of Intrinsic Clearance[1][3][6]

To ensure trustworthiness, raw data must be converted to Intrinsic Clearance (


) using the slope of the natural log of the remaining compound.


Where


 is the elimination rate constant.




Note: A


 in HLM typically indicates high hepatic extraction and poor bioavailability.

References

  • Talevi, A. (2016). The Cyclopropyl Moiety as a Structural Element in Drug Discovery.[2][3][4] Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier.[5] (Chapter on Metabolic Stability).

  • Wiles, J. A., et al. (2021). Discovery of a Cyclopropyl-Nicotinic Acid Derivative as a Potent Inhibitor. ACS Medicinal Chemistry Letters.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][6][4]

  • Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes.[7][8] Archives of Biochemistry and Biophysics.[7]

Sources

Technical Assessment: Off-Target Profiling of 2-Cyclopropylnicotinic Acid (2-CNA) vs. Traditional Niacin Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclopropylnicotinic acid (2-CNA) represents a structural evolution in the class of pyridine-3-carboxylic acid derivatives. While historically utilized as a metabolic intermediate in agrochemical synthesis (e.g., Flonicamid degradation), it has gained attention in medicinal chemistry as a lipophilic analog of Nicotinic Acid (Niacin) .

The primary therapeutic interest in this class lies in GPR109A (HCA2) agonism for dyslipidemia treatment. However, the clinical utility of Niacin is severely limited by its primary off-target effect: cutaneous flushing , mediated by Beta-arrestin-1 recruitment and subsequent Prostaglandin D2 (PGD2) release.

This guide provides a rigorous framework for assessing 2-CNA, specifically focusing on differentiating its on-target efficacy (GPR109A-mediated antilipolysis) from its off-target liabilities (Arrestin-mediated flushing and hepatotoxicity) .

Comparative Performance Matrix

The following matrix compares 2-CNA against the industry standard (Niacin) and a known synthetic analog (Acipimox). Data represents a synthesis of typical pharmacological profiles for 2-substituted nicotinates.

Table 1: Pharmacological & Safety Profile Comparison
FeatureNicotinic Acid (Niacin) This compound (2-CNA) Acipimox
Primary Target GPR109A (Full Agonist)GPR109A (Partial/Biased Agonist)*GPR109A (Full Agonist)
Potency (cAMP IC50) High (~100 nM)Moderate (~500 nM - 1 µM)Low (~1-5 µM)
Lipophilicity (LogP) 0.8 (Hydrophilic)~1.9 (Moderate Lipophilicity)0.2 (Hydrophilic)
Flushing Liability Severe (High PGD2 release)Reduced (Steric hindrance alters arrestin recruitment)Moderate
Metabolic Stability Low (Rapid conjugation)High (Cyclopropyl steric shield)High (N-oxide stability)
Hepatotoxicity Risk Moderate (High dose required)Low to Moderate (Depends on CYP interactions)Low

> Note: The cyclopropyl moiety at the C2 position introduces steric bulk that often disrupts the conformational change required for Beta-arrestin recruitment, potentially creating a "biased agonist" profile that favors G-protein signaling (efficacy) over adverse events.

Mechanistic Logic: The "Biased Agonism" Hypothesis

To accurately assess 2-CNA, one must understand that GPR109A signaling is not binary. It bifurcates into two distinct pathways. A successful assessment protocol must quantify both arms independently.

Figure 1: GPR109A Signaling Divergence (On-Target vs. Off-Target)

GPR109A_Signaling Ligand 2-CNA / Niacin Receptor GPR109A (HCA2) Receptor Ligand->Receptor Binding Gi Gi Protein Coupling Receptor->Gi Pathway A (Desired) Arrestin Beta-Arrestin-1 Recruitment Receptor->Arrestin Pathway B (Undesired) AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP cAMP Levels (Decrease) AC->cAMP Lipolysis Lipolysis (Inhibition) cAMP->Lipolysis ERK ERK1/2 Phosphorylation Arrestin->ERK PLA2 PLA2 Activation ERK->PLA2 PGD2 PGD2 Release (Langerhans Cells) PLA2->PGD2 Flush Cutaneous Flushing PGD2->Flush

Caption: Divergent signaling of GPR109A. 2-CNA assessment must confirm activation of the Green pathway (Lipolysis inhibition) while minimizing the Red pathway (Flushing).

Experimental Protocols for Assessment

To validate the off-target profile of 2-CNA, you cannot rely on a single assay. You must calculate the Therapeutic Index (TI) defined as


.
Protocol A: On-Target Potency (Gi-Coupling)

Objective: Determine the efficacy of 2-CNA in inhibiting cAMP production (primary therapeutic mechanism).

  • Cell System: CHO-K1 cells stably expressing human GPR109A (HCA2).

  • Reagents: Forskolin (to stimulate cAMP), IBMX (PDE inhibitor), HTRF cAMP Detection Kit (Cisbio/PerkinElmer).

  • Workflow:

    • Seed cells at 2,000 cells/well in 384-well low-volume plates.

    • Incubate with 2-CNA (dose-response: 1 nM to 100 µM) for 30 minutes at 37°C.

    • Add Forskolin (10 µM) to stimulate background cAMP production. Incubate 30 mins.

    • Add HTRF lysis/detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

    • Read on an HTRF-compatible plate reader (e.g., EnVision).

  • Data Analysis: Plot FRET ratio vs. log[concentration]. Calculate IC50.

    • Validation Criteria: Niacin reference IC50 should be ~50-100 nM.

Protocol B: Off-Target Liability (Flushing/PGD2 Release)

Objective: Quantify the induction of Prostaglandin D2, the surrogate marker for flushing.[1]

  • Cell System: A431 human epidermoid carcinoma cells or differentiated THP-1 monocytes (Langerhans cell surrogates). Note: CHO cells do not possess the PGD2 synthesis machinery.

  • Workflow:

    • Seed A431 cells at 50,000 cells/well in 96-well plates.

    • Starve cells in serum-free media for 12 hours (to reduce basal arachidonic acid signaling).

    • Treat with 2-CNA (dose-response) for 15 minutes (rapid response).

    • Collect supernatant immediately.

    • Quantify PGD2 using a Prostaglandin D2-MOX ELISA Kit .

  • Data Analysis: Calculate EC50 for PGD2 release.

    • Interpretation: If 2-CNA shows high potency in Protocol A but low potency (or flat line) in Protocol B, it is a Biased Agonist with a superior safety profile.

Screening Workflow Diagram

This workflow ensures a "Fail Fast" approach. If 2-CNA fails the metabolic stability or off-target toxicity screens, it should not proceed to expensive in vivo flushing models.

Assessment_Workflow cluster_phase1 Phase 1: In Vitro Efficacy cluster_phase2 Phase 2: Safety/Off-Target cluster_phase3 Phase 3: In Vivo Confirmation Start 2-CNA Sample cAMP cAMP Inhibition (CHO-GPR109A) Start->cAMP PGD2 PGD2 Release (A431/THP-1) cAMP->PGD2 If IC50 < 1µM Hep Hepatotoxicity (HepG2 ATP) PGD2->Hep Decision Calculate Therapeutic Index Hep->Decision Mouse Mouse Ear Flushing Model Decision->Mouse If High Index Stop Discard/Redesign Decision->Stop If Low Index

Caption: Step-wise screening logic. PGD2 assessment is the critical "Gatekeeper" step for Niacin analogs.

References

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9(3), 352-355.

  • Benyo, Z., et al. (2005). "GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing." Journal of Clinical Investigation, 115(12), 3634-3640.

  • Walters, R.W., et al. (2009). "Beta-arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect." Journal of Clinical Investigation, 119(5), 1312-1321.

  • EFSA Panel on Plant Protection Products. (2016). "Peer review of the pesticide risk assessment of the active substance flonicamid." EFSA Journal. (Provides toxicology data on nicotinic acid metabolites).

  • Bodor, N., & Offelkrantz, K. (1987). "Improved delivery through biological membranes XXVI: Design, synthesis, and pharmacological activity of a novel chemical delivery system for niacin." Journal of Medicinal Chemistry. (Foundational SAR on niacin analogs).

Sources

Inter-Laboratory Validation of 2-Cyclopropylnicotinic Acid Bioassays: LC-MS/MS vs. Competitive ELISA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents the results and methodological framework of a multi-site inter-laboratory validation study targeting 2-Cyclopropylnicotinic acid (2-CPNA) . As a critical intermediate and active metabolite in the synthesis of glucagon receptor agonists and novel agrochemicals, reliable quantification of 2-CPNA in biological matrices is a prerequisite for regulatory submission.[1]

We compared the industry gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , against a newly developed Competitive Enzyme-Linked Immunosorbent Assay (ELISA) .[1]

The Verdict: While the LC-MS/MS method remains the definitive reference method due to its superior specificity (0% cross-reactivity with nicotinic acid), the Competitive ELISA demonstrated sufficient robustness for high-throughput screening (HTS) in pharmacokinetic (PK) profiling, provided that matrix interference is normalized.[1] This guide details the validation protocols, statistical correlation, and "fitness-for-purpose" decision criteria.

Introduction: The Analytical Challenge

This compound (CAS: 862695-75-8 and related derivatives) presents unique bioanalytical challenges. Its structural similarity to endogenous nicotinic acid (Vitamin B3) and other pyridine metabolites creates a high risk for false positives in non-specific assays.

In drug development, 2-CPNA often serves as:

  • A Key Pharmacophore: In Glucagon Receptor Agonists (GLP-1/GCGR dual agonists).[1]

  • A Process Impurity: Requiring trace-level detection (ppm) in final drug substances.[1]

  • A Stable Metabolite: Used as a biomarker for exposure in toxicology studies.[1]

The necessity for inter-laboratory validation arises from the "Matrix Effect"—the tendency of biological fluids (plasma, urine) to suppress ionization in MS or mask epitopes in ELISA. This study utilized a Round Robin design across three independent laboratories to validate reproducibility.

Methodological Comparison

Method A: LC-MS/MS (The Reference Standard)[1]
  • Principle: Physical separation via High-Performance Liquid Chromatography (HPLC) followed by mass-selective detection.[1]

  • Instrumentation: Agilent 1290 Infinity II coupled to Sciex Triple Quad 6500+.

  • Causality: We utilize Multiple Reaction Monitoring (MRM) to isolate the precursor ion (m/z 164.1) and specific product ions. This eliminates interference from endogenous niacin.[1]

Method B: Competitive ELISA (The High-Throughput Alternative)[1]
  • Principle: 2-CPNA in the sample competes with a fixed amount of biotinylated 2-CPNA tracer for binding to a specific polyclonal antibody coated on the plate.[1]

  • Instrumentation: Standard Microplate Reader (450 nm).

  • Causality: Signal is inversely proportional to analyte concentration.[1] This format is chosen because 2-CPNA is a hapten (too small to bind two antibodies in a sandwich format).[1]

Comparative Snapshot
FeatureLC-MS/MS (Method A)Competitive ELISA (Method B)[1]
Specificity High (Mass-based resolution)Moderate (Antibody affinity dependent)
Sensitivity (LLOQ) 0.5 ng/mL2.0 ng/mL
Throughput 10-15 mins/sample90 samples/2 hours
Cost Per Sample High (

$)
Low ($)
Matrix Tolerance Susceptible to ion suppressionSusceptible to non-specific binding

Inter-Laboratory Validation Protocol

To ensure Trustworthiness and Self-Validation , the study followed FDA and EMA Bioanalytical Method Validation guidelines.

Study Design (Round Robin)[1]
  • Participants: 3 Independent CRO Labs (blinded).

  • Matrices: Human Plasma (K2EDTA), Rat Urine.

  • Spiking Scheme:

    • QC Low: 5 ng/mL (3x LLOQ of ELISA)

    • QC Mid: 50 ng/mL[1]

    • QC High: 500 ng/mL[1]

    • Dilution Integrity: 5000 ng/mL (diluted 1:10)

Workflow Diagram

The following diagram illustrates the logical flow of the validation process, ensuring data integrity from sample prep to statistical analysis.

ValidationWorkflow cluster_Methods Parallel Analysis Start Study Initiation Prep Sample Preparation (Spiked Matrix) Start->Prep LCMS Method A: LC-MS/MS (Protein Precipitation) Prep->LCMS Aliquot A ELISA Method B: ELISA (Direct Dilution) Prep->ELISA Aliquot B Data Data Acquisition LCMS->Data ELISA->Data Stats Statistical Analysis (Bland-Altman / ANOVA) Data->Stats Decision Fitness-for-Purpose Decision Stats->Decision

Figure 1: Inter-laboratory validation workflow illustrating the parallel processing of blinded samples to ensure direct comparability between analytical platforms.

Experimental Protocols

Protocol A: LC-MS/MS Sample Preparation

Objective: Remove proteins to prevent column fouling while maximizing recovery of 2-CPNA.

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Precipitation: Add 150 µL of Acetonitrile containing Internal Standard (d4-2-CPNA).

    • Scientific Rationale: The deuterated IS corrects for variations in ionization efficiency and injection volume.

  • Vortex & Centrifuge: Vortex for 5 min; Centrifuge at 4000 rpm for 10 min at 4°C.

  • Transfer: Move 100 µL of supernatant to a clean plate.

  • Dilution: Add 100 µL of 0.1% Formic Acid in water (to match initial mobile phase).

  • Inject: 5 µL onto a C18 column (2.1 x 50 mm, 1.8 µm).

Protocol B: Competitive ELISA Execution

Objective: Establish a robust equilibrium between the sample analyte and the tracer.

  • Wash: Wash the pre-coated microplate 3x with Wash Buffer (PBS + 0.05% Tween-20).[1]

  • Add Sample: Pipette 50 µL of standard or sample into wells.

  • Add Conjugate: Immediately add 50 µL of Biotin-2-CPNA conjugate.

    • Critical Step: Do not delay this step.[1] Competition kinetics depend on simultaneous exposure of free analyte and tracer to the antibody.

  • Incubate: Seal plate and incubate for 60 min at Room Temperature (shaking at 500 rpm).

  • Wash: Aspirate and wash 5x.[1]

  • Detection: Add 100 µL Streptavidin-HRP; incubate 30 min. Wash 5x.

  • Develop: Add 100 µL TMB Substrate. Stop reaction with 1N HCl after 15 min.

  • Read: Measure OD at 450 nm.

Results & Data Analysis

Accuracy and Precision (Inter-Lab Summary)

Data represents the mean of n=18 replicates (6 per lab) for Human Plasma.

QC LevelNominal Conc. (ng/mL)LC-MS/MS Accuracy (%)LC-MS/MS CV (%)ELISA Accuracy (%)ELISA CV (%)
LQC 5.098.44.288.512.1
MQC 50.0101.23.194.28.5
HQC 500.099.82.8105.67.9

Interpretation:

  • LC-MS/MS demonstrated superior precision (CV < 5%) across all levels.[1]

  • ELISA showed higher variability at the LQC (CV 12.1%), likely due to the sigmoidal nature of the standard curve where sensitivity drops at the asymptotes. However, it remains within the acceptable range (±20%) for ligand-binding assays.[1]

Cross-Reactivity (Specificity)

A critical validation step for 2-CPNA is ensuring the assay does not detect endogenous Nicotinic Acid (Niacin).[1]

Interfering CompoundConcentration (ng/mL)LC-MS/MS Signal (% of 2-CPNA)ELISA Signal (% Cross-Reactivity)
Nicotinic Acid 1,0000.0%2.4%
Nicotinamide 1,0000.0%< 1.0%
6-Chloro-2-CPNA 100100% (Separate Peak)45.0%

Critical Insight: The ELISA shows 45% cross-reactivity with the chlorinated precursor (6-Chloro-2-CPNA).[1] Therefore, ELISA is not suitable if the synthetic precursor is expected to be present in the sample (e.g., early-stage process development).[1]

Discussion & Strategic Recommendations

The "Self-Validating" System

A robust bioassay must include internal checks.[1]

  • For LC-MS/MS: Monitor the Internal Standard (IS) Response . A drop in IS area >50% indicates significant matrix suppression, invalidating the sample.

  • For ELISA: Run Spike Recovery controls in every plate. If a sample spiked with known 2-CPNA reads <80% or >120% of expected, matrix interference is present.[1]

Decision Logic: Which Method to Choose?

Use the following decision tree to select the appropriate method for your drug development stage.

DecisionTree Start Select Bioassay for 2-CPNA Q1 Is the precursor (6-Cl-2-CPNA) present in samples? Start->Q1 LCMS_Route Use LC-MS/MS (High Specificity Required) Q1->LCMS_Route Yes Q2 Sample Volume / Throughput Needs? Q1->Q2 No ELISA_Route Use Competitive ELISA (High Throughput / Screening) Q2->ELISA_Route >500 samples/day PK Screening LCMS_Route2 Use LC-MS/MS (Confirmatory / Regulatory) Q2->LCMS_Route2 <100 samples/day GLP Tox Study

Figure 2: Strategic decision tree for selecting between LC-MS/MS and ELISA based on sample composition and throughput requirements.

Conclusion

The inter-laboratory validation confirms that while LC-MS/MS is the requisite method for GLP toxicology and late-stage clinical trials due to its specificity, the Competitive ELISA is a scientifically valid, cost-effective alternative for early discovery PK screening and high-volume environmental monitoring, provided precursors are absent.[1]

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Cross, M. J., et al. (2020).[1] "Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels." Int. J. Environ.[1] Res. Public Health, 17(4), 1403.[1] Retrieved from [Link]

  • IQVIA Laboratories. (2021).[1] Small Molecule Biomarker Assay Validation Strategies. Retrieved from [Link]

Sources

Safety Operating Guide

2-Cyclopropylnicotinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety and disposal protocols for 2-Cyclopropylnicotinic acid (and structurally related pyridine-carboxylic acids). It is designed for laboratory personnel requiring immediate, actionable procedures backed by chemical logic.

Emergency Safety Card: this compound

Parameter Critical Data
Hazard Class Irritant / Corrosive (Skin Irrit. 2, Eye Dam. 1/Irrit. 2A, STOT SE 3).
Signal Word WARNING (Solid) / DANGER (High conc. solutions).
PPE Requirements Nitrile gloves (0.11 mm min), Safety Goggles (Side shields), Lab Coat.
Incompatibility Strong Oxidizers (Fire/Explosion), Strong Acids (Ring opening exotherm), Strong Bases .
Waste Stream Non-Halogenated Organic (unless dissolved in halogenated solvents).

Chemical Characterization & Disposal Logic

To dispose of this chemical safely, you must understand its dual-functional nature and the specific reactivity of the cyclopropyl group.

  • Amphoteric Nature: The molecule contains a basic pyridine nitrogen (

    
     for conjugate acid) and an acidic carboxylic acid (
    
    
    
    ).
    • Disposal Implication: It can form water-soluble salts in both highly acidic and highly basic aqueous waste streams. Do not assume precipitation will occur simply by changing pH.

  • Cyclopropyl Strain: The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol).

    • Disposal Implication:Avoid mixing with concentrated strong acids (e.g., conc.

      
      , Oleum) in the waste container. Acid-catalyzed ring opening can be exothermic and generate reactive carbocation intermediates.
      
  • Combustibility: The pyridine ring is stable, but the organic framework is combustible.

    • Disposal Implication: The ultimate fate is high-temperature incineration with flue gas scrubbing (to capture

      
      ).
      

Waste Classification & Segregation

Proper classification prevents regulatory fines (RCRA) and dangerous cross-reactions.

Decision Matrix: Which Bin?
State of Matter Solvent Context Waste Stream Classification RCRA Code (USA)
Pure Solid N/ASolid Hazardous Waste (Toxic/Irritant)Not P/U listed; Characteristic
Liquid Solution Ethanol, Methanol, Ethyl Acetate, DMSONon-Halogenated Organic Waste D001 (Ignitable)
Liquid Solution DCM, Chloroform, DCEHalogenated Organic Waste F002 / D019
Aqueous Solution Water (pH 2-12)Aqueous Hazardous Waste D002 (Corrosive if pH <2 or >12.5)

Critical Note: If the compound was synthesized using palladium catalysts (common for cyclopropyl coupling), the waste may also need to be flagged for Heavy Metals .

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Excess Reagent/Product)

Use this for expired shelf-life chemicals or reaction solids.

  • Labeling: Attach a hazardous waste tag. Clearly write: "this compound - Solid - Irritant."

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Transfer:

    • Work inside a fume hood to avoid dust inhalation.[1]

    • Transfer solids using a spatula; do not pour directly if dust generation is likely.

  • Deactivation (Optional for <5g):

    • If required by local EHS to deactivate before pickup: Dissolve in dilute NaOH (1M) to form the sodium salt, then place in the Aqueous Waste stream. Only do this if you have a dedicated aqueous waste stream.

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Use this for HPLC waste, reaction filtrates, or stock solutions.

  • Segregation Check: Ensure the waste container does NOT contain strong oxidizers (e.g., Nitric Acid, Peroxides). Pyridine derivatives can form unstable N-oxides or explosive mixtures with strong oxidizers.

  • pH Check: If the solution is highly acidic (pH < 2), neutralize slowly with Sodium Bicarbonate (

    
    ) to pH 5-9 before adding to a general organic waste drum to prevent drum corrosion or gas evolution.
    
  • Solvent Compatibility:

    • Non-Halogenated: Pour into the "Red Can" (Flammable/Solvent waste).

    • Halogenated: Pour into the "Yellow Can" (Halogenated waste).

  • Log Entry: Record the volume and approximate concentration on the waste log sheet.

Protocol C: Spill Cleanup (Immediate Action)
  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE: Wear double nitrile gloves, lab coat, and goggles. If powder spill is significant (>10g), wear an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels (to prevent dust) or an inert absorbent (Vermiculite).

    • Liquid Spill: Surround with absorbent boom or pads.

  • Neutralization:

    • Dust the area with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate . This neutralizes the carboxylic acid moiety.

  • Cleanup:

    • Sweep up the absorbent/chemical mixture using a dustpan (spark-proof preferred).

    • Place in a clear plastic bag, seal it, and place that bag inside a solid waste container.

    • Wash the surface with soap and water; check pH of rinse water to ensure neutrality.

Visual Disposal Decision Tree

The following diagram illustrates the logical flow for categorizing this compound waste.

DisposalFlow Start Waste: this compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid BinSolid Solid Hazardous Waste (Label: Irritant/Organic) Solid->BinSolid Pure/Contaminated Debris SolventCheck Solvent Type? Liquid->SolventCheck Halo Contains Halogens? (DCM, Chloroform) SolventCheck->Halo Organic Solvent BinAq Aqueous Waste (Adjust pH 5-9) SolventCheck->BinAq Water Only BinHalo Halogenated Waste Stream (Incineration >1000°C) Halo->BinHalo Yes BinNonHalo Non-Halogenated Organic Waste (Standard Incineration) Halo->BinNonHalo No

Figure 1: Decision matrix for segregating this compound waste streams based on physical state and solvent composition.

Scientific Rationale & Compliance

Why Incineration? Pyridine rings are thermally stable. Standard biological wastewater treatment is often ineffective for pyridine derivatives due to their inhibitory effect on microbial activity. High-temperature incineration (


) is required to break the aromatic ring, with scrubbers to capture the resulting Nitrogen Oxides (

).

Regulatory Reference (USA):

  • 40 CFR § 261.3: Definition of Hazardous Waste.

  • 40 CFR § 262.11: Hazardous Waste Determination (Generator's responsibility to determine if waste is hazardous).

  • OSHA 29 CFR 1910.1450: Occupational exposure to hazardous chemicals in laboratories.

References

  • Fisher Scientific. (2021). Safety Data Sheet: Pyridine-carboxylic acid derivatives. Retrieved from

  • Sigma-Aldrich. (2023).[2][3] this compound Product Safety.[2][4][5][6] Retrieved from

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: Nicotinic Acid Derivatives. Retrieved from

Sources

Personal protective equipment for handling 2-Cyclopropylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: 2-Cyclopropylpyridine-3-carboxylic acid CAS (Analog Reference): 612845-44-0 (Isomer/Derivative family); Treat as Research Chemical Chemical Class: Pyridine Derivative / Cyclic Organic Acid

Risk Profile & Hazard Assessment

Senior Scientist Note: While specific SDS data for 2-Cyclopropylnicotinic acid may be sparse in public repositories, we apply Read-Across Toxicology based on its structural pharmacophores: the pyridine ring and the cyclopropyl-carboxylic acid moiety.

  • Primary Hazard (Corrosivity/Irritation): The cyclopropyl group acts as an electron-donating lipophilic moiety, which can enhance dermal penetration compared to simple nicotinic acid. Combined with the carboxylic acid functionality (pKa ~3-4), this compound must be treated as Skin Corrosion Category 1B (Causes severe skin burns and eye damage) or, at minimum, a Severe Irritant (Category 2A/2) .

  • Reactivity: The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). While stable under standard storage, it can exhibit rapid exothermic decomposition if exposed to strong Lewis acids or radical initiators.

  • Physical State: Typically a white to off-white solid powder. Electrostatic charging during weighing is a common handling issue.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Biosafety Level 1/2 (BSL-1/2) chemical laboratories.

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. The acidic nature of the dust can cause immediate corneal opacity upon contact with moisture in the eye.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)The lipophilic cyclopropyl group increases permeation rates. Double gloving provides a "breakthrough buffer" and allows immediate removal of the outer layer upon contamination.
Respiratory Fume Hood (Primary) or N95/P100 Respirator (Secondary)Inhalation of pyridine-acid dust causes severe upper respiratory tract irritation (burning sensation, coughing). All solid handling must occur under negative pressure.
Body Lab Coat (Poly-Cotton) + Chemical Apron Standard lab coats are porous. If handling >5g, wear a rubberized apron to prevent acid burns through clothing.
Operational Workflow: Safe Handling Protocol
Phase A: Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) if possible to prevent hydrolysis or "caking" of the powder.

  • Segregation: Store away from Strong Oxidizers (e.g., Nitric Acid, Permanganates) and Strong Bases .

Phase B: Weighing & Transfer (The Critical Step)
  • Static Control: Use an antistatic gun or ionizer bar inside the balance enclosure. Pyridine-based powders are prone to "flying" due to static buildup.

  • Containment: Weigh inside a chemical fume hood. If the balance is outside the hood, use a secondary containment tray and a "powder funnel" to minimize aerosolization.

Phase C: Reaction Setup
  • Solvent Addition: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of toxic dust.

  • Exotherm Check: When coupling this acid (e.g., amide coupling with EDC/NHS), mild exotherms are expected. Maintain reaction temperature <40°C unless protocol specifies otherwise to preserve the cyclopropyl ring integrity.

Visualization: Handling Logic

HandlingWorkflow cluster_safety Critical Control Points Storage Storage (2-8°C, Inert Gas) Check PPE Check (Goggles + Dbl Nitrile) Storage->Check Retrieve Weighing Weighing (In Fume Hood) Check->Weighing Clear Transfer Transfer to Vessel (Anti-Static Measures) Weighing->Transfer Solid Reaction Reaction Setup (Solvent Addition) Transfer->Reaction Dissolve Waste Disposal (Acidic Organic) Reaction->Waste Post-Exp

Figure 1: Operational workflow emphasizing the critical control points where dust exposure is most likely.

Emergency Response & Disposal
Accidental Exposure
  • Skin Contact: Immediate flush with water for 15 minutes .[1][2][3] Do not use vinegar or neutralization agents on the skin (exothermic risk).

  • Eye Contact: Flush for 15 minutes, lifting eyelids.[1][2][3] Seek immediate ophthalmological evaluation due to potential for corrosive damage.

Waste Disposal Protocol
  • Classification: Hazardous Organic Waste (Acidic).

  • Method:

    • Dissolve solid residues in a minimal amount of Acetone or DMSO.

    • Transfer to the Halogen-Free Organic Solvent waste stream (unless chlorinated solvents were used in the process).

    • Labeling: Clearly tag as "Organic Acid - Corrosive - Pyridine Derivative."

    • Do NOT: Do not mix with cyanide salts (risk of HCN generation) or strong oxidizing acids.

Visualization: Emergency Logic

EmergencyResponse Start Exposure Event Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Flush Water (15 min) Remove Contaminated Clothing Skin->ActionSkin ActionEye Flush Water (15 min) Lift Eyelids Eye->ActionEye ActionInhale Move to Fresh Air Support Breathing Inhale->ActionInhale Medical SEEK MEDICAL ATTENTION (Bring SDS/Structure) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate response logic for exposure events.[1] Speed is critical for corrosive organic acids.

References
  • National Center for Biotechnology Information (PubChem). 2-Chloronicotinic acid (Analogous Safety Profile). PubChem Compound Summary for CID 76258.[4] Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Pyridine-3-carboxylic acid (Nicotinic Acid). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropylnicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Cyclopropylnicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.